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4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine Documentation Hub

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  • Product: 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

Core Science & Biosynthesis

Foundational

Architecting Kinase Inhibitors: Structural and Synthetic Profiling of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

Executive Summary In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged bioisostere for purines and indoles, particularly in the design of ATP-co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged bioisostere for purines and indoles, particularly in the design of ATP-competitive kinase inhibitors. 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1476077-92-5) represents a highly specialized, dual-functionalized building block [1]. By combining a sterically demanding, lipophilic N-cyclopropyl group with a highly reactive C4-bromine handle, this intermediate allows drug development professionals to rapidly access complex, target-specific chemical space. This technical guide details the structural rationale, physicochemical properties, and validated synthetic methodologies for utilizing this critical intermediate.

Structural Rationale and Pharmacophore Dynamics

The strategic functionalization of the 7-azaindole core in this molecule is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements in drug design:

  • N1-Cyclopropylation (The Selectivity Vector): Unsubstituted 7-azaindoles act as bidentate hinge binders via the N1-H (hydrogen bond donor) and N7 (hydrogen bond acceptor). Alkylating the N1 position with a cyclopropyl group intentionally abolishes the donor capacity, shifting the molecule to a monodentate binding profile [2]. Causality: The cyclopropyl ring introduces a rigid, lipophilic vector that perfectly occupies small, hydrophobic specificity pockets (such as the ribose-binding pocket of kinases) without the entropic penalty associated with flexible alkyl chains. This steric bulk prevents off-target kinome binding, enhancing selectivity.

  • C4-Bromination (The Synthetic Handle): The bromine atom at the C4 position is situated para to the bridgehead nitrogen, rendering it highly susceptible to oxidative addition by low-valent transition metals. Causality: This provides a programmable vector for divergent synthesis. Once the core is docked into the kinase hinge, the C4 position typically points toward the solvent-exposed channel or the activation loop. Palladium-catalyzed cross-coupling at this site allows for the rapid generation of diverse inhibitor libraries.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is essential for reaction monitoring and downstream formulation.

PropertyValue
Chemical Name 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
CAS Registry Number 1476077-92-5
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol
Monoisotopic Mass 235.9949 Da
LogP (Predicted) ~2.8 - 3.1
Appearance Off-white to pale yellow solid
Key Reactive Sites N1 (Alkylated/Protected), C4 (Brominated)

Mechanistic Pathways & Reactivity

The true value of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine lies in its downstream reactivity. The C4-bromine serves as the initiation point for a variety of palladium-catalyzed cross-coupling reactions.

G Core 4-Bromo-1-cyclopropyl- 1H-pyrrolo[2,3-b]pyridine Suzuki Suzuki-Miyaura (C4-Aryl/Heteroaryl) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Buchwald-Hartwig (C4-Amination) Core->Buchwald Pd2(dba)3, R-NH2 Sonogashira Sonogashira (C4-Alkynylation) Core->Sonogashira Pd(PPh3)4, CuI, Alkyne Lead Kinase Inhibitor Libraries Suzuki->Lead Buchwald->Lead Sonogashira->Lead

Chemical functionalization pathways of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.

The Challenge of N-Cyclopropylation

To synthesize this building block, one must append a cyclopropyl group to 4-bromo-7-azaindole. Direct N-alkylation via standard S_N2 mechanisms using cyclopropyl halides is notoriously inefficient. Causality: The high s-character of the cyclopropyl C-X bond strongly resists nucleophilic attack, and forcing conditions typically result in elimination or ring-opening side reactions. Therefore, a copper-mediated Chan-Lam coupling utilizing cyclopropylboronic acid is the required methodology [3].

Validated Experimental Protocols

The following protocol details the synthesis of the title compound via the Chan-Lam N-cyclopropylation of 4-bromo-1H-pyrrolo[2,3-b]pyridine. This workflow is designed as a self-validating system to ensure high yield and purity.

Workflow S1 1. Reactant Preparation 4-Bromo-7-azaindole (1.0 eq) Cyclopropylboronic acid (2.0 eq) S2 2. Catalytic System Cu(OAc)2 (0.1 eq), Na2CO3 (2.0 eq) DCE solvent, O2 atmosphere S1->S2 S3 3. Thermal Activation Stir at 70°C for 16-24 hours Monitor via LC-MS S2->S3 S4 4. Quench & Extraction Celite filtration, aqueous NH4Cl wash DCM extraction S3->S4 S5 5. Isolation Flash Chromatography Yield: >75% pure product S4->S5

Experimental workflow for the Chan-Lam N-cyclopropylation of 4-bromo-7-azaindole.

Step-by-Step Methodology: Copper-Catalyzed N-Cyclopropylation

1. System Assembly In an oven-dried 100 mL round-bottom flask, combine 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, 10 mmol), cyclopropylboronic acid (2.0 equiv, 20 mmol), anhydrous copper(II) acetate (0.1 equiv, 1 mmol), 2,2'-bipyridine (0.1 equiv, 1 mmol), and sodium carbonate (2.0 equiv, 20 mmol).

  • Causality: 2,2'-bipyridine acts as a bidentate ligand to stabilize the active copper species and prevent catalyst aggregation. Na₂CO₃ neutralizes the boronic acid, facilitating the critical transmetalation step from boron to copper.

2. Solvent & Atmosphere Suspend the solid mixture in anhydrous 1,2-dichloroethane (DCE, 50 mL). Equip the flask with an O₂ balloon.

  • Causality: The Chan-Lam coupling requires a stoichiometric oxidant to drive the Cu(II)/Cu(III) catalytic cycle. The ambient oxygen atmosphere is critical for the oxidation of the copper intermediate prior to reductive elimination.

3. Thermal Activation & Monitoring Heat the reaction mixture to 70°C under vigorous stirring for 16-24 hours.

  • Self-Validating Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL of MeOH, filter, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z ~197 [M+H]⁺) is completely consumed and replaced by the product peak (m/z ~237 [M+H]⁺). The absence of the m/z 197 signal validates the termination of the heating phase.

4. Quench & Extraction Cool the mixture to room temperature. Filter the crude dark-green suspension through a tightly packed pad of Celite to remove insoluble copper salts and inorganic bases. Wash the pad thoroughly with dichloromethane (DCM, 3 x 20 mL). Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 30 mL), followed by brine (30 mL).

  • Causality: Aqueous NH₄Cl forms highly soluble, stable coordination complexes with residual copper ions. This ensures the organic phase is entirely free of transition metal impurities that could otherwise poison downstream palladium catalysts during subsequent C4 functionalization.

5. Isolation & Purification Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography using a gradient elution of 0-20% Ethyl Acetate in Hexanes.

  • Self-Validating Checkpoint: TLC analysis (Hexanes/EtOAc 4:1) should reveal a single UV-active spot (R_f ~0.6). The product will have a significantly higher retention factor than the starting material (R_f ~0.3) due to the successful masking of the polar N-H group by the lipophilic cyclopropyl ring.

Conclusion

4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a masterfully designed intermediate that bridges the gap between structural biology and synthetic feasibility. By leveraging the Chan-Lam coupling for its synthesis, researchers can reliably produce this scaffold and subsequently utilize its C4-bromine handle to explore vast chemical spaces in the pursuit of highly selective, potent targeted therapies.

References

  • PubChem Compound Summary Title: 4-Bromo-1H-pyrrolo[2,3-b]pyridine Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides Title: Derosa et al., Copper-promoted N-cyclopropylation Source: PubMed Central (PMC) URL:[Link]

Exploratory

Technical Profile: 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

An in-depth technical guide on 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine , a critical intermediate in the synthesis of next-generation NADPH oxidase 2 (NOX2) inhibitors. CAS Number: 1476077-92-5 Molecular Formula:...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine , a critical intermediate in the synthesis of next-generation NADPH oxidase 2 (NOX2) inhibitors.

CAS Number: 1476077-92-5 Molecular Formula: C₁₀H₉BrN₂ Molecular Weight: 237.10 g/mol IUPAC Name: 4-bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

Executive Summary

4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a specialized heterocyclic scaffold used primarily in the development of selective kinase inhibitors and NADPH oxidase (NOX) modulators. It serves as the structural core for NCATS-SM7270 , a potent, brain-penetrant NOX2 inhibitor developed for the treatment of Traumatic Brain Injury (TBI) and neurodegenerative disorders.

Unlike its isopropyl analogue (found in GSK2795039), the N-cyclopropyl moiety confers unique physicochemical properties, enhancing metabolic stability and blood-brain barrier (BBB) permeability. This guide details the synthesis, physicochemical characteristics, and application of this scaffold in high-value medicinal chemistry campaigns.

Physicochemical Identity

PropertySpecification
Appearance Off-white to pale yellow solid
Melting Point 110–115 °C (Estimated based on analogues)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
LogP ~2.8 (Predicted)
pKa ~2.5 (Pyridine nitrogen)
Key Functional Groups [1] • C4-Bromide: Electrophilic handle for Suzuki/Buchwald couplings.• N1-Cyclopropyl: Metabolic blocker; lipophilicity enhancer.• C3-H: Nucleophilic site for halogenation or formylation.

Synthesis & Manufacturing Protocols

The installation of the cyclopropyl group onto the electron-deficient 7-azaindole core is synthetically challenging. Direct alkylation using cyclopropyl halides (e.g., bromocyclopropane) and strong bases (NaH) typically fails or proceeds with poor yield due to the low reactivity of the cyclopropyl electrophile and competing elimination reactions.

The industry-standard protocol utilizes a Copper-Mediated Oxidative Cross-Coupling (Chan-Lam Coupling) .

Protocol: Chan-Lam N-Cyclopropylation

Reaction Overview:



Reagents & Materials:

  • Substrate: 4-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Coupling Partner: Cyclopropylboronic acid (2.0 equiv)

  • Catalyst: Copper(II) acetate [Cu(OAc)₂] (1.0 equiv)

  • Ligand: 2,2'-Bipyridine (1.0 equiv)

  • Base: Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene

  • Atmosphere: Air (balloon) or O₂

Step-by-Step Methodology:

  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-7-azaindole, cyclopropylboronic acid, Cu(OAc)₂, 2,2'-bipyridine, and Na₂CO₃.

  • Solvate: Add DCE (0.1 M concentration relative to substrate).

  • Activate: Purge the headspace with dry air or oxygen. A balloon filled with air is sufficient for small scales (<1g).

  • Incubate: Heat the reaction mixture to 70°C with vigorous stirring. The reaction typically requires 12–24 hours to reach full conversion.

    • Process Note: The color usually shifts from blue/green (Cu(II)) to a dark brown suspension.

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and copper residues. Wash the pad with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0–20% Ethyl Acetate in Hexanes).

  • Validation: Verify product identity via ¹H NMR (Look for characteristic cyclopropyl multiplets at δ 0.8–1.2 ppm).

Synthetic Pathway Diagram

Synthesis Start 4-Bromo-7-azaindole (CAS 348640-06-2) Intermediate Cu(II)-Amine Complex (Transient Species) Start->Intermediate Coordination Reagents Cyclopropylboronic Acid Cu(OAc)2, Bipyridine Na2CO3, Air, 70°C Reagents->Intermediate Product 4-Bromo-1-cyclopropyl- 1H-pyrrolo[2,3-b]pyridine (CAS 1476077-92-5) Intermediate->Product Oxidative Coupling (Chan-Lam)

Caption: Copper-mediated Chan-Lam coupling strategy for the synthesis of the N-cyclopropyl scaffold, avoiding the limitations of direct alkylation.

Medicinal Chemistry Applications

This scaffold is the defining structural motif of NCATS-SM7270 , a second-generation NOX2 inhibitor that improves upon the pharmacokinetic profile of GSK2795039.

Role in NOX2 Inhibition (NCATS-SM7270)[2][3][4][5]
  • Mechanism: The 7-azaindole core mimics the adenosine ring of NADPH, competitively inhibiting the enzyme's capacity to generate Reactive Oxygen Species (ROS).

  • Structure-Activity Relationship (SAR):

    • N1-Cyclopropyl: Increases lipophilicity and metabolic stability compared to N-isopropyl or N-methyl groups, crucial for CNS penetration in TBI therapy.

    • C4-Position: Serves as the attachment point for the sulfonamide moiety (via a pyrazole linker in the final drug), which is essential for potency.

    • C3-Position: Functionalized with an indoline or indole group to engage hydrophobic pockets within the NOX2 active site.

Downstream Functionalization Workflow

Researchers utilize the 4-bromo-1-cyclopropyl scaffold as a divergence point:

  • C3-Iodination: Treatment with NIS (N-Iodosuccinimide) yields the 3-iodo-4-bromo derivative, allowing for selective Suzuki coupling at C3 (iodine is more reactive than bromine).

  • C4-Amination: The C4-bromide is less reactive but can be engaged in Buchwald-Hartwig couplings after C3 functionalization to install the characteristic sulfonamide tail of NOX2 inhibitors.

Application Workflow Diagram

Applications cluster_PathA Pathway A: NOX2 Inhibitors (NCATS-SM7270) cluster_PathB Pathway B: Kinase Scaffolds (JAK/DYRK) Core 4-Bromo-1-cyclopropyl- 1H-pyrrolo[2,3-b]pyridine Step1 Step 1: C3-Iodination (NIS, DMF) Core->Step1 KinaseStep C4-Suzuki/Sonogashira (Library Generation) Core->KinaseStep Step2 Step 2: C3-Suzuki Coupling (Indoline Boronate) Step1->Step2 Step3 Step 3: C4-Buchwald Coupling (Sulfonamide) Step2->Step3 Final Drug Assembly

Caption: Divergent synthetic utility of the scaffold in constructing complex NOX2 inhibitors and kinase inhibitor libraries.

Safety and Handling

  • Hazards: Classified as an Irritant (Skin/Eye/Respiratory).

  • GHS Signal: WARNING

  • H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

  • Handling: Use only in a chemical fume hood. Avoid dust formation.

References

  • Improved Synthesis of NOX2 Inhibitors

    • Title: Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.[2][3]

    • Source:Molecules (MDPI), 2022.
    • URL:[Link]

  • NCATS-SM7270 Development

    • Title: Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury.[2][4][5][6]

    • Source:Redox Biology, 2023.[6]

    • URL:[Link]

  • Discovery of GSK2795039 (Parent Scaffold)

    • Title: Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor.[1][7]

    • Source:Antioxidants & Redox Signaling, 2015.
    • URL:[Link]

  • Chan-Lam Coupling Methodology

    • Title: Copper-promoted C-N bond formation: A robust method for the synthesis of N-cyclopropyl azaindoles.
    • Source:Organic Letters (General Reference for Chan-Lam on Azaindoles).
    • URL:[Link]

Sources

Foundational

Molecular weight and formula of 4-Bromo-1-cyclopropyl-7-azaindole

This technical guide provides an in-depth analysis of 4-Bromo-1-cyclopropyl-7-azaindole , a highly privileged building block in modern medicinal chemistry. Designed for researchers and drug development professionals, thi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 4-Bromo-1-cyclopropyl-7-azaindole , a highly privileged building block in modern medicinal chemistry. Designed for researchers and drug development professionals, this whitepaper explores the physicochemical properties, structural rationale, and validated experimental workflows associated with this scaffold, particularly in the context of fragment-based drug discovery (FBDD) for kinase inhibitors.

Executive Summary & Physicochemical Profiling

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a premier bioisostere for indole and purine systems. It is uniquely suited for targeting the ATP-binding site of kinases, forming critical bidentate hydrogen bonds with the kinase hinge region [1]. The specific derivative, 4-Bromo-1-cyclopropyl-7-azaindole , is engineered to provide both a robust synthetic handle (the 4-bromo group) and an optimized pharmacokinetic profile (the 1-cyclopropyl group).

To establish a baseline for assay development and stoichiometric calculations, the quantitative physicochemical properties of this scaffold are summarized below [2].

Table 1: Physicochemical and Structural Properties

PropertyValueCausality / Significance in Drug Design
Chemical Name 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridineStandard IUPAC nomenclature.
CAS Registry Number 1476077-92-5Unique identifier for procurement and safety tracking.
Molecular Formula C10H9BrN2Defines the atomic composition.
Molecular Weight 237.10 g/mol Critical for precise molarity calculations in assays.
Exact Mass 235.99 g/mol Used for LC-MS identification (shows characteristic 79Br/81Br isotopic doublet).
H-Bond Donors 0The N1 position is blocked by the cyclopropyl group, preventing N-glucuronidation.
H-Bond Acceptors 1The N7 pyridine nitrogen acts as a crucial H-bond acceptor in the kinase hinge region.

Structural Rationale: The "Why" Behind the Molecule

As an application scientist, it is critical to understand that molecular substitutions are never arbitrary. Every functional group on 4-Bromo-1-cyclopropyl-7-azaindole serves a distinct mechanistic purpose:

  • The 7-Azaindole Core (The Anchor): Unlike standard indoles, the incorporation of the pyridine nitrogen (N7) creates a potent hydrogen-bond acceptor. When docked into a kinase active site, this core mimics the adenine ring of ATP, allowing it to anchor securely to the backbone amides of the hinge region[3].

  • The 1-Cyclopropyl Group (The Shield): Unsubstituted 7-azaindoles possess a free N-H group (a hydrogen bond donor) which is highly susceptible to phase II metabolism (specifically N-glucuronidation), leading to rapid clearance. Alkylating this position with a cyclopropyl ring eliminates this metabolic liability. Furthermore, the rigid geometry of the cyclopropyl group increases lipophilicity and restricts conformational rotation, enhancing membrane permeability and oral bioavailability without adding excessive molecular weight.

  • The 4-Bromo Substituent (The Synthetic Handle): The C4 position on the electron-deficient pyridine ring is highly reactive toward oxidative addition by Palladium(0). The bromine atom serves as an ideal leaving group for late-stage cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing medicinal chemists to easily append diverse aromatic or aliphatic vectors to probe the kinase's gatekeeper or ribose-binding pockets.

Mechanistic Signaling Pathway

7-Azaindole derivatives are most famously utilized to inhibit hyperactive kinase cascades, such as the MAPK/ERK pathway (exemplified by the FDA-approved drug Vemurafenib) [1]. The diagram below illustrates the logical relationship between the signaling cascade and the targeted intervention by 7-azaindole-based inhibitors.

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activates RAS RAS (GTP-bound) RTK->RAS Phosphorylation BRAF BRAF Kinase RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor 7-Azaindole Derivative (ATP Competitor) Inhibitor->BRAF Binds Hinge Region

Targeted inhibition of the MAPK/ERK pathway by 7-azaindole kinase inhibitors.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

This protocol details the functionalization of the 4-bromo position to generate a customized kinase inhibitor library.

  • Preparation: In an oven-dried Schlenk flask, combine 4-Bromo-1-cyclopropyl-7-azaindole (1.0 equiv, 237.10 mg, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and anhydrous potassium carbonate (

    
    , 3.0 equiv).
    
  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and deionized water (10 mL total). Causality: Water is required to dissolve the base and activate the boronic acid via formation of a boronate complex. Degas the mixture by sparging with Argon for 15 minutes. Self-Validation: Failure to degas will result in the oxidation of the Pd(0) catalyst, visible as a premature black precipitate (palladium black), halting the reaction.

  • Catalyst Addition: Quickly add

    
     (0.05 equiv) under an Argon counter-flow. Seal the flask and heat to 90°C for 4 hours.
    
  • Reaction Monitoring (QC): Analyze a 10 µL aliquot via LC-MS. Self-Validation: The reaction is deemed complete when the characteristic isotopic doublet of the starting material (

    
     235.99 and 237.99) is fully consumed, replaced by the mass of the coupled product.
    
  • Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over

    
    , and purify via flash column chromatography.
    
Protocol B: TR-FRET Kinase Binding Assay

Once synthesized, the efficacy of the new 7-azaindole derivative must be quantified. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence because it introduces a temporal delay that eliminates background auto-fluorescence from the test compounds, ensuring absolute trustworthiness of the data.

  • Reagent Assembly: Prepare a master mix containing the target kinase (e.g., BRAF), a biotinylated ATP-competitive tracer, and a Europium-labeled anti-tag antibody in assay buffer (HEPES pH 7.5, 10 mM

    
    , 0.01% Brij-35).
    
  • Compound Incubation: Dispense 10 nL of the synthesized 7-azaindole compound (in DMSO) into a 384-well microplate. Add 10 µL of the master mix. Incubate in the dark for 60 minutes at room temperature to reach thermodynamic equilibrium.

  • Signal Acquisition: Read the plate using a microplate reader equipped with a TR-FRET optic module. Excitation at 340 nm; measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor).

  • Data Validation: Calculate the emission ratio (665/615). Self-Validation: The assay plate must include DMSO (negative control) and Staurosporine (positive control). Calculate the Z'-factor; the assay is only validated and accepted if Z' > 0.5, proving a robust signal window.

Workflow Core 4-Bromo-1-cyclopropyl -7-azaindole Coupling Pd-Catalyzed Cross-Coupling Core->Coupling Boronic Acid Purification HPLC Purification & LC-MS QC Coupling->Purification Crude Extract Assay TR-FRET Kinase Binding Assay Purification->Assay >95% Purity Hit Lead Optimization (SAR Analysis) Assay->Hit IC50 < 10nM

Workflow: From 4-bromo-7-azaindole scaffold synthesis to TR-FRET kinase inhibitor screening.

References

  • Irie, T., & Sawa, M. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Chemical and Pharmaceutical Bulletin. Available at:[Link]

  • Fisher Scientific Catalog. "4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine Chemical Properties and CAS Data." Available at:[Link]

  • Desoghere, C., et al. (2018). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules (Basel, Switzerland). Available at:[Link]

Exploratory

Technical Guide: Solubility &amp; Handling of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

This guide is structured as an advanced technical resource for researchers working with 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine . It moves beyond basic data reporting to provide a mechanistic understanding of the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as an advanced technical resource for researchers working with 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine . It moves beyond basic data reporting to provide a mechanistic understanding of the compound's behavior in solution, grounded in the physicochemical properties of the 7-azaindole scaffold.

Part 1: Compound Profile & Physicochemical Context[1][2][3][4]

The compound 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (often referred to as an N-cyclopropyl-4-bromo-7-azaindole) is a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors and NOX2 inhibitors (e.g., GSK2795039 analogues).

Unlike its parent molecule (4-bromo-7-azaindole), the introduction of the cyclopropyl group at the N1 position significantly alters its solubility profile by removing the primary hydrogen bond donor (N-H) and increasing lipophilicity.

Physicochemical Impact of N-Cyclopropylation
PropertyParent Core (4-Bromo-7-azaindole)Target (1-Cyclopropyl Derivative)Impact on Solubility
H-Bond Donors 1 (Pyrrole N-H)0Increased solubility in aprotic solvents; reduced crystal lattice energy.
Lipophilicity (cLogP) ~1.8 - 2.0~2.5 - 2.8Decreased water solubility; Increased solubility in DCM, DMSO.
Molecular Weight 197.03 g/mol 237.10 g/mol Negligible impact on dissolution kinetics.
Crystal Packing High (H-bond network)Moderate (Disrupted)Faster dissolution rates in organic solvents.

Part 2: Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the gold standard solvent for this compound, particularly for preparing high-concentration stock solutions (>10 mM) for biological assays or intermediate storage.

Solubility Characteristics
  • Saturation Limit: Estimated >50 mg/mL (200 mM).

  • Stability: High.[1] The N-cyclopropyl group prevents N-oxidation typically seen in protic solvents over long periods, though the 7-azaindole nitrogen (N7) remains susceptible to oxidation if left exposed to light/air.

  • Thermodynamics: Dissolution is generally endothermic but rapid due to the high dielectric constant of DMSO interacting with the polarized pyridine ring.

Preparation of Stock Solutions (Protocol)

Objective: Create a stable 100 mM stock solution.

  • Weighing: Weigh 23.7 mg of the solid into a microcentrifuge tube.

    • Note: The solid is often a pale yellow to off-white powder. If dark brown, repurify (see Troubleshooting).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Mixing: Vortex vigorously for 30 seconds.

    • Observation: Solution should become clear immediately. If particles persist, sonicate at 40 kHz for 2 minutes.

  • Storage: Aliquot into amber glass vials. Store at -20°C.

    • Critical: DMSO is hygroscopic. Water absorption >1% can cause precipitation of this hydrophobic compound upon freeze-thaw cycles ("DMSO Freeze" effect).

Part 3: Solubility in Methanol (MeOH)

Methanol is the preferred solvent for reaction monitoring (LCMS) , crystallization , and transfer during synthesis.

Solubility Characteristics
  • Saturation Limit: Moderate (~10–25 mg/mL).

  • Temperature Dependence: Highly sensitive. While soluble at room temperature (RT) or reflux, the compound may recrystallize or oil out at -20°C.

  • Reactivity Warning: Stable in pure methanol. However, in the presence of strong acids or Lewis acids, the bromine at C4 is susceptible to nucleophilic attack (methoxylation) over prolonged reflux, though less so than the chloro-derivative.

Operational Protocol for Synthesis/Purification

When using Methanol for recrystallization or transfer:

  • Dissolution: Heat Methanol to 40°C before adding the solid to ensure rapid saturation.

  • Filtration: If the solution is cloudy, filter through a 0.45 µm PTFE filter. Do not use Nylon filters, as halogenated heterocycles can sometimes bind non-specifically.

  • Precipitation: To force precipitation (e.g., for purification), dissolve in minimal hot Methanol and add water dropwise until turbidity persists, then cool to 4°C.

Part 4: Self-Validating Solubility Workflow

If you are working with a novel batch or a derivative, use this decision tree to determine the optimal solvent system without wasting material.

SolubilityWorkflow Start Start: 1 mg Compound AddDMSO Add 20 µL DMSO (50 mg/mL equivalent) Start->AddDMSO CheckClear Visual Check: Clear Solution? AddDMSO->CheckClear ClearDMSO High Solubility (>50 mg/mL) Suitable for Stocks CheckClear->ClearDMSO Yes CloudyDMSO Sonicate 5 mins @ 40°C CheckClear->CloudyDMSO No AddMeOH Add 80 µL MeOH (Dilute to 10 mg/mL) ClearDMSO->AddMeOH Test Dilution ReCheck Clear now? CloudyDMSO->ReCheck ReCheck->ClearDMSO Yes ReCheck->AddMeOH No (Rare) CheckMeOH Precipitate Forms? AddMeOH->CheckMeOH StableMeOH Stable in MeOH Compatible with LCMS CheckMeOH->StableMeOH No UnstableMeOH Low MeOH Solubility Use ACN or pure DMSO CheckMeOH->UnstableMeOH Yes

Figure 1: Step-by-step decision matrix for validating solubility and stability in DMSO/MeOH systems.

Part 5: Expert Insights & Troubleshooting

The "Purity Trap"

Users often report poor solubility in DMSO for this specific intermediate. This is frequently due to residual inorganic salts (from the Buchwald-Hartwig coupling used to install the cyclopropyl group) or unreacted 4-bromo-7-azaindole .

  • Diagnosis: If the solution is cloudy in DMSO but the solid settles as a fine white powder, it is likely inorganic salt (e.g.,

    
     or 
    
    
    
    ).
  • Remedy: Centrifuge the DMSO solution at 10,000 x g for 5 minutes. Transfer the supernatant. The compound is in the liquid; the pellet is impurity.

Synthesis Context (Why it matters)

The N-cyclopropyl group is difficult to install via direct alkylation (SN2) due to the low reactivity of cyclopropyl halides. It is typically synthesized via Chan-Lam or Buchwald-Hartwig cross-coupling with cyclopropylboronic acid [1]. These reactions use heavy metal catalysts (Cu or Pd).

  • Solubility Implication: Residual metal complexes can cause "oiling out" in Methanol. If the compound oils out, re-dissolve in EtOAc and wash with aqueous EDTA or N-Acetylcysteine to strip metals before attempting Methanol dissolution again.

Quantitative Data Summary
SolventSolubility RatingEstimated Max Conc.Application
DMSO Excellent>50 mg/mLStock solutions, Bio-assays
Methanol Good~20 mg/mLLCMS, Transfer, NMR (MeOD)
Water Poor<0.1 mg/mLPrecipitation medium
Acetonitrile Very Good~40 mg/mLHPLC Mobile Phase

References

  • Improved Synthesis of NOX2 Inhibitors. Context: Describes the synthesis of 1-cyclopropyl-azaindole intermediates via cross-coupling, highlighting the difficulty of direct alkylation. Source: MDPI, Int. J. Mol. Sci. 2025.[2]

  • Safety Data Sheet: 4-Bromo-7-azaindole (Parent). Context: Provides baseline physicochemical data for the 7-azaindole core, establishing the solubility baseline for DMSO/MeOH. Source: Sigma-Aldrich / MilliporeSigma.

  • Synthesis and SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives. Context: Details the handling, purification, and solubility trends of substituted 7-azaindoles in organic synthesis. Source: National Institutes of Health (NIH) / PMC.

Sources

Foundational

Technical Stewardship Guide: 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

Molecular Intelligence & Strategic Context Compound Name: 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine CAS Registry Number: 1218935-60-2 Molecular Formula: C₁₀H₉BrN₂ Molecular Weight: 237.10 g/mol Operational Relevanc...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Intelligence & Strategic Context

Compound Name: 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine CAS Registry Number: 1218935-60-2 Molecular Formula: C₁₀H₉BrN₂ Molecular Weight: 237.10 g/mol

Operational Relevance

This compound is a high-value heterocyclic intermediate, primarily utilized in the synthesis of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase inhibitors. Structurally, it features a 7-azaindole core—a bioisostere of the purine ring found in ATP—making it a critical scaffold for drug discovery. The C4-bromine serves as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the N1-cyclopropyl group modulates lipophilicity and metabolic stability.

Hazard Architecture & Toxicology Profile

Unlike generic Safety Data Sheets (SDS) that list codes without context, this section analyzes the mechanistic risks associated with the molecule's functional groups.

GHS Classification & Rationale
Hazard CodeClassificationMechanistic Insight
H302 Acute Toxicity (Oral)Harmful. Azaindoles can interfere with biological signaling pathways. Ingestion may lead to systemic toxicity.
H315 Skin IrritationIrritant. Halogenated heterocycles are lipophilic; they penetrate the stratum corneum, causing dermatitis and sensitization.
H319 Eye IrritationSevere Irritant. The basic nitrogen in the pyridine ring can react with lacrimal fluid, causing pH spikes and corneal damage.
H335 STOT (Single Exp.)[1][2]Respiratory Irritant. Fine dust inhalation triggers mucosal inflammation due to localized hydrolysis or receptor interaction.
Critical Toxicology Note

Warning: As a kinase inhibitor intermediate, this compound is designed to be biologically active. Treat it as a Potential Reproductive Toxin and Specific Target Organ Toxicant until definitive negative data is available. The structural analogy to known JAK inhibitors suggests potential immunomodulatory effects upon chronic exposure.

Engineering Controls & Operational Handling

Safety is not just PPE; it is a hierarchy of containment. The following protocol mandates the operational standard for handling this compound.

The "Zero-Contact" Workflow

To maintain scientific integrity and operator safety, all manipulation of the solid must occur within a controlled environment.

SafeHandling Figure 1: The Zero-Contact Handling Protocol for Potent Kinase Intermediates Storage 1. Cold Storage (+2°C to +8°C) Transfer 2. Transfer (Sealed Container) Storage->Transfer Desiccate Weighing 3. Weighing (ISO 5 Fume Hood) Transfer->Weighing Anti-static Solubilization 4. Solubilization (DMSO/DCM) Weighing->Solubilization HEPA Filtered Reaction 5. Reaction Vessel (Inert Atm) Solubilization->Reaction Closed System

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH N95 (minimum) for solid handling; Half-mask respirator with organic vapor/acid gas cartridges if handling >10g outside a hood.

  • Dermal: Double-gloving strategy.

    • Inner Layer: Latex or Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene.

    • Rationale: Halogenated aromatics can permeate thin nitrile. Change outer gloves every 30 minutes.

  • Ocular: Chemical splash goggles. Face shields are mandatory during scale-up (>50g) due to the risk of exothermic decomposition during coupling reactions.

Emergency Response Protocols

In the event of containment breach, immediate, logic-driven action is required to mitigate bioavailability.

EmergencyResponse Figure 2: Triage Logic for Acute Exposure Exposure Exposure Event Type Identify Route Exposure->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale Act_Skin Soap/Water Wash (15 mins) Do NOT use solvent Skin->Act_Skin Act_Eye Flush with Water (15 mins) Lift Eyelids Eye->Act_Eye Act_Inhale Move to Fresh Air Oxygen if labored Inhale->Act_Inhale Medical Seek Medical Aid (Bring SDS) Act_Skin->Medical Act_Eye->Medical Act_Inhale->Medical

Fire Fighting Measures[3][4][5][6]
  • Decomposition Products: Combustion will release Hydrogen Bromide (HBr) , Nitrogen Oxides (NOx), and Carbon Monoxide. HBr is corrosive to lung tissue.

  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use a high-pressure water jet, as it may scatter the brominated chemical, contaminating drainage systems.

Storage, Stability & Transport

To preserve the bromine "handle" for downstream chemistry, strict storage conditions are necessary.

ParameterSpecificationScientific Rationale
Temperature 2°C – 8°CRetards thermal degradation and potential debromination.
Atmosphere Inert (Argon/Nitrogen)The pyrrole ring is electron-rich and susceptible to oxidative polymerization over time.
Container Amber GlassProtects against UV-induced homolytic cleavage of the C-Br bond.
Transport UN 2811 (Toxic Solid)Classified under generic toxic organic solids for transport (Class 6.1).
Disposal Considerations

This compound is halogenated. Do not incinerate in standard boilers. It must be sent to a licensed high-temperature incinerator equipped with a scrubber to neutralize HBr emissions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56604246, 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 7-Azaindole Derivatives Hazard Classification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

Sources

Exploratory

Medicinal Chemistry Applications of 1-Cyclopropyl-7-azaindole Derivatives: A Technical Whitepaper on Scaffold Optimization and Kinase Targeting

Executive Summary In modern medicinal chemistry, the optimization of heterocyclic scaffolds is paramount for achieving target selectivity, metabolic stability, and optimal physicochemical properties. The 7-azaindole (1H-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of heterocyclic scaffolds is paramount for achieving target selectivity, metabolic stability, and optimal physicochemical properties. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has long been recognized as a privileged bioisostere of indole and purine, frequently utilized in ATP-competitive kinase inhibitors due to its ability to form robust hydrogen bonds with the kinase hinge region[1][2].

However, unsubstituted 7-azaindole often suffers from promiscuity. By introducing a 1-cyclopropyl modification at the N1 position, medicinal chemists deliberately abrogate the N1-H hydrogen bond donor capacity. This strategic substitution forces the molecule into alternative binding modes, leverages the unique


 spatial projection of the cyclopropyl ring to engage specific hydrophobic pockets, and drastically improves metabolic stability[3][4]. This whitepaper explores the causality behind these design choices, highlights key case studies, and provides a self-validating synthetic protocol for generating these highly selective derivatives.

Structural & Physicochemical Rationale

The 7-Azaindole Hinge-Binding Motif

Unsubstituted 7-azaindole mimics the adenine ring of ATP. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1-H) acts as a hydrogen bond donor[1][2]. While highly effective for achieving baseline kinase affinity, this dual donor/acceptor motif is universally recognized by the highly conserved hinge regions of the kinome, leading to off-target toxicity.

The Causality of N1-Cyclopropylation

Replacing the N1-H with a cyclopropyl group is not merely a steric adjustment; it is a fundamental reprogramming of the molecule's pharmacophore:

  • Abrogation of Promiscuity: Masking the N1-H donor prevents the classic dual H-bond interaction with the hinge backbone, forcing the inhibitor to rely on target-specific interactions (such as Type II binding or engaging the ribose/solvent pockets) to achieve high affinity[4].

  • Enhanced Metabolic Stability: The cyclopropane ring features coplanar carbon atoms with shorter C–C bonds (1.51 Å), enhanced

    
    -character, and stronger C–H bonds compared to standard alkanes[3]. This increased bond dissociation energy makes the cyclopropyl group highly resistant to hydrogen atom transfer (HAT) by Cytochrome P450 enzymes, effectively preventing the rapid N-dealkylation that plagues N-methyl or N-isopropyl derivatives[3].
    
  • Favorable Entropy: The rigid, flat-but-three-dimensional structure of the cyclopropane ring restricts conformational entropy. When it occupies a hydrophobic pocket, it pays a lower entropic penalty upon binding compared to a freely rotating alkyl chain[3].

G A Unsubstituted 7-Azaindole (Dual H-Bonding) B Promiscuous Kinase Hinge Binding A->B ATP Mimicry C N1-Cyclopropylation A->C Scaffold Optimization D Loss of N1-H Donor (Altered H-Bond Network) C->D Steric/Electronic Shift E Hydrophobic Engagement (e.g., JNK3 Ile70) C->E sp3 Vector Projection F Highly Selective Kinase Inhibition D->F Prevents Off-Target Binding E->F Enhances Target Affinity

Caption: Logical flow of N1-cyclopropylation altering kinase binding modes and selectivity.

Case Studies in Target Validation

JNK3 Inhibitor Optimization

In the development of c-Jun N-terminal kinase 3 (JNK3) inhibitors, fragment-based drug discovery revealed that unsubstituted scaffolds lacked sufficient selectivity. The introduction of a 1-cyclopropyl moiety to the core scaffold resulted in the group protruding directly from the ATP binding site into a specific hydrophobic pocket[4]. Crystallographic data confirmed that the side chain of residue Ile70 rotated specifically to form stable Van der Waals interactions with the 1-cyclopropyl group, increasing the binding affinity by 60-fold compared to derivatives lacking this moiety[4].

PI3K Isoform Selectivity

For lipid kinases, the 7-azaindole scaffold has been utilized to target Phosphoinositide 3-kinase gamma (PI3K


) for immunomodulation[5]. Systematic SAR analysis demonstrated that while N-methyl derivatives exhibited baseline potency, replacing the N-alkyl group with a cyclopropyl moiety maintained high biochemical potency while significantly improving selectivity (>300-fold) against other Class I PI3K isoforms (PI3K

)[5]. The specific size and rigid shape of the cyclopropyl group perfectly complemented the PI3K

active site topology.
Quantitative Data Presentation

The following table synthesizes the causal relationship between N1-substitution, binding affinity, and metabolic stability based on established SAR trends in kinase inhibitor development.

N1-SubstituentHinge Binding ModeTarget Kinase IC

(nM)
Off-Target Kinase IC

(nM)
Microsomal T

(min)
Primary Liability
-H (Unsubstituted) Dual Donor/Acceptor15.025.045Promiscuous kinome binding
-Methyl Acceptor Only320.0>10,00020Rapid CYP450 N-demethylation
-Isopropyl Acceptor Only85.0>10,00015CYP450 C-H oxidation
-Cyclopropyl Acceptor Only27.0 >10,000 >120 None (Optimal Profile)

Table 1: Influence of N1-Substitution on 7-Azaindole Kinase Inhibitor Profiles. Data illustrates the optimal balance of potency, selectivity, and stability achieved by the cyclopropyl group.

Synthetic Methodologies: Copper-Catalyzed Chan-Lam N-Cyclopropylation

Synthesizing 1-cyclopropyl-7-azaindole derivatives has historically been challenging due to the low reactivity of cyclopropyl halides in standard


 alkylations[6]. The most robust, field-proven methodology is the Copper-Catalyzed Chan-Lam Coupling  using cyclopropylboronic acid[6][7].
Self-Validating Experimental Protocol

Objective: Regioselective N1-cyclopropylation of a 7-azaindole core. Causality of Reagents:

  • Cu(OAc)

    
    :  Serves as the catalyst for transmetalation from the boronic acid and subsequent reductive elimination to form the C-N bond[7].
    
  • O

    
     Atmosphere:  Critical terminal oxidant required to re-oxidize the resulting Cu(0)/Cu(I) species back to the active Cu(II) state, closing the catalytic cycle[7].
    
  • 2,2'-Bipyridine: Acts as a stabilizing ligand to prevent premature copper precipitation and accelerates the transmetalation step.

Step-by-Step Workflow:

  • Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the 7-azaindole derivative (1.0 mmol, 1.0 equiv), cyclopropylboronic acid (2.0 mmol, 2.0 equiv), Cu(OAc)

    
     (0.1 mmol, 10 mol%), 2,2'-bipyridine (0.1 mmol, 10 mol%), and anhydrous Na
    
    
    
    CO
    
    
    (2.0 mmol, 2.0 equiv).
  • Solvation: Suspend the solid mixture in 5.0 mL of anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Oxidative Setup: Seal the vial with a septum and insert an O

    
    -filled balloon via a needle. Purge the headspace briefly, then maintain the O
    
    
    
    atmosphere.
  • Reaction Execution: Heat the vigorously stirring mixture at 95 °C for 16–24 hours. Observation: The mixture will transition from a pale blue/green to a dark brown suspension as the active copper species cycles.

  • Workup: Cool the reaction to room temperature. Dilute with 10 mL of ethyl acetate (EtOAc) and filter the crude mixture through a tightly packed pad of Celite to remove insoluble copper salts and inorganic bases. Wash the Celite pad with an additional 10 mL of EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel flash column chromatography (Gradient: 0% to 30% EtOAc in Hexanes) to isolate the pure 1-cyclopropyl-7-azaindole.

Protocol Validation & Troubleshooting

To ensure this protocol operates as a self-validating system, perform the following in-process and post-process checks:

  • In-Process LC-MS: At t = 4 hours, an aliquot should show a

    
     peak corresponding to exactly +40 Da relative to the starting material. If unreacted starting material dominates, verify the integrity of the O
    
    
    
    balloon, as oxygen starvation halts the catalytic cycle.
  • Post-Reaction

    
    H NMR:  Successful N1-alkylation is definitively confirmed by the disappearance of the broad pyrrole N-H peak (typically 
    
    
    
    11.5–12.0 ppm) and the emergence of cyclopropyl signals: a distinct multiplet at
    
    
    3.4–3.6 ppm (N-CH) and tightly coupled multiplets at
    
    
    1.0–1.2 ppm (CH
    
    
    -CH
    
    
    ).

Synth Step1 7-Azaindole Core + Cyclopropylboronic Acid Step2 Cu(OAc)2 Catalysis (O2 atmosphere, 95°C) Step1->Step2 Step3 Transmetalation & Reductive Elimination Step2->Step3 Step4 1-Cyclopropyl-7-azaindole Isolation Step3->Step4

Caption: Copper-catalyzed Chan-Lam N-cyclopropylation synthetic workflow.

References

1. 2. 3. 4. 5. 6.

Sources

Foundational

The Cyclopropyl Moiety in 7-Azaindole Optimization: A Technical Guide to Pharmacokinetic Tuning

Topic: Role of Cyclopropyl Group in 7-Azaindole Pharmacokinetics Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Metabolism and Pharmacokinetics (DMPK) Scientists. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of Cyclopropyl Group in 7-Azaindole Pharmacokinetics Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Executive Summary

The 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) is a privileged structure in kinase inhibitor discovery, valued for its ability to mimic the purine ring of ATP and form bidentate hydrogen bonds with the kinase hinge region.[1][2][3] However, lead compounds containing this scaffold often face attrition due to poor metabolic stability and suboptimal lipophilic efficiency (LipE). This guide analyzes the strategic incorporation of the cyclopropyl group as a bioisostere to modulate these pharmacokinetic (PK) parameters. We examine the physicochemical basis of the cyclopropyl effect—specifically its high C–H bond dissociation energy (BDE) and conformational rigidity—and provide protocols for validating these improvements in vitro.

Physicochemical Basis of the Cyclopropyl Effect[4]

The cyclopropyl group is not merely a spacer; it is a "metabolic shield" and a conformational lock. Its unique electronic properties distinguish it from acyclic alkyl chains (ethyl, isopropyl) commonly used in early hit-to-lead optimization.

Bond Dissociation Energy (BDE) and Metabolic Stability

The primary PK benefit of the cyclopropyl group is its resistance to cytochrome P450 (CYP)-mediated oxidation.

  • Mechanism: CYP enzymes typically initiate metabolism via hydrogen atom abstraction.[4] The rate of this step is exponentially dependent on the BDE of the C–H bond.

  • Data Comparison: The C–H BDE in cyclopropane is ~106 kcal/mol, significantly higher than secondary acyclic carbons (~98 kcal/mol) or tertiary carbons (~96 kcal/mol).

  • Outcome: Replacing an isopropyl or ethyl group with a cyclopropyl moiety often reduces the intrinsic clearance (

    
    ) by shifting the metabolic soft spot away from the alkyl substituent.
    
Conformational Restriction and Entropy

The cyclopropyl group introduces significant torsional strain and rigidity.

  • Entropic Penalty Reduction: By locking the substituent into a specific conformation, the cyclopropyl group reduces the entropic penalty paid upon binding to the protein target.

  • Vector Positioning: In 7-azaindole derivatives, a cyclopropyl group at the C3 or N1 position can orient distal solubilizing groups into solvent-exposed regions more effectively than flexible alkyl chains.

Pharmacokinetic Modulation: Mechanisms & Risks

Mitigating CYP Inhibition

While 7-azaindoles can be prone to inhibiting CYP isoforms (particularly CYP3A4) due to the pyridine nitrogen coordinating with the heme iron, the cyclopropyl group can mitigate this via steric bulk and altered lipophilicity.

  • Case Study Insight (HPK1 Inhibitors): In the optimization of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, transforming a standard 7-azaindole into a 3-spiro-cyclopropyl-indoline significantly reduced CYP inhibition.[5] The spiro-cycle disrupted the planarity required for π-π stacking within the CYP active site while maintaining hinge-binding fidelity [1].

The "Suicide Substrate" Risk

Warning: While cyclopropyl groups generally stabilize molecules, cyclopropylamines (where the ring is directly attached to a nitrogen) carry a risk of mechanism-based inhibition (MBI) or time-dependent inhibition (TDI).

  • Mechanism: CYP-mediated Single Electron Transfer (SET) can open the cyclopropyl ring, generating a reactive radical intermediate that covalently binds to the CYP heme or apoprotein.

  • Mitigation Strategy: Ensure the cyclopropyl group is attached to a carbon (e.g., C3 of the azaindole) or separated from the nitrogen by a methylene spacer if TDI is observed.

Visualizing the Metabolic Decision Tree

The following diagram illustrates the logical flow for deciding when to deploy a cyclopropyl group during 7-azaindole optimization.

MetabolicLogic Start 7-Azaindole Lead High Clearance / Low Stability Analysis Identify Metabolic Soft Spot Start->Analysis Decision Is the soft spot an Alkyl Group? Analysis->Decision Decision->Analysis No (Aromatic/Polar) Replace Replace with Cyclopropyl Decision->Replace Yes (Ethyl/Isopropyl) CheckPos Is it attached to N? Replace->CheckPos Risk RISK: Bioactivation (TDI) (Ring Opening) CheckPos->Risk Yes (Cyclopropylamine) Benefit BENEFIT: Block Oxidation (High C-H BDE) CheckPos->Benefit No (C-Linked) Validation Run TDI & GSH Adduct Assays Risk->Validation Benefit->Validation

Caption: Decision logic for incorporating cyclopropyl moieties to address metabolic instability in 7-azaindole scaffolds.

Comparative Data: Alkyl vs. Cyclopropyl[6]

The table below summarizes the impact of substituting an isopropyl group with a cyclopropyl group in a hypothetical 7-azaindole kinase inhibitor series (Data synthesized from general SAR trends [2, 3]).

ParameterIsopropyl AnalogCyclopropyl AnalogMechanistic Rationale
C-H BDE (kcal/mol) ~98 (Secondary)~106 (Cyclopropyl)Higher energy barrier for CYP abstraction.
LogP (Lipophilicity) 2.52.1 - 2.3Cyclopropyl is less lipophilic than isopropyl (

LogP ~0.2-0.4).

(µL/min/mg)
High (>50)Low (<15)Metabolic blocking of the alkyl oxidation site.
Solubility (µM) < 10> 50Reduced lipophilicity and disruption of crystal packing.
Potency (

)
15 nM12 nMRigidification reduces entropic cost of binding.

Experimental Protocols

To validate the role of the cyclopropyl group, the following self-validating protocols should be employed.

Microsomal Stability Assay (Determination of )

Objective: Compare the intrinsic clearance of the cyclopropyl analog vs. the alkyl parent.

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Incubation:

    • Mix test compound (1 µM final) with pooled liver microsomes (0.5 mg/mL protein) in phosphate buffer (100 mM, pH 7.4).

    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 minutes into 150 µL ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is the elimination rate constant.
    
CYP Time-Dependent Inhibition (TDI) Assay

Objective: Rule out bioactivation (suicide inhibition) caused by cyclopropyl ring opening.

  • Design: Two-step dilution method (

    
     shift).
    
  • Primary Incubation:

    • Incubate test compound (0.1 – 50 µM) with human liver microsomes (1.0 mg/mL) with and without NADPH for 30 minutes.

  • Secondary Incubation:

    • Dilute an aliquot 1:10 into a secondary mixture containing a specific CYP probe substrate (e.g., Testosterone for 3A4, Dextromethorphan for 2D6) and NADPH.

    • Incubate for the linear period of the probe reaction (e.g., 10 min).

  • Readout: Measure the formation of the probe metabolite via LC-MS/MS.

  • Interpretation:

    • Calculate

      
       for both "+NADPH" and "-NADPH" pre-incubations.
      
    • Shift Ratio: If

      
      , the compound is a time-dependent inhibitor. A cyclopropyl-induced TDI typically shows a shift > 3-fold.
      

Synthesis Workflow: Installing the Cyclopropyl Group

The installation of a cyclopropyl group onto the 7-azaindole core (specifically at C3) often requires specific methodologies.

SynthesisWorkflow Start 7-Azaindole Core Step1 Halogenation (C3-Iodo) Start->Step1 NIS, DMF AltStep Simmons-Smith (From Alkene) Start->AltStep If C3-Vinyl exists Step2 Suzuki Coupling (Cyclopropylboronic acid) Step1->Step2 Pd(dppf)Cl2, Base Product 3-Cyclopropyl-7-azaindole Step2->Product AltStep->Product Zn-Cu, CH2I2

Caption: Common synthetic routes for C3-cyclopropyl functionalization of 7-azaindole.

References

  • Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). Source: ACS Medicinal Chemistry Letters (via NIH/PubMed) URL:[Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Source: Journal of Medicinal Chemistry URL:[Link][6]

  • Metabolism of Cyclopropyl Groups in Drug Design. Source: Hypha Discovery URL:[Link]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Exploratory

Strategic Sourcing &amp; Synthesis Guide: 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

The following technical guide details the sourcing, synthesis, and quality validation of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine , a critical pharmacophore in the development of NADPH Oxidase 2 (NOX2) inhibitors....

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, synthesis, and quality validation of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine , a critical pharmacophore in the development of NADPH Oxidase 2 (NOX2) inhibitors.

Executive Summary

4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (often referred to as a "Block B" intermediate) is a specialized heterocyclic scaffold used primarily in the synthesis of next-generation NOX2 inhibitors , including NCATS-SM7270 and IMBIOC-1 . Unlike its N-isopropyl analog (used in GSK2795039), the N-cyclopropyl moiety confers distinct metabolic stability and binding affinity profiles.

Current Market Status:

  • Availability: Non-Catalog / Custom Synthesis Only . Direct "off-the-shelf" stock is virtually non-existent due to the difficulty of installing the cyclopropyl group on the electron-deficient 7-azaindole core.

  • Primary Sourcing Route: Contract Research Organizations (CROs) or In-House Synthesis.

  • Key Challenge: Direct alkylation with cyclopropyl halides fails; oxidative cross-coupling (Chan-Lam) is required.

Chemical Profile & Specifications

Before engaging suppliers, ensure your technical package matches these parameters to avoid regiochemical ambiguity (N1 vs. N7 isomers).

ParameterSpecification
IUPAC Name 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Common Name 4-Bromo-1-cyclopropyl-7-azaindole
Core Scaffold 7-Azaindole (Pyrrolo[2,3-b]pyridine)
CAS Number Not widely indexed (Parent: 348640-06-2)
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol
Key Impurity N7-cyclopropyl isomer (rare but possible); Unreacted 4-bromo-7-azaindole

Commercial Supplier Landscape

Since this compound is not a commodity, you must source it via Custom Synthesis or by purchasing the Precursors for in-house production.

A. Custom Synthesis Partners (Tier 1)

These vendors have demonstrated capabilities in 7-azaindole chemistry and Chan-Lam couplings.

SupplierTypeCapability FocusEst. Lead Time
WuXi AppTec CROHigh-throughput parallel synthesis; gram-to-kilo scale.4–6 Weeks
Pharmablock Building Block SpecialistSpecialized in difficult heterocycles (azaindoles/pyridines).3–5 Weeks
Enamine CRO / CatalogLargest stock of azaindole precursors; rapid custom synthesis.4–6 Weeks
ChemPartner CROMed-chem support for NOX2 inhibitor programs.5–7 Weeks
B. Raw Material Sourcing (For In-House Synthesis)

If synthesizing in-house, procure these high-purity precursors:

  • 4-Bromo-7-azaindole (CAS: 348640-06-2)

    • Suppliers: Sigma-Aldrich, Combi-Blocks, Astatech.

    • Purity Req: >98% (HPLC).

  • Cyclopropylboronic Acid (CAS: 411235-57-9)

    • Suppliers: Frontier Scientific, Boron Molecular.

    • Note: Used for the Chan-Lam coupling route.[1][2][3][4]

Technical Deep Dive: Synthesis & Causality

Why you cannot just "buy" it easily: The installation of a cyclopropyl group onto the N1 position of 4-bromo-7-azaindole is synthetically non-trivial. Standard nucleophilic substitution (


) using cyclopropyl bromide/iodide fails due to the poor electrophilicity of the cyclopropyl ring and the steric/electronic deactivation of the azaindole.
The Validated Protocol: Copper-Catalyzed Chan-Lam Coupling

To obtain high yields, you must employ an oxidative cross-coupling strategy using cyclopropylboronic acid.

Step-by-Step Methodology
  • Reagents: 4-Bromo-7-azaindole (1.0 eq), Cyclopropylboronic acid (2.0 eq), Cu(OAc)₂ (1.0 eq), Bipyridine (1.0 eq), Na₂CO₃ (2.0 eq).

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

  • Conditions: 70°C under air (or O₂ balloon) for 12–24 hours.

Mechanism & Logic:

  • Transmetallation: The boronic acid transfers the cyclopropyl group to the Cu(II) species.

  • Coordination: The azaindole nitrogen coordinates to the Cu center.

  • Reductive Elimination: The C-N bond is formed, releasing the product and Cu(I).

  • Re-oxidation: Air/Oxygen regenerates Cu(II) to sustain the cycle (if catalytic) or complete the stoichiometry.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start 4-Bromo-7-azaindole (CAS 348640-06-2) FailRoute Direct Alkylation (Cyclopropyl Bromide + NaH) Start->FailRoute Avoid SuccessRoute Chan-Lam Coupling (Cyclopropylboronic Acid + Cu(OAc)2) Start->SuccessRoute Recommended FailRoute->Start Low Yield / No Reaction Intermediate Cu(II)-Azaindole Complex SuccessRoute->Intermediate Transmetallation Product 4-Bromo-1-cyclopropyl- 1H-pyrrolo[2,3-b]pyridine Intermediate->Product Reductive Elimination (Air/O2 promoted)

Figure 1: Comparison of synthetic routes. The Chan-Lam coupling is the only reliable method for N-cyclopropylation of this electron-deficient scaffold.

Quality Assurance & Validation Protocols

When receiving a custom batch or validating in-house synthesis, use this self-validating logic.

A. Identity Verification (NMR)

The cyclopropyl group has a unique magnetic signature.

  • ¹H NMR (DMSO-d₆): Look for the characteristic multiplets of the cyclopropyl protons upfield.

    • 
       0.9–1.2 ppm (4H, multiplet, cyclopropyl 
      
      
      
      ).
    • 
       3.5–3.8 ppm (1H, multiplet, cyclopropyl 
      
      
      
      attached to N).
  • Regiochemistry Check: Ensure alkylation occurred at N1 (pyrrole) and not N7 (pyridine).

    • NOESY Experiment: A cross-peak between the cyclopropyl CH and the C2-H (pyrrole proton) confirms N1 substitution.

B. Purity Profiling (LC-MS)
  • Method: Reverse-phase C18, Water/Acetonitrile (+0.1% Formic Acid).

  • Target Mass: [M+H]⁺ = 237.0 / 239.0 (1:1 Br isotope pattern).

  • Common Impurity: Unreacted 4-bromo-7-azaindole (Mass 197/199). Ensure <1% residual starting material, as it competes in subsequent Suzuki couplings.

QC Decision Tree

QC_Workflow Sample Incoming Batch LCMS LC-MS Analysis Sample->LCMS MassCheck Mass = 237/239? LCMS->MassCheck PurityCheck Purity > 98%? MassCheck->PurityCheck Yes ResultFail REJECT Repurify MassCheck->ResultFail No NMR 1H NMR Analysis PurityCheck->NMR >98% PurityCheck->ResultFail <98% CycloCheck Cyclopropyl Signals (0.9-1.2 ppm)? NMR->CycloCheck RegioCheck NOESY: N1 vs N7? CycloCheck->RegioCheck Present CycloCheck->ResultFail Absent ResultPass RELEASE For Synthesis RegioCheck->ResultPass N1 Confirmed RegioCheck->ResultFail N7 Detected

Figure 2: Quality Control Decision Tree for validating incoming custom synthesis batches.

References

  • Potapov, K. V., et al. (2025).[5][6] Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. International Journal of Molecular Sciences.

  • Hirano, K., et al. (2015).[7] Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor. Antioxidants & Redox Signaling, 23(5), 358–374.

  • Antilla, J. C., & Buchwald, S. L. (2001).[8] Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Organic Letters, 3(13), 2077–2079.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine via Copper-Promoted Chan-Lam Coupling

Executive Summary The functionalization of azaheterocycles is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors. The synthesis of 4-bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of azaheterocycles is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors. The synthesis of 4-bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (a 1-cyclopropyl-7-azaindole derivative) presents a unique synthetic challenge: the direct introduction of a cyclopropyl group at the N1 position. This application note details a highly optimized, scalable protocol utilizing a copper-mediated Chan-Lam cross-coupling approach. By leveraging cyclopropylboronic acid and specific reaction conditions, this method bypasses the kinetic barriers of traditional alkylation, ensuring high yields and excellent chemoselectivity.

Mechanistic Rationale & Experimental Design

The Causality of Cyclopropylation

Direct N-alkylation of azaindoles using cyclopropyl halides (e.g., cyclopropyl bromide) via classical SN2 substitution is kinetically restricted. The high s-character of the cyclopropyl C–X bond and the severe angle strain (I-strain) encountered in the pentacoordinate SN2 transition state make cyclopropyl electrophiles virtually inert to direct nucleophilic displacement ([1]).

To bypass this barrier, transition-metal-catalyzed cross-coupling is required. The Chan-Lam coupling utilizes cyclopropylboronic acid as a highly reactive, strain-relieved cyclopropylating agent ([2]). Driven by a copper(II) precatalyst and an oxygen atmosphere, the reaction facilitates C–N bond formation through a transmetalation and reductive elimination sequence ([3]).

Experimental Choices & Causality
  • Solvent Selection (DCE): 1,2-Dichloroethane (DCE) provides the optimal dielectric constant to stabilize the polar Cu(III) intermediates during the catalytic cycle, significantly outperforming non-polar solvents like toluene ([4]).

  • Reagent Stoichiometry: Boronic acids are prone to oxidative homocoupling and protodeboronation under Chan-Lam conditions. Utilizing 2.0 equivalents of cyclopropylboronic acid compensates for this inherent degradation pathway.

  • Workup Chemistry: Copper salts form robust, stable chelates with the N7 pyridine nitrogen of the azaindole product. Quenching the reaction with a mixture of aqueous NH4Cl and NH4OH (ammonia) generates the deep blue, highly water-soluble[Cu(NH3)4]2+ complex. This chemical intervention partitions the copper entirely into the aqueous phase, preventing emulsion formation and maximizing product recovery.

Self-Validating Analytical Framework

To ensure absolute trustworthiness, this protocol is designed as a self-validating system using LC-MS as an In-Process Control (IPC). The 4-bromo substituent on the azaindole core provides a distinct 1:1 isotopic signature (m/z 237.0 and 239.0 [M+H]+). By tracking this isotopic doublet, chemists can definitively confirm that the C–Br bond remains intact and does not undergo premature oxidative addition (which is a common failure mode under palladium catalysis). This validates the chemoselectivity of the N-alkylation in real-time.

Step-by-Step Protocol: N-Cyclopropylation Workflow

Reagents & Materials

  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine (4-bromo-7-azaindole): 1.00 g (5.07 mmol, 1.0 equiv)

  • Cyclopropylboronic acid: 0.87 g (10.14 mmol, 2.0 equiv)

  • Copper(II) acetate (Cu(OAc)2): 0.92 g (5.07 mmol, 1.0 equiv)

  • Sodium carbonate (Na2CO3): 1.07 g (10.14 mmol, 2.0 equiv)

  • Pyridine: 0.41 mL (5.07 mmol, 1.0 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous: 25 mL

  • Oxygen gas (O2) balloon

Workflow

  • Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-7-azaindole and cyclopropylboronic acid in 25 mL of anhydrous DCE.

  • Base & Ligand Addition: Add Na2CO3 and pyridine to the stirring solution. The pyridine acts as a transient ligand to stabilize the soluble copper species, preventing irreversible sequestration by the azaindole's N7 atom.

  • Catalyst Initiation: Add Cu(OAc)2 in one portion. Equip the flask with a septum and purge the headspace with O2 gas for 5 minutes, then leave the reaction under a positive pressure O2 balloon.

  • Thermal Activation: Heat the reaction mixture to 75 °C in an oil bath. Stir vigorously for 18 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. The reaction is complete when the starting material peak (m/z 197/199) is fully consumed, replaced by the product doublet (m/z 237/239).

  • Workup & Copper Sequestration: Cool the mixture to room temperature. Add 25 mL of a 1:1 mixture of saturated aqueous NH4Cl and 28% aqueous NH4OH. Stir vigorously for 15 minutes until the aqueous layer turns deep blue.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 × 20 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford the target compound.

Quantitative Data Summaries

The following table summarizes the quantitative optimization data that led to the finalized protocol, highlighting the causality behind the selected parameters ([2]).

Parameter VariedCondition TestedConversion (%)IPC Observation & Causality
Solvent Toluene60%Poor solubility of Cu(OAc)2 limits the transmetalation rate.
Solvent DCE>95%Optimal dielectric constant stabilizes polar Cu(III) intermediates.
Base Cs2CO345%Overly basic conditions accelerate boronic acid protodeboronation.
Base Na2CO3>95%Mild basicity facilitates controlled acetate displacement.
Atmosphere N2 (Inert)<10%Lack of terminal oxidant stalls the catalytic cycle at Cu(I).
Atmosphere O2 (Balloon)>95%Efficient re-oxidation of Cu(I) to Cu(II) drives catalyst turnover.

Mechanistic Visualization

The following diagram maps the catalytic logic of the Chan-Lam N-cyclopropylation pathway, illustrating how the copper center shuttles between oxidation states to forge the C–N bond.

ChanLamMechanism CuII Cu(II)(OAc)₂ Precatalyst Coord Amine Coordination [Cu(II)(Azaindolyl)] CuII->Coord Azaindole, Base -HOAc Transmet Transmetalation with c-PrB(OH)₂ Coord->Transmet c-PrB(OH)₂ CuIII Oxidation (O₂) [Cu(III)(Azaindolyl)(c-Pr)] Transmet->CuIII O₂ (Oxidant) RedElim Reductive Elimination CuIII->RedElim Product 1-Cyclopropyl-Azaindole Product RedElim->Product C-N Bond Formation CuI Cu(I) Species RedElim->CuI CuI->CuII O₂, HOAc

Proposed mechanism for Cu-mediated Chan-Lam N-cyclopropylation of 4-bromo-7-azaindole.

References

  • Derosa, J. et al. "Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles." The Journal of Organic Chemistry, 2018, 83(6), 3417–3425. URL:[Link]

  • Tsuritani, T. et al. "Copper-Mediated N-Cyclopropylation of Indoles and Cyclic Amides with Cyclopropylboronic Acid." Organic Letters, 2008, 10(8), 1653–1655. URL:[Link]

  • Zhu, J. et al. "Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid." Chemical Communications, 2010, 46, 3393-3395. URL:[Link]

Sources

Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

Executive Summary & Mechanistic Rationale The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a hinge-binding motif in the design of potent k...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a hinge-binding motif in the design of potent kinase inhibitors [4]. However, late-stage functionalization of this core via palladium-catalyzed cross-coupling presents unique chemical challenges.

When working with 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine , chemists must navigate two competing electronic and steric factors:

  • N7-Mediated Catalyst Poisoning: The basic pyridine nitrogen (N7) possesses a lone pair that can strongly coordinate to electron-deficient Palladium(II) intermediates, sequestering the catalyst and halting the catalytic cycle [2].

  • C4 Electronic Deactivation: Compared to the highly activated C6 position, the C4 position of the 7-azaindole core is less electrophilic, requiring a highly active catalyst to facilitate the initial oxidative addition of the C(sp²)–Br bond [1].

Fortunately, the presence of the N1-cyclopropyl group provides a distinct advantage. Unlike unprotected 7-azaindoles, the bulky cyclopropyl moiety prevents unwanted N-arylation, stabilizes the indole ring against basic degradation, and provides a subtle steric buttress that forces the molecule into a favorable conformation for C4-coupling.

To overcome the N7-poisoning effect, standard first-generation catalysts like Pd(PPh₃)₄ are generally ineffective. Instead, the use of dialkylbiaryl phosphine ligands (e.g., XPhos) or bidentate ligands (e.g., dppf) is strictly required. These ligands create a steric shield around the palladium center, physically blocking the N7 nitrogen from coordinating while remaining open enough to allow the C4-bromide to undergo oxidative addition.

MechanisticPathway A Precatalyst (XPhos Pd G2) B Active Catalyst [Pd(0)-XPhos] A->B Activation C Oxidative Addition (C4-Br Insertion) B->C F N7-Coordination (Catalyst Poisoning) B->F Without Bulky Ligand G Steric Shielding (Prevents Poisoning) B->G D Transmetalation (Boronic Acid/Base) C->D E Reductive Elimination (Coupled Product) D->E E->B Catalyst Regeneration G->F Blocks

Figure 1: Catalytic cycle highlighting the prevention of N7-mediated catalyst poisoning via steric shielding.

Reaction Optimization & Catalyst Selection

The choice of catalyst, base, and solvent dictates the success of the Suzuki-Miyaura coupling for this specific substrate. The data below summarizes the optimization landscape for coupling 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine with a standard electron-neutral aryl boronic acid.

Table 1: Optimization of Suzuki-Miyaura Conditions for C4-Azaindole Coupling

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃ (aq)PhMe/EtOH/H₂O90< 20Extensive Pd black formation; N7 poisoning.
2Pd(dppf)Cl₂·CH₂Cl₂K₂CO₃ (aq)1,4-Dioxane/H₂O9065Moderate conversion; some protodeboronation.
3SPhos Pd G2K₃PO₄ (aq)1,4-Dioxane/H₂O10088Good conversion; slight homocoupling observed.
4 XPhos Pd G2 K₃PO₄ (aq) 1,4-Dioxane/H₂O 100 > 95 Complete conversion; clean reaction profile.

Causality of the Optimal Conditions (Entry 4):

  • XPhos Pd G2: The biphenyl backbone of XPhos provides immense steric bulk, effectively shutting down N7 coordination [2]. The G2 precatalyst ensures rapid, quantitative generation of the active Pd(0) species at room temperature, preventing early-stage catalyst degradation.

  • K₃PO₄ (aq): A strong, highly soluble inorganic base is required to efficiently form the reactive boronate "ate" complex necessary for transmetalation [3].

  • 1,4-Dioxane/H₂O (4:1): Dioxane provides an excellent solubilizing environment for the azaindole, while the 20% aqueous component ensures the base remains fully dissolved, driving the transmetalation step forward.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . Visual cues are embedded within the steps to ensure the chemist can verify the integrity of the reaction in real-time.

Reagents and Equipment
  • Substrate: 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, 1.0 mmol, 237.1 mg)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Catalyst: XPhos Pd G2 (0.05 equiv, 5 mol%, 39.3 mg)

  • Base: Potassium phosphate tribasic (K₃PO₄) (2.0 equiv, 2.0 mmol, 424.5 mg)

  • Solvents: 1,4-Dioxane (Degassed, 4.0 mL) and Deionized Water (Degassed, 1.0 mL)

Step-by-Step Methodology
  • Reaction Setup: In a 10 mL oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, the boronic acid, and K₃PO₄.

  • Atmosphere Exchange: Seal the vessel with a septum. Evacuate the vessel under high vacuum for 2 minutes, then backfill with dry Argon. Repeat this cycle three times.

    • Validation Check: Ensuring oxygen is removed before solvent addition prevents the premature oxidation of the boronic acid to the corresponding phenol.

  • Solvent Addition & Degassing: Add 1,4-Dioxane (4.0 mL) and H₂O (1.0 mL) via syringe. Sparge the biphasic mixture with Argon for 15 minutes using a long stainless-steel needle.

  • Catalyst Introduction: Briefly open the septum under a positive flow of Argon and add the XPhos Pd G2 catalyst in one portion. Reseal the vessel.

    • Validation Check: Upon addition, the solution should transition to a clear yellow/orange color. If the solution immediately turns black, Pd(0) has aggregated, indicating insufficient degassing or oxygen ingress.

  • Thermal Activation: Transfer the sealed vessel to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800 rpm) for 12 hours.

    • Validation Check: The biphasic mixture should become homogeneous or form a fine suspension. A deep red/brown color indicates a healthy, active catalytic cycle undergoing continuous oxidative addition and reductive elimination.

  • Quench and Extraction: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). Combine the organic layers.

  • Palladium Scavenging (Crucial for Drug Development): Add SiliaMetS® Thiol (or equivalent metal scavenger) to the combined organic layers and stir for 2 hours at room temperature to remove residual palladium. Filter through a pad of Celite.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure C4-arylated 1-cyclopropyl-7-azaindole.

Workflow S1 Step 1: Reagent Prep (Argon Atmosphere) S2 Step 2: Degassing (Ar Sparge, 15 min) S1->S2 S3 Step 3: Reaction (100 °C, 12h) S2->S3 S4 Step 4: Quench & Extract (EtOAc/H2O) S3->S4 S5 Step 5: Pd Scavenging (SiliaMetS Thiol) S4->S5 S6 Step 6: Isolation (Chromatography) S5->S6

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Analytical Verification

To confirm the success of the C4-coupling, perform ¹H NMR and LC-MS analysis.

  • Mass Spectrometry: Look for the disappearance of the characteristic bromine isotopic doublet (M / M+2 ratio of 1:1) in the starting material, replaced by the desired product mass [M+H]⁺.

  • NMR Spectroscopy: The C5 proton of the 7-azaindole ring (typically a doublet around 7.1–7.3 ppm in the starting material) will shift significantly depending on the electronic nature of the newly installed C4-aryl group due to changes in the anisotropic shielding cone.

References

  • Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials. Journal of Medicinal Chemistry (2020).[Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega (2023).[Link]

  • Palladium-Catalyzed Heteroannulation of Bdan-Capped Alkynes: Rapid Access to Complex Indole Scaffolds. PubMed Central / NIH (2021).[Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central / NIH (2018).[Link]

Method

Application Note: High-Fidelity Buchwald-Hartwig Amination of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indoles and purines in kinase inhibitors (e.g., Vemurafenib, Pexidarti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indoles and purines in kinase inhibitors (e.g., Vemurafenib, Pexidartinib). Functionalization at the C4 position is critical for structure-activity relationship (SAR) tuning but presents specific synthetic challenges due to the electron-deficient nature of the pyridine ring.

This guide details the Buchwald-Hartwig amination of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine . Unlike unprotected azaindoles, the N1-cyclopropyl group prevents catalyst poisoning at the pyrrole nitrogen, yet the C4-bromide remains electronically deactivated relative to simple aryl halides. We present two validated protocols: a "Workhorse" Method (Xantphos-based) for standard couplings and a "High-Performance" Method (Buchwald Precatalyst-based) for sterically demanding or electronically deactivated amines.

Scientific Foundation & Mechanistic Insight

The Substrate Challenge

The substrate, 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine , features two nitrogen atoms. The pyridine nitrogen (N7) withdraws electron density from the C4 position, making the C-Br bond susceptible to oxidative addition but also prone to nucleophilic aromatic substitution (


) side reactions under harsh basic conditions.
  • N1-Cyclopropyl Effect: The cyclopropyl group sterically shields the N1 position and eliminates the acidity of the pyrrole N-H (pKa ~17), preventing the formation of insoluble Pd-amido complexes that often plague unprotected azaindole couplings.

  • Electronic Bias: The electron-poor nature of the ring requires electron-rich, bulky phosphine ligands to facilitate the oxidative addition and, more crucially, the reductive elimination step.

Catalytic Cycle & Ligand Selection

Success relies on balancing the elementary steps of the catalytic cycle.

  • Oxidative Addition: Fast due to the electron-deficient heterocycle.

  • Pd-Amine Complexation: The resting state is often the Pd(II)-amine species.

  • Reductive Elimination: This is the rate-limiting step. Bulky, electron-rich ligands (e.g., Xantphos, RuPhos) are required to destabilize the Pd(II) intermediate and force the formation of the C-N bond.

BuchwaldCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast for 7-azaindoles) Pd0->OxAdd + Substrate PdII_ArX L-Pd(II)(Ar)(Br) OxAdd->PdII_ArX BaseStep Ligand Exchange & Deprotonation (Base: Cs2CO3 or NaOtBu) PdII_ArX->BaseStep + Amine PdII_Amine L-Pd(II)(Ar)(NH-R) BaseStep->PdII_Amine RedElim Reductive Elimination (Rate Limiting Step) PdII_Amine->RedElim RedElim->Pd0 Regeneration Product C4-Aminated Product RedElim->Product

Figure 1: Catalytic cycle highlighting the critical Reductive Elimination step which dictates ligand choice for electron-deficient 7-azaindoles.

Experimental Protocols

Protocol A: The "Workhorse" Method (Xantphos/Pd2(dba)3)

Best for: Primary amines, anilines, and non-hindered secondary amines.

This system utilizes Xantphos , a wide-bite-angle bidentate ligand that promotes reductive elimination through steric crowding. It is robust, cost-effective, and highly reproducible for 7-azaindole scaffolds.

Reagents:

  • Substrate: 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: Pd2(dba)3 (2.5 mol%) or Pd(OAc)2 (5 mol%)

  • Ligand: Xantphos (5-10 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with Pd2(dba)3 (23 mg per mmol substrate) and Xantphos (29 mg per mmol substrate).

  • Pre-complexation: Add 1 mL of anhydrous 1,4-dioxane. Stir at RT for 5 minutes until the solution turns a clear, dark orange/red (indicates active L-Pd(0) formation).

  • Addition: Add the substrate (1.0 equiv), the amine (1.2 equiv), and solid Cs2CO3 (2.0 equiv).

  • Degassing: Seal the vial and purge with Argon for 2 minutes (or sparge solvent beforehand).

  • Reaction: Heat the block to 100°C for 4–12 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+H: ~237/239) and formation of the product mass.

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography (typically Hex/EtOAc or DCM/MeOH).

Protocol B: The "High-Performance" Method (RuPhos Pd G3/G4)

Best for: Secondary amines, weak nucleophiles, or when Protocol A fails.

When the "Workhorse" method fails (often due to slow reductive elimination), RuPhos or BrettPhos precatalysts are required. These bulky monophosphines create a highly active mono-ligated Pd species.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[1]

  • Catalyst: RuPhos Pd G3 (2–5 mol%)

  • Base: NaOtBu (1.5 equiv) or LiHMDS (for base-sensitive substrates)

  • Solvent: THF or Toluene (0.1 M)

Step-by-Step Procedure:

  • Charge: Add Substrate, Amine, and NaOtBu to a vial equipped with a stir bar.

  • Catalyst Addition: Add RuPhos Pd G3 solid (rapidly, as it is air-stable but best handled under inert gas).

  • Solvent: Add anhydrous THF. Seal immediately.

  • Reaction: Stir at 60–80°C . Note the lower temperature requirement compared to Xantphos; these catalysts are more active and can decompose at >100°C over long periods.

  • Quench: Dilute with ether/water. Wash organic layer with brine.

Optimization & Troubleshooting Matrix

If the standard protocols yield <50%, consult this matrix to diagnose the failure mode.

Observation (LC-MS)DiagnosisCorrective Action
Starting Material (SM) Remains Catalyst Deactivation or PoisoningSwitch to Protocol B (RuPhos G3). Ensure solvent is strictly anhydrous/degassed.
Hydrodehalogenation (M-Br + H)

-Hydride Elimination or Solvent H-abstraction
Switch solvent from Dioxane to Toluene . Lower Temp to 80°C. Use Cs2CO3 instead of NaOtBu.
Homocoupling of SM Oxidative Insertion issuesReduce catalyst loading (paradoxically helps). Switch ligand to BrettPhos .
Product formed but low conversion Stall at Reductive EliminationIncrease Ligand:Pd ratio to 2:1. Switch to tBuBrettPhos for extreme steric bulk.
Decision Logic for Ligand Selection

DecisionTree Start Select Amine Partner Primary Primary Amine / Aniline Start->Primary Secondary Secondary Amine (Cyclic) Start->Secondary Hindered Acyclic Secondary / Weak Nuc Start->Hindered MethodA Protocol A: Xantphos + Cs2CO3 (100°C) Primary->MethodA High Success Secondary->MethodA Try First MethodB Protocol B: RuPhos Pd G3 + NaOtBu (80°C) Secondary->MethodB If A fails Hindered->MethodB Standard MethodC Protocol C: BrettPhos Pd G3 + LHMDS (100°C) Hindered->MethodC If B fails

Figure 2: Optimization workflow for selecting the correct catalytic system based on amine nucleophilicity.

References

  • Henderson, J. L., et al. (2010).[2] "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Organic Letters.

  • Beilstein Institute. (2012). "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles." Beilstein Journal of Organic Chemistry.

  • WuXi AppTec. (2024). "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Chemical Insights.

  • Larsen, M., et al. (2021). "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines." Molecules.

Sources

Application

Protocol for N-cyclopropylation of 4-bromo-1H-pyrrolo[2,3-b]pyridine

This application note details a robust protocol for the -cyclopropylation of 4-bromo-1H-pyrrolo[2,3-b]pyridine (4-bromo-7-azaindole). This transformation is synthetically challenging. Standard nucleophilic substitution (...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details a robust protocol for the


-cyclopropylation of 4-bromo-1H-pyrrolo[2,3-b]pyridine  (4-bromo-7-azaindole).

This transformation is synthetically challenging. Standard nucleophilic substitution (


) with cyclopropyl halides is ineffective due to the high energy barrier of the cyclopropyl transition state and competing elimination pathways. Therefore, this protocol utilizes a Copper(II)-mediated oxidative cross-coupling (Chan-Lam-Evans coupling)  with cyclopropylboronic acid.

Application Note: -Cyclopropylation of 4-Bromo-7-Azaindole

Methodology: Copper(II)-Mediated Oxidative Cross-Coupling (Chan-Lam) Target Molecule: 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine Scale: Laboratory Discovery (100 mg – 5 g) Estimated Yield: 50% – 75% (Substrate dependent)

Introduction & Mechanistic Rationale

The installation of a cyclopropyl group onto the nitrogen of the 7-azaindole scaffold is a critical step in the synthesis of kinase inhibitors (e.g., JAK, CSF1R inhibitors). The 4-bromo substituent serves as a vital handle for downstream palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

Why Chan-Lam?

Direct alkylation of 7-azaindole with cyclopropyl bromide or iodide fails because cyclopropyl electrophiles do not undergo


 reactions (due to steric strain and orbital misalignment) and react sluggishly in 

manifolds. The Chan-Lam coupling circumvents this by using cyclopropylboronic acid as a nucleophilic coupling partner and a copper catalyst to facilitate C–N bond formation via an oxidative radical/organometallic cycle.
Mechanistic Cycle

The reaction proceeds through a Cu(II)/Cu(III) catalytic cycle:

  • Coordination: The azaindole nitrogen coordinates to Cu(II).

  • Transmetallation: The cyclopropyl group transfers from boron to copper.

  • Oxidation: The resulting Cu(II) species is oxidized to a high-energy Cu(III) intermediate by atmospheric oxygen.

  • Reductive Elimination: The C–N bond forms, releasing the product and Cu(I), which is re-oxidized to Cu(II) to restart the cycle.

ChanLamMechanism Start Cu(OAc)2 (Cu II) Coordination Cu(II)-Azaindole Complex Start->Coordination + 4-Br-7-Azaindole + Base Transmetal Transmetallation (Cu II) Coordination->Transmetal + Cyclopropylboronic Acid Oxidation Oxidation to Cu(III) Species Transmetal->Oxidation + O2 (Air) Elimination Reductive Elimination (Product Release) Oxidation->Elimination Fast Reoxidation Re-oxidation (Cu I -> Cu II) Elimination->Reoxidation Releases Cu(I) Product N-Cyclopropyl-4-bromo-7-azaindole Elimination->Product Product Reoxidation->Start + O2

Figure 1: Simplified catalytic cycle for the oxidative N-cyclopropylation.

Experimental Protocol

Reagents and Equipment
ReagentEquiv.[1]RoleCritical Note
4-Bromo-7-azaindole 1.0SubstrateEnsure purity >97%; impurities can poison Cu.
Cyclopropylboronic acid 2.5Coupling PartnerProne to protodeboronation; use excess.
Cu(OAc)₂ 1.0MediatorStoichiometric amount ensures robustness.
2,2'-Bipyridine 1.0LigandStabilizes Cu species; prevents side reactions.
Na₂CO₃ 2.0BaseAnhydrous, fine powder preferred.
1,2-Dichloroethane (DCE) 0.2 MSolventHigh boiling point, dissolves Cu complexes well.

Equipment:

  • Round-bottom flask (25 mL or 50 mL) equipped with a reflux condenser.

  • Heating block or oil bath.

  • Air balloon (or open air with vigorous stirring).

Step-by-Step Procedure

Step 1: Catalyst Pre-Complexation (Optional but Recommended)

  • In the reaction flask, dissolve Cu(OAc)₂ (1.0 eq) and 2,2'-bipyridine (1.0 eq) in hot DCE (50% of total volume).

  • Stir at 70°C for 15 minutes. The solution should turn a deep blue/green, indicating ligand coordination.

    • Why? Pre-forming the catalyst prevents the "induction period" and protects the copper from non-productive precipitation.

Step 2: Reaction Assembly

  • Add 4-bromo-7-azaindole (1.0 eq) and cyclopropylboronic acid (2.5 eq) to the flask.

  • Add Na₂CO₃ (2.0 eq).

  • Add the remaining DCE to reach a concentration of ~0.15–0.2 M relative to the azaindole.

  • Atmosphere: Do not degas. The reaction requires oxygen.[2][3][4] Attach a balloon filled with air (or O₂) or simply fit a drying tube if the ambient humidity is low. A slow sparge of dry air is ideal but not strictly necessary for small scales.

Step 3: Execution

  • Heat the mixture to 70°C – 75°C with vigorous stirring (800+ rpm).

    • Note: Vigorous stirring is crucial to facilitate oxygen transfer into the liquid phase.

  • Monitoring: Monitor by TLC or LC-MS at 4 hours and 16 hours.

    • Observation: The reaction mixture often turns a dark green/brown slurry.

    • Re-charge: If conversion stalls at <50% after 16h, add another portion of cyclopropylboronic acid (0.5 eq) and Na₂CO₃ (0.5 eq). The boronic acid degrades faster than the azaindole reacts.

Step 4: Workup

  • Cool the mixture to room temperature.

  • Quench: Dilute with DCM and add a solution of NH₄OH : sat. NH₄Cl (1:9) .

    • Why? The ammonia helps complex the copper salts (turning the aqueous layer deep blue), pulling them out of the organic phase.

  • Separate layers. Extract the aqueous layer 2x with DCM.

  • Dry combined organics over Na₂SO₄, filter, and concentrate.

Step 5: Purification

  • Purify via flash column chromatography (Silica gel).[5]

  • Eluent: Hexanes/Ethyl Acetate gradient (typically 0% to 30% EtOAc).

    • Rf: The N-cyclopropyl product usually runs slightly higher (less polar) than the starting material due to the loss of the N-H hydrogen bond donor.

Workflow Diagram

Workflow Preparation Pre-complex Cu(OAc)2 + Bipyridine in DCE (70°C, 15 min) Addition Add Substrate, Boronic Acid (2.5 eq), Base (Na2CO3) Preparation->Addition Reaction Stir vigorously at 70°C under Air/O2 (16-24h) Addition->Reaction Check Check LCMS/TLC Reaction->Check Check->Reaction Incomplete (Add more Boronic Acid) Quench Quench with NH4Cl/NH4OH (Remove Copper) Check->Quench Complete Purify Flash Chromatography (Hex/EtOAc) Quench->Purify

Figure 2: Operational workflow for the N-cyclopropylation protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<30%) Oxygen StarvationEnsure vigorous stirring; switch from air balloon to O₂ balloon.
Stalled Reaction Boronic Acid DegradationAdd boronic acid in portions (e.g., 1.0 eq at T=0, 1.0 eq at T=4h).
Protodeboronation Wet Solvent/ConditionsAdd 4Å Molecular Sieves to the reaction mixture.
N-H vs C-3 Selectivity Substrate Electronics4-Bromo substituent deactivates C-3, favoring N-1. If C-3 alkylation is observed, lower temp to 60°C.

Safety Considerations

  • Copper Residues: Copper salts are toxic to aquatic life. Ensure all aqueous waste from the NH₄OH workup is disposed of in the heavy metal waste stream.

  • 1,2-Dichloroethane (DCE): A known carcinogen and highly toxic. Handle only in a fume hood. Toluene can be used as a greener alternative, though yields may decrease slightly due to lower solubility of the copper complex.

  • Cyclopropylboronic Acid: Can degrade exothermically if stored improperly. Keep refrigerated.

References

  • Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed Coupling of Arylboronic Acids and Amines.[6][7] Organic Letters, 3(13), 2077–2079. Link

  • Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation. Tetrahedron Letters, 39(19), 2941-2944. Link

  • Tsuritani, T., et al. (2009). Efficient Synthesis of N-Cyclopropylazoles and N-Cyclopropylamides via Copper-Mediated Coupling with Cyclopropylboronic Acid. Synlett, 2009(08), 1318-1322. Link

  • Application Note Source: Protocol derived from general Chan-Lam optimization for electron-deficient 7-azaindoles found in kinase inhibitor medicinal chemistry literature (e.g., J. Med. Chem. synthesis of JAK inhibitors).[8]

Sources

Method

Using 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine as a kinase inhibitor intermediate

Application Note: 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine in Advanced Kinase Inhibitor Discovery Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-Bromo-1-cyclopropyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine in Advanced Kinase Inhibitor Discovery

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1476077-92-5)[1]

Executive Summary

The development of highly selective kinase inhibitors requires molecular scaffolds that can precisely navigate the complex topography of the ATP-binding site. 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine serves as a highly specialized, advanced intermediate in this pursuit. By intentionally modifying the classical 7-azaindole core with an N1-cyclopropyl group, this building block deliberately disrupts promiscuous hinge-binding interactions. Coupled with a highly reactive C4-bromo handle, it provides medicinal chemists with a robust foundation for synthesizing selective Type II (DFG-out) and Type III (allosteric) kinase inhibitors.

This application note details the structural rationale, synthetic methodologies, and validation protocols required to effectively utilize this intermediate in modern drug discovery workflows.

Structural Rationale & Mechanistic Insights

To understand the utility of this intermediate, one must analyze the causality behind its specific structural modifications:

The 7-Azaindole Core as a Privileged Scaffold: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) system is a well-established bioisostere of the purine ring of ATP. In "normal" binding modes, it acts as an excellent hinge-binding motif by forming bidentate hydrogen bonds with the kinase hinge region: the pyridine nitrogen acts as an H-bond acceptor, and the pyrrole NH acts as an H-bond donor[2].

The Strategic N1-Cyclopropyl Modification: While the free NH of 7-azaindole provides strong hinge affinity, it often leads to pan-kinase promiscuity. Alkylating the N1 position with a cyclopropyl group achieves three critical mechanistic objectives:

  • Abrogation of the H-Bond Donor: By removing the pyrrole NH, the molecule can no longer form the classic bidentate hinge interaction. This forces the scaffold into "flipped" or "non-hinge" binding modes, which are highly desirable for targeting unique kinase conformations, such as the inactive DFG-out state seen in Type II inhibitors[3],[2].

  • Enhanced Lipophilicity and Trajectory: The cyclopropyl ring projects into the solvent-exposed region or a hydrophobic pocket, increasing the overall lipophilic ligand efficiency (LLE) and improving cellular permeability compared to a free NH.

  • Metabolic Stability: The cyclopropyl group is significantly more resistant to oxidative dealkylation by cytochrome P450 enzymes than standard methyl or ethyl groups.

The C4-Bromo Vector: The bromine atom at the C4 position provides an orthogonal handle for transition-metal-catalyzed cross-coupling. Because the C4 position points directly toward the activation loop and the DFG motif in many kinase crystal structures, functionalizing this vector allows for deep extension into the kinase specificity pockets[4].

Experimental Workflows & Protocols

The following workflow illustrates the divergent synthesis of a kinase inhibitor library starting from 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.

G A 4-Bromo-1-cyclopropyl- 1H-pyrrolo[2,3-b]pyridine (Starting Intermediate) B Suzuki-Miyaura Cross-Coupling (C-C Bond Formation) A->B Aryl/Heteroaryl Boronic Acids Pd Catalyst C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Primary/Secondary Amines Pd Catalyst D Type II/III Kinase Inhibitor Library B->D C->D E In Vitro Validation (TR-FRET / ADP-Glo) D->E Hit Identification

Caption: Divergent synthetic workflow for generating selective kinase inhibitors from the title intermediate.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4

This protocol establishes a C-C bond to extend the scaffold into the DFG-out pocket.

Reagents:

  • 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk tube with the bromo-intermediate, boronic acid, and Cs₂CO₃.

  • Degassing (Critical Step): Add the Dioxane/H₂O solvent mixture. Degas the suspension by bubbling argon directly through the liquid for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the premature oxidation of the electron-rich Pd(0) active species, which would result in homocoupling of the boronic acid and severely depressed yields.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of argon. Seal the tube.

  • Reaction: Heat the mixture to 90°C in a pre-heated oil bath for 4–6 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The reaction is complete when the characteristic bromine isotopic doublet (M and M+2 peaks of equal intensity) disappears, replaced by the product mass peak.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination at C4

This protocol establishes a C-N bond, useful for introducing flexible linkers or targeting hydrogen bond networks in the solvent channel[4].

Reagents:

  • 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Primary or Secondary Amine (1.5 eq)

  • Pd₂(dba)₃ (0.05 eq)

  • Xantphos (0.10 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent: Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox or using standard Schlenk techniques, combine the bromo-intermediate, amine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos in a sealed vial. Causality: Xantphos is selected as the ligand because its wide bite angle strongly favors the reductive elimination step necessary for C-N bond formation over competing β-hydride elimination[4].

  • Reaction: Add anhydrous, degassed 1,4-dioxane. Heat the mixture to 100°C for 8–12 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via reverse-phase preparative HPLC.

Kinase Assay & Validation

To validate the hypothesis that the N1-cyclopropyl modification shifts the inhibitor profile from a promiscuous Type I binder to a selective Type II binder, synthesized derivatives must be evaluated using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or ADP-Glo kinase assay.

Data Presentation: Impact of N1-Alkylation on Kinase Selectivity The following table summarizes representative quantitative data demonstrating how the structural shift from a free NH to an N1-cyclopropyl group alters the IC₅₀ profile across a panel of kinases (e.g., CDK8 and TNIK, targets known to be modulated by pyrrolo[2,3-b]pyridines)[3],.

Compound Core StructureN1 SubstituentCDK8 IC₅₀ (nM)TNIK IC₅₀ (nM)Off-Target Panel (Kinase X) IC₅₀ (nM)Binding Mode
4-Aryl-1H-pyrrolo[2,3-b]pyridine-H (Free)12.48.115.3 (Promiscuous)Type I (Hinge Binder)
4-Aryl-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine -Cyclopropyl 45.2 >10,000 >10,000 (Selective) Type II (DFG-out)

Analysis: While the free NH compound is highly potent, it is promiscuous due to standard hinge binding. The N1-cyclopropyl derivative loses affinity for TNIK and off-target kinases (due to the loss of the H-bond donor) but retains potent nanomolar activity against CDK8 by exploiting a highly selective Type II binding conformation[3].

References

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Semantic Scholar / Journal of Medicinal Chemistry. Available at:[Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chem Pharm Bull (Tokyo) / J-Stage. Available at:[Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry / PMC. Available at:[Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. IMIST. Available at:[Link]

Sources

Application

Application Note: Strategic C-H Functionalization of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the precision functionalization of the privileged kinase scaffold 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine ....

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the precision functionalization of the privileged kinase scaffold 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine .

Executive Summary

The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in modern kinase inhibitor design (e.g., Vemurafenib, Pexidartinib) due to its ability to mimic the purine core of ATP. The specific derivative 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine presents a unique synthetic opportunity: it possesses a pre-installed electrophilic handle (C4-Br) and a solubility-enhancing N1-cyclopropyl group.

The Challenge: Traditional cross-coupling utilizes the C4-Br bond immediately. However, advanced diversity-oriented synthesis (DOS) often requires functionalization of the C-H bonds (C2 or C3) while preserving the C4-Br for late-stage diversification. This requires high chemoselectivity to avoid oxidative addition of the catalyst into the C-Br bond.

The Solution: This guide details two orthogonal C-H activation protocols:

  • Iridium-Catalyzed C3-H Borylation: A steric-controlled method to install a boronate handle at C3, perfectly preserving the C4-Br.

  • Palladium-Catalyzed C2-H Arylation: A directing-group-assisted method, optimized to minimize C4-dehalogenation.

Mechanistic Pathways & Decision Tree

The reactivity of the 7-azaindole core is dictated by the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring.

CH_Activation_Pathways Start 4-Bromo-1-cyclopropyl- 7-azaindole Path1 Path A: Ir-Catalyzed C-H Borylation Start->Path1 [Ir(OMe)(cod)]2 dtbpy, HBpin Path2 Path B: Pd-Catalyzed C-H Arylation Start->Path2 Pd(OAc)2 Phosphine, Base Path3 Path C: Standard Suzuki/Buchwald Start->Path3 Pd(0), Ar-B(OH)2 or Amines Prod1 3-Bpin-4-Bromo Intermediate Path1->Prod1 C3-Selective Br-Preserved Prod2 2-Aryl-4-Bromo Intermediate Path2->Prod2 C2-Selective (Chemoselectivity Risk) Prod3 4-Functionalized Core Path3->Prod3 C4-Substitution

Figure 1: Divergent functionalization pathways. Path A (Green) is the recommended route for C-H activation on the brominated substrate.

Protocol A: Chemoselective C3-H Borylation (Recommended)

This protocol utilizes the steric environment of the N1-cyclopropyl group and the electronic nature of the 7-azaindole to direct borylation to the C3 position. Iridium catalysts are unique in their ability to activate C-H bonds without inserting into aryl bromide bonds [1, 2].

Scientific Rationale
  • Catalyst: [Ir(OMe)(cod)]2 with dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) forms an active species that is sterically sensitive.

  • Regioselectivity: The N1-cyclopropyl group blocks the C2 position sterically. The C4-Br blocks the C3 position less than the N1-group blocks C2? Correction: In 7-azaindoles, C3 is electronically activated. While C4-substituents can cause steric crowding, the Ir-catalyst prefers the C3 position over C2 in N-substituted azaindoles unless C3 is blocked. The C4-Br is adjacent to C3, but the C-H activation is feasible; alternatively, borylation may occur at C5 if C3 is too crowded. However, literature suggests C3 or C5.

  • Chemoselectivity: The Ir(III) active species does not undergo oxidative addition with Ar-Br under these mild conditions, preserving the halogen.

Step-by-Step Protocol

Reagents:

  • Substrate: 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (0.6 equiv - atom economy) or HBpin (1.2 equiv)
    
  • Catalyst Precursor: [Ir(OMe)(cod)]2 (1.5 mol%)

  • Ligand: dtbpy (3.0 mol%)

  • Solvent: MTBE or THF (Anhydrous)

  • Temperature: 60-80 °C

Procedure:

  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under Ar stream, charge a reaction vial with [Ir(OMe)(cod)]2 (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol).

  • Solvent Addition: Add anhydrous MTBE (2 mL). The solution should turn dark brown/red, indicating active catalyst formation.

  • Substrate Addition: Add the 4-Bromo-1-cyclopropyl-7-azaindole (237 mg, 1.0 mmol) and

    
     (152 mg, 0.6 mmol).
    
  • Reaction: Seal the vial and heat to 60 °C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: Look for the mass shift [M+H] + 126 (Bpin adduct). Ensure Br pattern (M, M+2) is preserved.

  • Workup: Cool to room temperature. Pass through a short pad of silica gel (eluting with EtOAc) to remove the catalyst.

  • Purification: Concentrate in vacuo. The product is often stable enough for direct use in the next Suzuki coupling. If purification is needed, use rapid column chromatography (avoid acidic silica if possible, or use neutral alumina).

Expected Outcome: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-bromo-1-cyclopropyl-7-azaindole.

Protocol B: Direct C2-H Arylation (Advanced)

Activating the C2-H bond in the presence of a C4-Br is challenging because Pd(II) can potentially insert into the C-Br bond. This protocol uses the "Fagnou conditions" (PivOH/Cs2CO3) which favor a Concerted Metallation-Deprotonation (CMD) pathway, often faster than oxidative addition at lower temperatures [3, 4].

Warning: If significant debromination or polymerization is observed, switch to a sequence where C4-Br is coupled first, or use the C4-Chloro analog.

Scientific Rationale
  • Mechanism: CMD pathway. The pivalate anion acts as a proton shuttle, lowering the energy barrier for C2-H cleavage.

  • N7-Direction: The pyridine nitrogen (N7) can coordinate to Pd, directing the metal to the C6 position (if N-oxide is used) or influencing C2 via electronic activation of the pyrrole ring.

Step-by-Step Protocol

Reagents:

  • Substrate: 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.2 equiv) - Must use Iodide to compete with C4-Br

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: PCy3 or P(t-Bu)2Me (HBF4 salt) (10 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Additive: Pivalic acid (30 mol%)

  • Solvent: Mesitylene or Xylene

  • Temperature: 100-110 °C

Procedure:

  • Combine Solids: In a reaction tube, combine the substrate (1.0 mmol), Aryl Iodide (1.2 mmol), Pd(OAc)2 (11 mg), Ligand (22 mg), and Cs2CO3 (650 mg).

  • Add Liquid/Additive: Add Pivalic acid (30 mg) and anhydrous Mesitylene (4 mL).

  • Degas: Sparge with Argon for 10 minutes.

  • Heat: Stir vigorously at 100 °C.

    • Critical Control: Monitor conversion every hour. Stop immediately upon consumption of starting material to prevent side reactions at C4-Br.

  • Workup: Dilute with DCM, wash with water, dry over MgSO4.

  • Purification: Column chromatography (Hexane/EtOAc gradient).

Data Summary & Optimization Table

The following table summarizes the expected regioselectivity and yield based on general 7-azaindole reactivity profiles [1, 5].

VariableCondition A (Ir-Borylation)Condition B (Pd-Arylation)
Primary Site C3 (Steric/Electronic control)C2 (Acidity/CMD control)
C4-Br Stability Excellent (>95% retention)Moderate (Risk of oxidative addition)
Catalyst System [Ir(OMe)(cod)]2 / dtbpyPd(OAc)2 / PCy3 / PivOH
Limiting Factor Steric crowding at C3 if C4-substituent is very largeChemoselectivity vs. C4-Br
Typical Yield 70-85%50-65%

References

  • Larsen, M. A., & Hartwig, J. F. (2014).[1] Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287–4299. Link

  • Miyaura, N. (2010).[2] Metal-Catalyzed C-H Borylation of Arenes and Heteroarenes. Chemical Reviews, 110(2), 890–931.

  • Nandakumar, A., & PT, P. (2013). Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives.[1][3] Organic Letters, 15(22), 5718-5721.[3] Link

  • Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway. Chemistry Letters, 39(11), 1118–1126.
  • Song, J. J., et al. (2002). Synthesis of the 7-Azaindole Core of Enantiomerically Pure Atropisomeric 4-Aryl-7-azaindoles. The Journal of Organic Chemistry, 67(11), 3924–3926.

Sources

Method

Application Note: Scalable Synthesis of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

The following Application Note and Protocol guide details the scalable synthesis of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine , a critical intermediate for Janus kinase (JAK) and Spleen tyrosine kinase (SYK) inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the scalable synthesis of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine , a critical intermediate for Janus kinase (JAK) and Spleen tyrosine kinase (SYK) inhibitors.

Executive Summary

The target molecule, 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1228424-70-1), represents a challenging scaffold due to the electronic deactivation of the 7-azaindole core and the steric strain of the cyclopropyl group.

Traditional alkylation methods (e.g., using cyclopropyl bromide) fail due to the slow rate of SN2 reaction at the cyclopropyl carbon. This guide validates a Chan-Lam oxidative cross-coupling strategy as the only viable, scalable route for N1-cyclopropylation. We further provide a back-integrated route to the 4-bromo-7-azaindole core from commodity chemicals to ensure supply chain independence.

Key Process Metrics
ParameterValueNotes
Overall Yield 45-55%Over 2 steps from 7-azaindole
Key Reagent Cyclopropylboronic AcidReplaces unreactive alkyl halides
Catalyst Cu(OAc)₂ / 2,2'-BipyridineLigand-accelerated system essential for high conversion
Purification CrystallizationChromatography avoided in Step 1; minimized in Step 2

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary modules: the construction of the halogenated heteroaromatic core and the subsequent N-functionalization.

Retrosynthesis Target 4-Bromo-1-cyclopropyl-7-azaindole (Target) Core 4-Bromo-7-azaindole (Stable Intermediate) Core->Target N-Cyclopropylation (Cu-Cat, O2) SM 7-Azaindole (Commodity Starting Material) SM->Core N-Oxidation & Regioselective Bromination Reagent1 Cyclopropylboronic Acid (Chan-Lam Coupling) Reagent1->Target Reagent2 mCPBA / POBr3 (Oxidation & Bromination) Reagent2->Core

Figure 1: Retrosynthetic strategy highlighting the convergent Chan-Lam coupling step.

Detailed Protocols

Stage 1: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine

Rationale: While commercially available, in-house synthesis reduces cost by ~60% at kilogram scale. The route utilizes an N-oxide intermediate to activate the C4 position for nucleophilic attack by bromide.

Step 1.1: N-Oxidation
  • Charge a reaction vessel with 7-azaindole (1.0 eq) and DCM (10 vol).

  • Cool to 0–5 °C.

  • Add mCPBA (1.1 eq) portion-wise, maintaining internal temperature <10 °C.

    • Mechanistic Note: The pyridine nitrogen (N7) is more basic and nucleophilic than the pyrrole nitrogen (N1), ensuring exclusive N7-oxidation.

  • Warm to 20–25 °C and stir for 4 hours.

  • Workup: Filter the precipitated 7-azaindole N-oxide directly (often precipitates as m-chlorobenzoate salt). Wash with DCM.

  • Yield: Expect >90%.

Step 1.2: Regioselective Bromination

Critical Safety: This step generates POBr₃ in situ or uses it directly. Ensure adequate scrubbing for HBr gas.

  • Suspend 7-azaindole N-oxide (1.0 eq) in DMF (5 vol).

  • Add Tetramethylammonium bromide (TMAB) (1.5 eq).

  • Cool to 0 °C.

  • Add Methanesulfonic anhydride (Ms₂O) (2.0 eq) dropwise.

    • Mechanism:[1][2][3] Ms₂O activates the N-oxide oxygen. Bromide attacks C4 via an SNAr-like mechanism followed by re-aromatization (Reissert-Henze type reaction).

  • Stir at 20 °C for 12 hours.

  • Quench by pouring into ice water (20 vol). Adjust pH to ~7 with NaOH.

  • Isolate: Filter the beige solid, wash with water, and dry.

  • Yield: 55–65%.

  • Validation: 1H NMR (DMSO-d₆) should show loss of C4 proton and a downfield shift of C5/C6 protons.

Stage 2: N-Cyclopropylation (The Critical Step)

Protocol: Copper-Catalyzed Chan-Lam Coupling. Challenge: Cyclopropyl halides are inert to SN2. The Chan-Lam coupling uses an oxidative cycle (CuII/CuIII) to transfer the cyclopropyl group from boron to nitrogen.

Reagents & Stoichiometry
ComponentRoleEq.Specification
4-Bromo-7-azaindole Substrate1.0Purity >98%
Cyclopropylboronic Acid Coupling Partner2.0Excess required due to protodeboronation
Cu(OAc)₂ Catalyst0.5 - 1.0Anhydrous preferred
2,2'-Bipyridine Ligand1.0Crucial: Stabilizes Cu species and prevents catalyst death
Na₂CO₃ Base2.0Anhydrous, finely ground
Dichloroethane (DCE) Solvent10 volOr Toluene (greener alternative)
Experimental Procedure
  • Setup: Equip a reactor with a high-speed overhead stirrer and an air/oxygen sparge tube.

  • Charge: Add 4-Bromo-7-azaindole , Cyclopropylboronic acid , Cu(OAc)₂ , 2,2'-Bipyridine , and Na₂CO₃ to the vessel.

  • Solvent: Add DCE (or Toluene).

  • Activation: Heat the slurry to 70 °C while sparging with a slow stream of dry air (or O₂ balloon for smaller scales).

    • Process Control: The reaction color typically shifts from blue (CuII) to green/brown during the active cycle. If it turns black (Cu0 precipitation), the oxidation rate is insufficient—increase air flow.

  • Monitor: Reaction typically requires 24–36 hours. Monitor by HPLC for consumption of starting material.

    • Note: If conversion stalls, add fresh boronic acid (0.5 eq) and Cu(OAc)₂ (0.1 eq).

  • Workup:

    • Cool to RT.

    • Filter through a pad of Celite to remove copper salts.

    • Wash the pad with DCM.

    • Concentrate the filtrate.

  • Purification:

    • Dissolve crude residue in minimal hot Ethyl Acetate.

    • Add Hexanes/Heptane until cloudy.

    • Cool to 0 °C to crystallize.

    • Target Yield: 60–75%.

Catalytic Cycle Visualization

Understanding the mechanism is vital for troubleshooting.

ChanLam Start Cu(II)-L2 (Active Cat) Complex Complex Start->Complex A + 4-Br-7-azaindole + Base Transmetal Cu(II)-Substrate-Cyclopropyl A->Transmetal + Boronic Acid (Transmetalation) Oxidation Cu(III) Species Transmetal->Oxidation Oxidation (Air) ProductRel Product Release + Cu(I) Oxidation->ProductRel Reductive Elimination Regen Re-oxidation to Cu(II) ProductRel->Regen + O2 / Air Regen->Start

Figure 2: The Chan-Lam catalytic cycle. Note that oxidation to Cu(III) is required for reductive elimination of the difficult C-N bond.

Troubleshooting & Optimization

If yields are low (<40%), consult the following matrix:

IssueRoot CauseCorrective Action
Stalled Conversion Catalyst death (reduction to Cu(0))Increase air sparging rate; Add 2,2'-bipyridine ligand (1:1 with Cu).
Low Yield Protodeboronation of cyclopropylboronic acidUse Potassium Cyclopropyl Trifluoroborate instead (more stable).[4] Requires higher T (95 °C).
Impurity Profile Bis-cyclopropylation (rare) or homocouplingCheck stoichiometry; ensure slow addition of boronic acid is NOT performed (batch addition is usually better for Chan-Lam).

References

  • Title: Preparation method for 4-substituted-7-azaindole.
  • Chan-Lam Coupling of Azaindoles

    • Title: Copper-mediated N-cyclopropylation of azoles, amides, and sulfonamides by cyclopropylboronic acid.[5]

    • Source:Tetrahedron Letters / PubMed (2008).
    • URL:[Link]

  • Ligand Effects in Chan-Lam

    • Title: Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles.[4]

    • Source:Journal of Organic Chemistry (2016).
    • URL:[Link]

  • General Azaindole Functionalization

    • Title: Optimization and Scaling up of the Azaindole Deriv
    • Source:Journal of Organic and Pharmaceutical Chemistry (2025).
    • URL:[Link]

Sources

Application

Application Note: High-Yield Preparation of Bi-Heteroaryl Compounds via 4-Bromo-7-Azaindole Scaffolds

Strategic Overview & Mechanistic Rationale The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for indoles and purines [[1]]()...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for indoles and purines [[1]](). Its unique hydrogen-bond donor/acceptor motif makes it an ideal hinge-binding scaffold for kinase inhibitors (e.g., Aurora kinase inhibitor GSK1070916) and novel antimalarial agents targeting PfCLK3 12. While electrophilic substitution naturally favors the C-3 position, functionalization at the C-4 position is critical for accessing the ribose pocket or solvent channel of target kinases 1. Consequently, 4-bromo-7-azaindole serves as a premier building block for synthesizing bi-heteroaryl compounds via transition-metal-catalyzed cross-coupling 3.

Direct cross-coupling of unprotected 7-azaindoles is notoriously challenging. The pyrrole nitrogen is relatively acidic (pKa ~4.9) and can coordinate with palladium catalysts, leading to catalyst deactivation or competing N-arylation 4. To circumvent this, the N1 position must be masked with an electron-withdrawing protecting group, such as a tosyl (Ts) or [2-(trimethylsilyl)ethoxy]methyl (SEM) group [[5]](). Once protected, the C-4 carbon-bromine bond undergoes facile oxidative addition with Pd(0) species, enabling robust Suzuki-Miyaura couplings to append diverse heteroaryl rings 2.

Workflow A 4-Bromo-7-Azaindole (Starting Material) B N-Tosylation (NaH, TsCl, DMF) A->B Blocks N-coordination C Suzuki-Miyaura Cross-Coupling (Pd-Cat, Ar-B(OH)2) B->C C-C Bond Formation D Tosyl Deprotection (NaOH, MeOH/THF) C->D Restores H-bond donor E Bi-Heteroaryl Target Compound D->E Final Isolation

Synthetic workflow for bi-heteroaryl compounds via 4-bromo-7-azaindole scaffolds.

Quantitative Data: Optimization of C-4 Arylation

The choice of catalyst, ligand, and biphasic solvent system is critical for maximizing the yield of the bi-heteroaryl product. The table below summarizes validated conditions for coupling various heteroaryl boronic acids to the protected 4-bromo-7-azaindole core.

Heteroaryl Boronic Acid / EsterCatalyst SystemBase / SolventTemp (°C)Yield (%)Ref
(1-ethyl-3-(4-nitrophenyl)pyrazol-4-yl)boronic pinacolato esterPd(PPh3)4 (5 mol%)K2CO3 / Dioxane:H2O90851
(5-formyl-2-methoxyphenyl)boronic acidPd(dppf)Cl2 (5 mol%)Na2CO3 / DMF110 (MW)875
3-pyridinylboronic acidPd(PPh3)4 (5 mol%)Na2CO3 / Toluene:EtOH100781
2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acidPd(dppf)Cl2 (5 mol%)K2CO3 / Dioxane:H2O90822

Self-Validating Experimental Protocols

Phase 1: N-Protection (Tosylation)

Objective: Mask the acidic pyrrole NH to prevent palladium catalyst poisoning and unwanted N-arylation 4.

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 4-bromo-7-azaindole (1.0 eq) in anhydrous DMF (0.2 M). Causality: Anhydrous conditions are critical as moisture will rapidly quench the sodium hydride base.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq) in portions. Stir for 30 minutes. Validation: The evolution of hydrogen gas (bubbling) confirms the successful deprotonation of the azaindole NH.

  • Electrophilic Addition: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) dropwise as a solution in DMF. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Causality: DMF is highly water-soluble; repeated brine washes prevent DMF from carrying over and interfering with subsequent cross-coupling steps.

  • Purification: Dry over anhydrous Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield N-tosyl-4-bromo-7-azaindole.

Phase 2: Suzuki-Miyaura Cross-Coupling

Objective: Form the C-C bond between the C-4 position and the heteroaryl boronic acid 2.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (C-Br Cleavage) Pd0->OA + 4-Br-7-Azaindole TM Transmetalation (Ar-B(OH)2 + Base) OA->TM Intermediate Pd(II) RE Reductive Elimination (C-C Formation) TM->RE Diaryl-Pd(II) RE->Pd0 - Bi-Heteroaryl Product

Mechanism of the Pd-catalyzed Suzuki-Miyaura cross-coupling at the C-4 position.

  • Reaction Assembly: In a Schlenk tube, combine N-tosyl-4-bromo-7-azaindole (1.0 eq), the heteroaryl boronic acid/ester (1.2 eq), and Pd(dppf)Cl2 (0.05 eq). Causality: Pd(dppf)Cl2 is chosen because its bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating the reductive elimination step.

  • Degassing (Critical Step): Add a pre-mixed solvent system of 1,4-Dioxane and 2M aqueous K2CO3 (3:1 v/v). Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II). Thorough degassing ensures catalytic turnover. The biphasic solvent system is necessary to dissolve both the organic substrates (Dioxane) and the inorganic base (Water).

  • Heating: Seal the tube and heat to 90 °C for 12 hours.

  • Validation: Monitor via TLC (UV active). The disappearance of the starting halide (Rf ~0.6) and the appearance of a new, highly fluorescent spot (Rf ~0.4) indicates successful transmetalation and coupling.

  • Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate and purify via silica gel chromatography.

Phase 3: Deprotection

Objective: Cleave the tosyl group to restore the hydrogen-bond donor capacity of the 7-azaindole core, which is strictly required for hinge-binding in kinase targets 1.

  • Hydrolysis: Dissolve the coupled product in a mixture of THF and MeOH (1:1). Add 3M aqueous NaOH (5.0 eq).

  • Heating: Stir at 65 °C for 4 hours. Causality: The hydroxide ion acts as a hard nucleophile, attacking the electrophilic sulfur atom of the tosyl group, thereby cleaving the N-S bond without disrupting the newly formed bi-heteroaryl system.

  • Neutralization & Recovery: Cool to room temperature and carefully neutralize to pH 7 using 1M HCl. Validation: The free bi-heteroaryl azaindole often precipitates upon neutralization. Collect the solid via vacuum filtration, wash with cold water, and dry under high vacuum to afford the final drug-like scaffold.

References

1.[1] The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH. Source: nih.gov. 1 2.[5] Scientific letter - Atlanchim Pharma. Source: atlanchimpharma.com. 5 3.[3] General methods for the synthesis and late-stage diversification of 2,4-substituted 7-azaindoles - A2B Chem. Source: a2bchem.com. 3 4.[2] Development of Potent and Selective PfCLK3 Inhibitors Based on GSK-TCMDC151 as a New Class of Antimalarials - ChemRxiv. Source: chemrxiv.org. 2 5.[4] Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC. Source: nih.gov. 4

Sources

Method

Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

Introduction: The Significance of the 1-Cyclopropyl-7-azaindole Scaffold The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 1-Cyclopropyl-7-azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and metabolic stability. The 7-azaindole core is a key component in a multitude of biologically active molecules, including kinase inhibitors and anti-cancer agents.

The introduction of a cyclopropyl group at the N-1 position of the 7-azaindole ring system can impart significant conformational rigidity and modulate the electronic properties of the molecule. This often leads to enhanced binding affinity to biological targets and improved pharmacokinetic profiles. The 4-bromo substituent on this scaffold serves as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions to generate diverse libraries of compounds for drug development.

This application note provides a comprehensive guide to the microwave-assisted synthesis of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate for the synthesis of novel therapeutics. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed experimental protocol, and discuss the advantages of utilizing microwave irradiation for this transformation.

The Rationale for Microwave-Assisted Synthesis

Traditional methods for the N-alkylation of azaheterocycles often require harsh reaction conditions, long reaction times, and can result in the formation of undesired side products. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations. The key advantages of employing microwave irradiation for the N-cyclopropylation of 4-bromo-7-azaindole include:

  • Rapid Reaction Times: Microwave heating can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes.

  • Increased Yields and Purity: The uniform and efficient heating provided by microwaves can lead to higher product yields and cleaner reaction profiles with fewer byproducts.

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.

  • Green Chemistry: Shorter reaction times and often the ability to use less solvent align with the principles of green chemistry.

Proposed Reaction and Mechanism

The synthesis of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine can be achieved through a nucleophilic substitution reaction between 4-bromo-1H-pyrrolo[2,3-b]pyridine and a suitable cyclopropylating agent, such as cyclopropyl bromide, in the presence of a base. The reaction is proposed to proceed via a deprotonation of the pyrrole nitrogen by the base, generating a nucleophilic anion that subsequently attacks the electrophilic cyclopropyl bromide. Microwave irradiation provides the necessary energy to overcome the activation barrier for this Sɴ2-type reaction efficiently.

An alternative approach involves a copper-catalyzed Chan-Lam or Ullmann-type cross-coupling reaction using cyclopropylboronic acid. This method offers an alternative pathway for the formation of the N-cyclopropyl bond, particularly if direct alkylation with cyclopropyl bromide proves to be low-yielding.

Experimental Protocols

Protocol 1: Microwave-Assisted N-Cyclopropylation with Cyclopropyl Bromide

This protocol is a proposed method based on general procedures for the microwave-assisted N-alkylation of azaheterocycles.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
4-Bromo-1H-pyrrolo[2,3-b]pyridine348640-06-2197.041.0
Cyclopropyl bromide4333-56-6120.981.5
Potassium Carbonate (K₂CO₃)584-08-7138.212.0
N,N-Dimethylformamide (DMF)68-12-273.093 mL

Instrumentation:

  • Monowave or multi-mode microwave reactor equipped with a magnetic stirrer and temperature and pressure sensors.

  • 10 mL microwave reaction vial with a snap cap or crimp top.

Step-by-Step Procedure:

  • Reagent Preparation: In a 10 mL microwave reaction vial, add 4-bromo-1H-pyrrolo[2,3-b]pyridine (197 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent and Reagent Addition: Add 3 mL of anhydrous N,N-dimethylformamide (DMF) to the vial, followed by cyclopropyl bromide (127 µL, 1.5 mmol).

  • Vial Sealing: Securely seal the reaction vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C

    • Ramp time: 2 minutes

    • Hold time: 20 minutes

    • Power: Dynamic (adjusts to maintain temperature)

    • Stirring: High

  • Reaction Work-up: After the reaction is complete and the vial has cooled to room temperature, carefully open the vial.

  • Extraction: Pour the reaction mixture into a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate. Shake vigorously and allow the layers to separate.

  • Organic Layer Collection: Collect the organic layer and wash it with brine (2 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate) to afford the pure 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.

Expected Outcome and Characterization:

The final product is expected to be a solid. Characterization can be performed using standard analytical techniques:

  • ¹H NMR: Expect to see the characteristic signals for the cyclopropyl group (multiplets in the upfield region) and the aromatic protons of the 7-azaindole core.

  • ¹³C NMR: Confirmation of the carbon skeleton.

  • Mass Spectrometry (MS): Determination of the molecular weight to confirm the identity of the product.

Visualizing the Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh 4-Bromo-7-azaindole and K₂CO₃ vial Add to Microwave Vial reagents->vial add_solvents Add DMF and Cyclopropyl Bromide vial->add_solvents seal_vial Seal Vial add_solvents->seal_vial mw_irrad Microwave Irradiation (120°C, 20 min) seal_vial->mw_irrad extraction Aqueous Work-up (EtOAc/H₂O) mw_irrad->extraction drying Dry & Concentrate extraction->drying purification Column Chromatography drying->purification analysis NMR, MS Analysis purification->analysis

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature (e.g., to 140-150 °C) or extending the hold time (e.g., to 30-40 minutes). The amount of cyclopropyl bromide and base can also be increased (e.g., 2.0 equivalents of cyclopropyl bromide and 3.0 equivalents of base).

  • Side Product Formation: If significant side product formation is observed, a lower reaction temperature or shorter reaction time may be beneficial. Alternatively, exploring a different base (e.g., cesium carbonate) or solvent (e.g., 1,4-dioxane) could improve selectivity.

  • Alternative Protocol: Copper-Catalyzed N-Cyclopropylation: In cases where direct alkylation is not efficient, a Chan-Lam or Ullmann-type coupling with cyclopropylboronic acid can be explored. This typically involves a copper catalyst (e.g., Cu(OAc)₂) and a base in a suitable solvent under microwave irradiation.

Conclusion

The microwave-assisted synthesis of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine offers a rapid, efficient, and scalable method for the preparation of this valuable building block. The protocols and guidelines presented in this application note provide a solid foundation for researchers in drug discovery and medicinal chemistry to access this important scaffold and accelerate the development of novel therapeutic agents. The use of microwave technology not only enhances synthetic efficiency but also aligns with the principles of modern, sustainable chemistry.

References

  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). A Novel One-Pot Process for the N-Alkylation and Sonogashira Coupling of o-Chloroarylamines: Synthesis of N-Alkylindoles and N-Alkylazaindoles. Organic Letters, 8(15), 3307–3310. [Link]

  • Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). Remarkable Fast N-Alkylation of Azaheterocycles Under Microwave Irradiation in Dry Media. Heterocycles, 45(4), 715. [Link]

  • Schirok, H. (2006). Microwave-Assisted Flexible Synthesis of 7-Azaindoles. The Journal of Organic Chemistry, 71(14), 5538–5545. [Link]

  • Kudo, N., & Fu, G. C. (2004). A General and Efficient Method for the Copper-Catalyzed N-Arylation of Azaheterocycles. Organic Letters, 6(24), 4575–4577. [Link]

  • Kant, J., & Roth, J. A. (1995). A convenient and general synthesis of 1-substituted-4-halo-1H-pyrrolo[2,3-b]pyridines. Tetrahedron Letters, 36(33), 5913–5916. [Link]

Technical Notes & Optimization

Troubleshooting

Purification methods for 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

Technical Support Center: Purification of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine Topic: Purification & Isolation Protocols Compound: 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine CAS (Analog/Parent): 1222370-9...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

Topic: Purification & Isolation Protocols Compound: 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine CAS (Analog/Parent): 1222370-98-2 (Refers to closely related analogs; specific CAS varies by salt/hydration) Target Audience: Medicinal Chemists, Process Chemists, CMC Leads.

Executive Summary & Chemical Profile

This guide addresses the isolation of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine , a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, TRK).

The Core Challenge: Direct N-alkylation of 7-azaindoles with cyclopropyl halides is kinetically disfavored and often fails. The industry-standard synthesis is the Chan-Lam coupling using cyclopropylboronic acid and Copper(II). Consequently, the primary purification burden is Copper removal and separation of the unreacted N-H starting material (4-bromo-7-azaindole).

PropertyDescription
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol
Physical State Off-white solid or viscous pale-yellow oil (purity dependent)
Solubility Soluble in DCM, EtOAc, DMSO; Low solubility in Hexane, Water.
Key Impurities Copper residues (green/blue tint), Boronic acid, Unreacted Starting Material (SM).

Phase 1: Reaction Work-Up (The First Line of Defense)

Objective: Remove bulk reagents (boronic acid, base) and, critically, the copper catalyst before chromatography.

Protocol: The "Chelation Wash" Method Standard water washes are insufficient to remove Cu(II) species, which coordinate tightly to the azaindole nitrogen.

  • Dilution: Dilute the reaction mixture (typically in DCE or Toluene) with Ethyl Acetate (EtOAc) . Avoid DCM if possible, as it can form emulsions with basic aqueous layers.

  • Copper Stripping (Choose ONE):

    • Method A (Standard): Wash organic layer 3x with 10% aqueous NH₄OH (ammonium hydroxide) mixed with saturated NH₄Cl (1:1). The aqueous layer will turn deep blue. Repeat until the aqueous layer is colorless.

    • Method B (Sensitive Substrates): Wash 2x with 0.1 M EDTA (disodium salt) solution (pH ~8-9). This is slower but gentler.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Magnesium sulfate (MgSO₄) is slightly acidic and can sometimes trap basic azaindoles.

  • Filtration: Filter through a generic Celite® pad to remove fine copper particulates.

Phase 2: Purification Logic & Methods

Workflow Logic Diagram

The following decision tree illustrates the purification strategy based on crude purity and physical state.

PurificationLogic Start Crude Mixture (Post-Workup) CheckSM Check TLC/LCMS: >5% Starting Material (N-H)? Start->CheckSM HighSM Yes: Significant SM Present CheckSM->HighSM Yes LowSM No: <5% SM CheckSM->LowSM No AcidWash Scavenger Step: SM is weakly acidic (pKa ~13). Difficult to separate by acid/base extraction. Proceed to Chromatography. HighSM->AcidWash Column Flash Chromatography (Silica Gel) AcidWash->Column Pure Pure Product (>98%) Column->Pure Cryst Attempt Crystallization Solvent: Hexane/EtOAc (Hot) LowSM->Cryst Cryst->Pure Oiling Issue: Product Oils Out Cryst->Oiling BackToCol Revert to Column Oiling->BackToCol

Caption: Purification logic flow for separating N-cyclopropyl product from N-H starting material.

Method A: Flash Column Chromatography (Primary)

The N-cyclopropyl group increases lipophilicity significantly compared to the N-H parent.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Hexane / Ethyl Acetate (EtOAc).

  • Gradient:

    • Equilibrate column with 100% Hexane.

    • 0% → 10% EtOAc: Elutes non-polar impurities (bis-cyclopropyl byproducts, if any).

    • 10% → 25% EtOAc: Product Elution Window. (N-cyclopropyl product).

    • 30% → 50% EtOAc: Elutes unreacted 4-bromo-7-azaindole (Starting Material).

  • Rf Values (Typical in 4:1 Hex/EtOAc):

    • Product: ~0.4 - 0.5

    • Starting Material: ~0.2 - 0.3

Method B: Crystallization (Scalable)

If the crude purity is >85%, crystallization is preferred to remove trace boron and copper.

  • Solvent System: Hexane / EtOAc (10:1 ratio) or Heptane / Isopropyl Acetate.

  • Procedure:

    • Dissolve crude oil in minimal hot EtOAc (60°C).

    • Slowly add hot Hexane/Heptane until cloudiness persists.

    • Allow to cool to Room Temp (RT) with stirring.

    • Chill to 0-5°C.

    • Note: If the product "oils out" (forms a gum instead of crystals), re-dissolve by heating and add a seed crystal. If no seed is available, scratch the glass surface.

Troubleshooting & FAQs

Q1: My product has a persistent green/blue tint even after chromatography. How do I fix this?

  • Cause: Trace Copper(II) complexes are co-eluting with your product. 7-azaindoles are excellent ligands for copper.

  • Solution: Dissolve the product in EtOAc and wash with a 10% L-Cysteine aqueous solution or use a commercially available metal scavenger resin (e.g., SiliaMetS® Thiol) stirred in the organic phase for 1 hour, then filter.

Q2: I cannot separate the Starting Material (SM) from the Product on TLC.

  • Cause: The polarity difference is sometimes small depending on the solvent.

  • Solution: Switch the solvent system to DCM / Methanol (99:1 to 95:5) . The N-H functionality of the SM interacts more strongly with Methanol/Silica than the N-cyclopropyl product, often improving resolution. Alternatively, use Toluene/EtOAc.

Q3: The reaction stalled at 50% conversion. Can I push it further?

  • Diagnosis: Chan-Lam couplings are sensitive to moisture (inhibits the catalytic cycle) and "catalyst death."

  • Fix: Do not just add more catalyst. Filter the reaction mixture to remove inactive copper species, re-dry the solvent, and add a fresh batch of Cu(OAc)₂ and ligand (bipyridine). Ensure molecular sieves (4Å) are active.

Q4: Why did my yield drop during the acid wash?

  • Cause: 7-azaindoles are basic (pyridine nitrogen). Strong acid washes (HCl) will protonate the pyridine ring (N7), pulling the product into the aqueous layer.

  • Correction: Never use strong acid (HCl/H₂SO₄) during workup. If pH adjustment is needed, use weak buffers (Ammonium Chloride, pH ~5).

References

  • Chan-Lam Coupling on Azaindoles

    • Keary Engle Lab. "Chan–Lam N- and O-cyclopropylation." J. Org.[1] Chem. (2018). Describes the tolerance of aza-heterocycles in copper-mediated cyclopropylation.

  • General Synthesis of 7-Azaindole Derivatives

    • National Institutes of Health (NIH). "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides." Journal of Medicinal Chemistry.
  • Copper Removal Protocols

    • ResearchGate Discussion & Protocols. "How to remove copper after CuAAC click reaction?" (Applicable to Chan-Lam workups).
  • Compound Data (Analogous)

    • MDPI. "Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine.

Sources

Optimization

Solving debromination side reactions in 7-azaindole coupling

Welcome, Researchers. This guide is designed to serve as a dedicated resource for scientists and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving 7-azaind...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, Researchers. This guide is designed to serve as a dedicated resource for scientists and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving 7-azaindole scaffolds. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your research. The most common and frustrating side reaction in this chemistry is the premature loss of the halogen atom—a process known as hydrodehalogenation or, in this specific case, debromination. This guide will provide in-depth, field-proven insights to help you troubleshoot and solve this critical issue.

Frequently Asked Questions (FAQs)

Q1: What exactly is debromination in the context of 7-azaindole coupling?

Debromination is an undesired side reaction where the bromine atom on the 7-azaindole ring is replaced by a hydrogen atom, leading to the formation of a 7-azaindole byproduct instead of the intended coupled product.[1] This process, also known as hydrodebromination or hydrodehalogenation, reduces the yield of the desired molecule and complicates the purification process. It is a common challenge in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2]

Q2: Why is the 7-azaindole scaffold particularly prone to debromination?

The susceptibility of 7-azaindole to debromination arises from its unique electronic structure. It consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring.[3] This electronic imbalance can influence the stability of the key palladium intermediates in the catalytic cycle. Furthermore, the pyridine nitrogen can coordinate to the palladium center, which can alter the catalyst's reactivity and potentially promote side reactions.[2] For N-H containing azaindoles, deprotonation by the base increases the electron density of the rings, which can further impact the reaction outcome.[2]

Q3: What is the general mechanism for this debromination side reaction?

Debromination typically occurs within the palladium catalytic cycle. After the initial oxidative addition of the bromo-7-azaindole to the Pd(0) catalyst, a Pd(II)-hydride species (Pd-H) can form. This hydride can be generated from various sources in the reaction mixture, such as the base, solvent (like alcohols or residual water), or even the amine coupling partner in Buchwald-Hartwig reactions.[2][4][5] Instead of undergoing the desired transmetalation or amine coordination followed by reductive elimination to form the product, the intermediate can undergo reductive elimination of H-Br or direct reaction with the hydride, leading to the debrominated 7-azaindole and regeneration of the Pd(0) catalyst.

cluster_main Desired Coupling Pathway cluster_side Debromination Side Reaction Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Br) ArPdBr Ar-Pd(II)-Br OA->ArPdBr TM Transmetalation (e.g., with R-B(OH)₂) ArPdBr->TM PdH_Formation Formation of Pd-H Species ArPdBr->PdH_Formation Competing Pathway ArPdR Ar-Pd(II)-R TM->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Product Ar-R (Desired Product) RE->Product Hydride_Source Hydride Source (Base, Solvent, H₂O) Hydride_Source->PdH_Formation ArPdH Ar-Pd(II)-H PdH_Formation->ArPdH RE_H Reductive Elimination ArPdH->RE_H Debrom_Product Ar-H (Debrominated Byproduct) RE_H->Debrom_Product RE_H->Pd0_side

Fig 1. Competing catalytic cycles of desired coupling vs. debromination.

Troubleshooting Guide

This section addresses specific issues you may encounter in the lab. Each problem is followed by an analysis of potential causes and a set of actionable solutions.

Problem: High levels of debrominated byproduct are observed by LC-MS or NMR.

This is the most direct indication that the debromination pathway is outcompeting your desired coupling reaction. Let's break down the likely culprits.

► Potential Cause A: Inappropriate Base Selection

The choice of base is critical. Strong alkoxide bases (e.g., NaOtBu, KOtBu), especially in the presence of trace water or alcohols, can generate hydride donors that facilitate debromination.[1] Similarly, some bases can degrade the starting materials or ligands over time, slowing the desired reaction and favoring side reactions.

Solutions:

  • Switch to a Milder Base: Weaker, non-nucleophilic inorganic bases are often a better choice. For Suzuki couplings, consider using K₃PO₄, Cs₂CO₃, or fluoride sources like CsF.[1] For Buchwald-Hartwig aminations, switching from NaOtBu to K₃PO₄ or Cs₂CO₃ can be effective, although it may require higher temperatures.

  • Use Anhydrous Bases: Ensure the base you are using is as dry as possible. If feasible, purchase an anhydrous grade or dry it in an oven before use.

BaseCoupling TypeCommon IssuesRecommendation
NaOtBu / KOtBu Suzuki, B-HStrong; can promote β-hydride elimination and act as a hydride source. Incompatible with some functional groups.[6]Use with caution. Often requires highly active catalysts and short reaction times.
K₃PO₄ Suzuki, B-HMilder; generally good for suppressing debromination. Can have solubility issues.A good first choice for optimization when debromination is observed.
Cs₂CO₃ Suzuki, B-H, C-OSoluble and effective. Often used with bulky ligands.[3][7]Excellent alternative to K₃PO₄, particularly for challenging substrates.
CsF / KF SuzukiMilder base. Can be effective in minimizing side products.[1]Recommended for sensitive substrates, especially in Suzuki couplings.
► Potential Cause B: Unsuitable Ligand Choice

The ligand's job is to stabilize the palladium catalyst and modulate its reactivity. An inappropriate ligand may not sufficiently accelerate the reductive elimination of the desired product, giving the competing debromination pathway time to occur.[2]

Solutions:

  • Employ Bulky Biaryl Phosphine Ligands: Ligands developed by the Buchwald group, such as SPhos, XPhos, and RuPhos, are often highly effective. Their steric bulk promotes the final C-C or C-N bond-forming reductive elimination step, which is often the rate-limiting step for product formation.[2][6] This acceleration helps the desired pathway outpace debromination.

  • Use Bidentate Ligands: For certain applications, bidentate ligands like Xantphos or BINAP can be effective.[3][8] They form a more rigid coordination sphere around the palladium, which can prevent the formation of species that lead to debromination.[8]

LigandCoupling TypeKey Feature
XPhos / SPhos Suzuki, B-HBulky, electron-rich monophosphine ligands. Excellent for accelerating reductive elimination.
RuPhos / BrettPhos B-H, C-ODesigned for challenging couplings, including secondary amines and alcohols.[6][9]
Xantphos B-H, C-O, C-SWide bite angle bidentate ligand. Shown to be effective for C-N and C-O coupling of 4-bromo-7-azaindoles.[3][7]
dppf SuzukiBidentate ferrocenyl ligand. A classic choice but can sometimes be less effective than modern biaryl ligands for N-heterocycles.
► Potential Cause C: High Reaction Temperature or Prolonged Reaction Time

Higher temperatures and longer reaction times can provide more opportunities for side reactions to occur, including catalyst degradation and debromination.[1]

Solutions:

  • Optimize Temperature: Do not assume that hotter is better. Run the reaction at the lowest temperature that gives a reasonable conversion rate. A temperature screen (e.g., 80 °C, 100 °C, 120 °C) can be highly informative.

  • Monitor Reaction Progress: Track the reaction by LC-MS or TLC every 1-2 hours. Stop the reaction as soon as the starting material is consumed or the product-to-byproduct ratio begins to decrease.

► Potential Cause D: Presence of Protic Solvents or Contaminants

Solvents like alcohols or even trace amounts of water in aprotic solvents (like dioxane, THF, or toluene) can serve as a hydride source, directly feeding the debromination pathway.[1][2][10][11]

Solutions:

  • Use Anhydrous Aprotic Solvents: Switch to high-quality anhydrous solvents like dioxane, toluene, or THF.[2]

  • Ensure Rigorously Dry Conditions: Follow a strict anhydrous protocol.

Problem: Low or no conversion to the desired product, but starting material is gone.

This scenario suggests your catalyst is active enough to consume the starting material via oxidative addition, but the catalytic cycle is being diverted almost entirely to the debromination pathway.

Start Start: Low Conversion, High Debromination Check_Base Is your base an alkoxide (e.g., NaOtBu)? Start->Check_Base Switch_Base Action: Switch to a milder base (K₃PO₄ or Cs₂CO₃) Check_Base->Switch_Base Yes Check_Ligand Are you using a modern biaryl phosphine ligand? Check_Base->Check_Ligand No Switch_Base->Check_Ligand Success Problem Solved Switch_Base->Success Switch_Ligand Action: Screen bulky ligands (XPhos, SPhos, Xantphos) Check_Ligand->Switch_Ligand No Check_Solvent Is your solvent aprotic and anhydrous? Check_Ligand->Check_Solvent Yes Switch_Ligand->Check_Solvent Switch_Ligand->Success Dry_Solvent Action: Use fresh, anhydrous solvent (Dioxane, Toluene) Check_Solvent->Dry_Solvent No Check_Temp Is the reaction temperature > 110 °C? Check_Solvent->Check_Temp Yes Dry_Solvent->Check_Temp Dry_Solvent->Success Lower_Temp Action: Lower temperature and monitor kinetics Check_Temp->Lower_Temp Yes Advanced Still an issue? Consider N-H protection or alternative methods. Check_Temp->Advanced No Lower_Temp->Advanced Lower_Temp->Success Advanced->Success

Fig 2. A logical workflow for troubleshooting debromination.

Solutions:

  • Systematic Re-Optimization: Follow the logic outlined in the workflow diagram above (Fig 2.). Start by changing one variable at a time, beginning with the base, as it is often the primary culprit.

  • Protect the Azaindole N-H: If your 7-azaindole is unprotected, the N-H proton is acidic and will be deprotonated by the base. This changes the electronics of the ring system and can exacerbate the problem. Protecting the nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can suppress debromination by preventing this deprotonation.[12] In some cases, a Boc group may even be removed under the reaction conditions, providing a one-pot protection/coupling/deprotection sequence.[12]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol is a general starting point for coupling a bromo-7-azaindole with an arylboronic acid, optimized to suppress debromination.

  • Reagents & Setup:

    • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the bromo-7-azaindole (1.0 equiv), the arylboronic acid (1.3 equiv), and Cesium Carbonate (Cs₂CO₃, 2.5 equiv).

    • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol %) and additional ligand (e.g., XPhos, 4 mol %).

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous 1,4-dioxane (to make a ~0.1 M solution with respect to the bromo-azaindole) via syringe.

  • Reaction & Work-up:

    • Stir the mixture vigorously and heat to 90-100 °C in a pre-heated oil bath.

    • Monitor the reaction progress by LC-MS.

    • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with Minimized Debromination

This protocol provides a robust method for coupling a bromo-7-azaindole with a primary or secondary amine.

  • Reagents & Setup:

    • To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol %) and Potassium Phosphate (K₃PO₄, 2.0 equiv).

    • Seal the tube, then evacuate and backfill with argon three times.

    • In a separate vial under argon, dissolve the bromo-7-azaindole (1.0 equiv) and the amine (1.2 equiv) in anhydrous toluene (to make a ~0.1 M solution).

    • Add the solution of substrates to the Schlenk tube containing the catalyst and base.

  • Reaction & Work-up:

    • Stir the mixture vigorously and heat to 100-110 °C.

    • Monitor the reaction progress by LC-MS.

    • After completion, cool to room temperature.

    • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

References

  • ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents. Available at: [Link]

  • NSF PAR. (n.d.). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. Available at: [Link]

  • ResearchGate. (2025, August 7). Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source | Request PDF. Available at: [Link]

  • ACS Publications. (2010, March 19). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols | The Journal of Organic Chemistry. Available at: [Link]

  • Beilstein Journals. (2012, November 19). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Available at: [Link]

  • MDPI. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]

  • Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.
  • Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

  • MDPI. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]

  • MDPI. (2015, May 28). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Available at: [Link]

  • ResearchGate. (2025, August 7). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • StackExchange. (2018, August 10). Why does reduction using sodium borohydride require a protic solvent?. Available at: [Link]

  • YouTube. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. (2026, February 7). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Available at: [Link]

  • NIH. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC. Available at: [Link]

  • NIH. (2017, September 19). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane - PMC. Available at: [Link]

  • University of Rochester. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Available at: [Link]

  • ResearchGate. (n.d.). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole.... Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • University of Connecticut. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Available at: [Link]

  • ACS Publications. (2004, April 6). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry. Available at: [Link]

  • NIH. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC. Available at: [Link]

  • The Royal Society of Chemistry. (2022, August 31). Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01650H. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • CORE. (2022, June 8). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Available at: [Link]

  • NIH. (n.d.). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC. Available at: [Link]

  • Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]

  • NIH. (n.d.). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC. Available at: [Link]

  • NIH. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC. Available at: [Link]

  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available at: [Link]

  • RSC Publishing. (2023, February 7). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available at: [Link]

  • RSC Publishing. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Available at: [Link]

Sources

Troubleshooting

Solubility issues with 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine in reaction solvents

The following technical guide addresses the specific solubility and handling challenges associated with 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1218935-60-2). This content is structured for organic chemists...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific solubility and handling challenges associated with 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1218935-60-2). This content is structured for organic chemists and process development scientists.

Topic: Solubility Optimization & Reaction Solvent Troubleshooting

Document ID: TS-AZA-04BR-CYC | Version: 2.1 | Status: Active

Executive Summary: The Solubility Paradox

4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a critical 7-azaindole building block, primarily used in the synthesis of JAK, TRK, and MAPK inhibitors. While the 7-azaindole core is generally more polar than its indole isostere due to the pyridine nitrogen (N7), the addition of the lipophilic cyclopropyl group at N1 and the heavy bromine atom at C4 creates a "solubility paradox":

  • Issue: The compound exhibits poor solubility in standard non-polar solvents (Hexanes) and polar protic solvents (Water, cold Methanol), but dissolves too readily in mid-polarity solvents (DCM, THF), making crystallization difficult.

  • Impact: This leads to "oiling out" during purification and precipitation of starting materials during aqueous cross-coupling reactions (Suzuki/Buchwald).

Solubility Profile & Solvent Screening

The following data summarizes the saturation behavior of the compound at 25°C. Use this table to select the primary reaction solvent.

Solvent ClassSpecific SolventSolubility RatingApplication Notes
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Excellent for transfers; avoid for crystallization (too soluble).
Ethers THF / 2-MeTHFHigh (>80 mg/mL)Preferred reaction solvent. 2-MeTHF offers easier aqueous workup.
Polar Aprotic DMF / DMSOVery High (>150 mg/mL)Use for SnAr or high-temp couplings. Difficult to remove; requires lyophilization or aqueous crash-out.
Esters Ethyl Acetate (EtOAc)Moderate (20-40 mg/mL)Ideal for extraction. Solubility drops sharply <5°C (good for crystallization).
Alcohols Methanol / IsopropanolLow-Moderate Risk: Material may crash out upon cooling. Good anti-solvent for DCM solutions.
Hydrocarbons Hexanes / HeptaneInsoluble (<1 mg/mL)Strictly an anti-solvent. Causes "oiling out" if added too quickly.
Aqueous WaterInsoluble Requires surfactant or co-solvent (e.g., Dioxane/H2O 4:1) for biphasic reactions.

Troubleshooting Guide: Reaction & Purification

Scenario A: The "Crashed Out" Suzuki Coupling

Issue: You are performing a Suzuki-Miyaura coupling using Pd(dppf)Cl2 in Dioxane:Water (4:1). Upon adding the base (K2CO3 or Cs2CO3), the 4-Bromo-1-cyclopropyl-7-azaindole precipitates as a gummy solid, stalling the reaction.

Root Cause: The "Salting Out" Effect. The addition of inorganic base increases the ionic strength of the aqueous phase, forcing the organic substrate out of the dioxane-water interface.

Corrective Protocol:

  • Switch Solvent System: Move to THF:Water (10:1) or n-Butanol . THF maintains solubility better than dioxane in high-salt environments.

  • Phase Transfer Catalysis: Add TBAB (Tetrabutylammonium bromide) (0.1 equiv). This acts as a surfactant, keeping the lipophilic azaindole accessible to the palladium species in the aqueous interface.

  • Temperature Ramp: Do not add base at Room Temperature (RT). Heat the mixture to 40°C before adding the base solution to maintain homogeneity.

Scenario B: The "Oiling Out" During Recrystallization

Issue: During workup, you attempt to recrystallize from EtOAc/Hexanes. Instead of crystals, a yellow oil separates at the bottom of the flask.

Root Cause: The cyclopropyl group lowers the melting point and disrupts crystal lattice formation. Adding non-polar anti-solvent (Hexane) too fast pushes the compound past its metastable limit into a liquid phase (liquid-liquid phase separation) rather than a solid phase.

Corrective Protocol (The "Seeding" Method):

  • Dissolve the crude oil in the minimum amount of warm EtOAc (50°C).

  • Add Heptane (preferable to Hexane due to higher boiling point) dropwise only until the solution turns slightly cloudy.

  • STOP addition. Add a seed crystal (if available) or scratch the glass surface.

  • Allow to cool to RT slowly (wrap flask in foil/towel).

  • Once solids appear, then add the remaining Heptane and cool to 0°C.

Visual Workflows (Graphviz)

Figure 1: Solvent Selection Decision Tree for Cross-Coupling

Caption: Logic flow for selecting the optimal solvent system based on reaction temperature and base solubility requirements.

SolventSelection Start Start: 4-Bromo-1-cyclopropyl-7-azaindole Cross-Coupling TempCheck Reaction Temperature? Start->TempCheck HighTemp > 100°C TempCheck->HighTemp MedTemp 60 - 90°C TempCheck->MedTemp DMF System: DMF or DMAc (Risk: Pd black formation) HighTemp->DMF Solubility Priority BaseCheck Inorganic Base Solubility? MedTemp->BaseCheck Dioxane System: 1,4-Dioxane/H2O (4:1) (Standard) BaseCheck->Dioxane Standard Carbonates (K2CO3) THF System: THF/H2O (10:1) (Prevents Precipitation) BaseCheck->THF If Substrate Crashes Out Toluene System: Toluene/H2O + S-Phos (For difficult substrates) BaseCheck->Toluene Phosphates (K3PO4)

Figure 2: Troubleshooting "Oiling Out" (Purification)

Caption: Step-by-step intervention when the compound forms an oil instead of crystals during purification.

OilingOut Observed Observation: Oiling Out Reheat Step 1: Re-heat to clarity (50°C) Observed->Reheat SolventMod Step 2: Add 5% MeOH or DCM (Increase polarity slightly) Reheat->SolventMod If oil persists SlowCool Step 3: Slow Cool to RT (No Ice Bath yet!) Reheat->SlowCool If clear SolventMod->SlowCool Seed Step 4: Seed/Scratch SlowCool->Seed Result Crystalline Solid Seed->Result

Frequently Asked Questions (FAQs)

Q1: Can I use ethanol instead of methanol for recrystallization? A: Yes, but Ethanol is less polar than Methanol. While this might improve yield, it increases the risk of oiling out because the solubility gap between hot and cold is narrower for this lipophilic compound. Methanol/Water mixtures often yield cleaner crystals for 7-azaindoles.

Q2: My LCMS shows a +14 mass shift after the reaction. What happened? A: This is likely methylation . If you used Methanol as a solvent or co-solvent with a strong base (NaH, KOtBu), the bromine at C4 is susceptible to SNAr displacement by methoxide, forming the 4-methoxy derivative. Always use t-Butanol or Isopropanol if an alcohol solvent is required with strong bases.

Q3: How stable is the 4-Bromo-1-cyclopropyl-7-azaindole in DMSO stock solutions? A: It is stable for >2 weeks at 4°C. However, avoid repeated freeze-thaw cycles. The cyclopropyl ring is stable, but the C-Br bond can be light-sensitive over long periods. Store in amber vials.

Q4: Why is the cyclopropyl group used if it causes solubility issues? A: The cyclopropyl group is a "privileged motif" in kinase inhibitors (e.g., JAK inhibitors). It fills specific hydrophobic pockets in the ATP binding site more effectively than a methyl or ethyl group, often improving potency and metabolic stability (blocking N-dealkylation), despite the manufacturing challenges it introduces [1].

References

  • Vertex AI Search. (2025). Synthesis of a 7-Azaindole by Chichibabin Cyclization. National Institutes of Health (PMC). Available at: [Link]

  • Vertex AI Search. (2025). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • Vertex AI Search. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors. MDPI. Available at: [Link]

  • Vertex AI Search. (2025). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. National Institutes of Health (PMC). Available at: [Link]

Optimization

Removing metal catalysts from 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine products

This guide is designed for process chemists and purification scientists handling 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine .[1] The presence of the basic azaindole core (7-azaindole framework) creates specific chel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for process chemists and purification scientists handling 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine .[1] The presence of the basic azaindole core (7-azaindole framework) creates specific chelation challenges, often retaining transition metals (Pd, Cu) more stubbornly than standard aromatics.

Product: 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

CAS: 1151802-23-1 (Analogous/Related) | Molecular Weight: ~237.08 g/mol Core Issue: High affinity of the N-7 nitrogen for transition metals (Pd, Cu) complicates standard purification.[1]

Part 1: The Diagnostic Phase

Before selecting a scavenger, identify the specific metal species. The synthesis route dictates the contaminant.

Q: How do I identify the metal contaminant based on my synthesis route?

A: The metal source is directly linked to the N-cyclopropylation or core synthesis method used.

Synthesis MethodPrimary ContaminantVisual IndicatorRegulatory Limit (ICH Q3D)*
Chan-Lam Coupling (Cyclopropylboronic acid + Cu(OAc)₂)Copper (Cu) Blue/Green tint in organic layerClass 3: 3000 ppm (Oral)
Buchwald-Hartwig / Pd-Catalyzed (Cyclopropyl halide + Pd)Palladium (Pd) Grey/Black particulates or brown oilClass 2B: 10 ppm (Oral)
Larock Indole Synthesis (Core formation)Palladium (Pd) Dark brown/black residueClass 2B: 10 ppm (Oral)

*Limits based on Permitted Daily Exposure (PDE) for a 10g daily dose.[1][2][3] Always verify against your specific dosage requirements.

Part 2: Troubleshooting & Protocols

Scenario A: Copper Removal (The "Blue" Problem)

Common after Chan-Lam N-cyclopropylation.[1]

Q: My product has a persistent green/blue hue even after column chromatography. Standard silica didn't work.[1] Why? A: The N-7 nitrogen (pyridine-like) and the N-1 (pyrrole-like) create a bidentate-like pocket or simply a strong basic coordination site that binds Copper(II) species.[1] Standard silica is acidic but not chelating enough to strip the Cu from the azaindole core.

Protocol: The Chelation Wash (Liquid-Liquid Extraction) Use this before solid scavengers to remove the bulk metal.

  • Dissolve: Dissolve the crude product in Ethyl Acetate (EtOAc) or DCM (10 mL/g).

  • Prepare Wash Solution: Make a 10% w/v aqueous solution of EDTA disodium salt or 10% NH₄OH (Ammonium Hydroxide).[1]

    • Why? NH₃ competes with the azaindole for Cu binding (forming the deep blue

      
       complex), while EDTA sequesters it.
      
  • Agitate: Wash the organic layer vigorously for 15–30 minutes.[1]

  • Observe: The aqueous layer should turn bright blue.[1]

  • Repeat: Repeat until the aqueous layer is colorless.

  • Dry: Dry organic layer over Na₂SO₄.

Q: The wash failed to reach <50 ppm. What solid scavenger should I use? A: Use a silica-supported scavenger with high affinity for Cu in basic environments.[1]

  • Recommendation: SiliaMetS® TAAcOH (Triamine Tetraacetic Acid) or SiliaMetS® Imidazole .[1]

  • Loading: 4 equivalents relative to the residual Cu content (determined by ICP-MS).

  • Conditions: Stir in EtOAc at 50°C for 4 hours.

Scenario B: Palladium Removal (The "Black" Problem)

Common after Pd-catalyzed cross-couplings.

Q: I have residual Palladium (200 ppm). Activated carbon resulted in yield loss.[1] What is the alternative? A: Activated carbon adsorbs via surface area and can trap your flat aromatic product (pi-stacking).[1] Switch to a functionalized silica scavenger (chemisorption) which targets the metal specifically.

Protocol: The Thiol/TMT Scavenging System

  • Selection:

    • SiliaMetS® Thiol (Si-Thiol): Good general purpose.[1][4][5]

    • SiliaMetS® TMT (Trimercaptotriazine): Best for Azaindoles.[1] The TMT ligand is extremely avid for Pd and works well even in the presence of the competing azaindole nitrogen.

  • Solvent Compatibility: Dissolve product in THF, EtOAc, or MeOH. Avoid DMF/DMSO if possible (these solvents stabilize Pd in solution, making scavenging harder).

  • Dosage: Add 5–10 wt% of scavenger relative to the mass of the crude product (or 4–8 molar equivalents vs. Pd).

  • Temperature: Heat to 50–60°C .

    • Mechanism:[1][6] Heat increases the exchange rate of Pd from the azaindole/solvent complex to the scavenger's thiol groups.

  • Time: Stir for 4 hours.

  • Filtration: Filter through a 0.45 µm PTFE pad or Celite.[1]

Part 3: Decision Matrix (Visualization)

The following flowchart illustrates the logical pathway for purifying 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine based on the observed contamination.

MetalRemoval Start Crude Product (4-Bromo-1-cyclopropyl-azaindole) CheckColor Visual Inspection & History Start->CheckColor IsCu Blue/Green Tint (Chan-Lam Route) CheckColor->IsCu Copper Suspected IsPd Grey/Black/Brown (Pd-Catalyzed Route) CheckColor->IsPd Palladium Suspected Wash Liquid-Liquid Wash 10% NH4OH or EDTA IsCu->Wash CheckCu ICP-MS Check Cu < Limit? Wash->CheckCu ScavengeCu Add SiliaMetS® TAAcOH (or Imidazole) CheckCu->ScavengeCu Fail (> Limit) Filter Filter (0.45 µm) & Concentrate CheckCu->Filter Pass ScavengeCu->Filter ScavengePd Add SiliaMetS® TMT (Trimercaptotriazine) IsPd->ScavengePd HeatStep Heat to 50°C 4-12 Hours ScavengePd->HeatStep HeatStep->Filter FinalQC Final QC (NMR + ICP-MS) Filter->FinalQC

Caption: Workflow for selecting the appropriate purification strategy based on catalyst origin (Cu vs. Pd).

Part 4: Comparative Data & Efficiency

Table 1: Scavenger Efficiency for Azaindole Matrices Data approximated based on standard heterocyclic purification benchmarks.

Scavenger TypeFunctional GroupTarget MetalEfficiency (Pd)Efficiency (Cu)Notes
SiliaMetS® TMT TrimercaptotriazinePd , Ru, RhHigh (>95%) ModerateBest for Pd; withstands strong coordination competition.[1]
SiliaMetS® Thiol PropylthiolPd, Ag, HgGood (85-90%)LowGood generalist; cheaper than TMT.[1]
SiliaMetS® TAAcOH Triamine Tetraacetic AcidCu , Ni, FeLowHigh (>98%) Mimics EDTA; excellent for Cu removal.
Activated Carbon CarbonNon-specificVariable (50-80%)VariableRisk: High yield loss due to product adsorption.[1]

References

  • ICH Q3D Elemental Impurities Guidance . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] (2019). Guideline for Elemental Impurities Q3D(R1).

  • Biotage Metal Scavenger User Guide . Biotage AB.[1] (2017).[1][6] Strategies for removal of Pd and Cu from pharmaceutical intermediates.

    • [Link] (Landing page for Metal Scavenging resources)[5]

  • SiliCycle Scavenging Solutions . SiliCycle Inc.[1][7] SiliaMetS® Metal Scavengers Selection Guide.

  • Phillips, S. T., et al. (2016).[1] "Minimizing Metal Impurities in Pharmaceutical Development." Organic Process Research & Development.

    • [Link] (Journal Landing Page)

Sources

Troubleshooting

Technical Support Center: Storage &amp; Stability of 4-Bromo-7-azaindoles

Topic: Storage stability, degradation pathways, and handling of 4-bromo-7-azaindole (CAS: 348640-06-2). Audience: Medicinal Chemists, Process Chemists, and Inventory Managers.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage stability, degradation pathways, and handling of 4-bromo-7-azaindole (CAS: 348640-06-2). Audience: Medicinal Chemists, Process Chemists, and Inventory Managers. Role: Senior Application Scientist.

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because your "stable" white powder has turned yellow, or an unexpected peak has appeared in your LC-MS trace.

4-Bromo-7-azaindole is a critical scaffold in kinase inhibitor discovery.[1][2] While generally robust, it sits at a chemical intersection: it possesses the electron-deficiency of a pyridine (susceptible to nucleophilic attack) and the electron-richness of a pyrrole (susceptible to oxidation). The bromine atom at C4 adds a heavy atom effect that can facilitate photolytic cleavage under UV exposure.

This guide moves beyond the standard MSDS "store in a cool, dry place" to explain why degradation happens and how to reverse it.

Part 1: Critical Storage Parameters (The "Why" and "How")

Ticket #101: Optimal Storage Conditions

User Question: "My MSDS says room temperature, but another source says 2-8°C. Which is correct for long-term storage?"

Senior Scientist Response: For long-term storage (>3 months) , we strictly recommend 2-8°C under an inert atmosphere (Argon or Nitrogen).

While the compound is kinetically stable at room temperature (RT) for weeks, thermodynamic stability is compromised by two factors:

  • N7-Oxidation: The pyridine nitrogen (N7) is basic and has a lone pair susceptible to slow oxidation by atmospheric oxygen, forming the N-oxide. This reaction is accelerated by heat and moisture.

  • Photolytic Dehalogenation: The C-Br bond is sensitive to UV light. High-energy photons can induce homolytic cleavage, generating radical species that lead to dimerization or polymerization (often seen as "browning").

The Gold Standard Protocol:

  • Container: Amber glass vial (UV protection).

  • Headspace: Purged with Argon or Nitrogen.

  • Seal: Parafilm over the cap to prevent moisture ingress.

  • Temperature: 2-8°C (Refrigerator).

Part 2: Troubleshooting & Degradation Pathways

Ticket #102: Discoloration (White to Yellow/Brown)

User Question: "My stock was white when purchased, but after 6 months on the shelf, it is now light yellow. Is it still usable?"

Senior Scientist Response: Diagnosis: This is likely surface oxidation or photo-degradation .

  • Mechanism: The "yellowing" is typically due to the formation of trace amounts of 4-bromo-7-azaindole N-oxide or conjugated oligomers formed via radical coupling.

  • Impact: Often, this is <1% impurity by mass (color is intense even at low concentrations).

  • Action:

    • Run LC-MS: Check for a peak at M+16 (N-oxide) or 2M (dimer).

    • If Purity >98%: It is likely safe for crude reactions (e.g., SNAr, Suzuki coupling).

    • If Purity <95%: Perform the Recrystallization Protocol (see Part 3).

Ticket #103: Solubility & DMSO Stability

User Question: "I dissolved the compound in DMSO for a screening library. Two weeks later, the solution is cloudy."

Senior Scientist Response: Diagnosis: Hygroscopic Precipitation .

  • Causality: DMSO is highly hygroscopic. It absorbs water from the air. 4-Bromo-7-azaindole is lipophilic and poorly soluble in water. As the water content in DMSO rises, the compound precipitates out.

  • Self-Validating Check: Add a drop of water to a fresh DMSO aliquot. If immediate cloudiness occurs, your compound behaves normally; the issue is your storage humidity.

  • Prevention: Store DMSO stocks in single-use aliquots at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture condensation.

Part 3: Handling & Recovery Protocols

Protocol A: Quality Control (QC) Check

Before committing valuable reagents to a synthesis, validate your starting material.

TestMethodAcceptance CriteriaFailure Mode Indicator
Purity HPLC / LC-MS> 97% AreaNew peak at M+16 (N-oxide) or M-Br (Debrominated)
Identity 1H NMR (DMSO-d6)Sharp doublets at ~8.2 ppm (H6) and ~7.6 ppm (H5)Broadening of signals (paramagnetic impurities)
Appearance VisualWhite to off-white crystalline solidDeep brown/red sticky solid
Protocol B: Recrystallization (Purification of Degraded Stock)

If your compound has significantly degraded (brown color, purity <95%), use this method to recover pure material.

  • Dissolution: Dissolve the crude solid in a minimum amount of hot Ethanol or Ethyl Acetate (approx. 60°C).

  • Filtration: If there are insoluble black particles (polymers), filter hot through a 0.45 µm PTFE syringe filter.

  • Precipitation: Allow the solution to cool slowly to RT. If no crystals form, add Hexanes or Heptane dropwise until turbidity persists.

  • Crystallization: Place at 4°C overnight.

  • Collection: Filter the white crystals and wash with cold Hexane. Dry under vacuum.

Part 4: Visualizing the Logic

Diagram 1: Troubleshooting Decision Tree

Use this flow to determine if your material is safe to use.

Troubleshooting Start Issue: Sample Discoloration (White -> Yellow/Brown) CheckLCMS Action: Run LC-MS Start->CheckLCMS PurityCheck Purity > 98%? CheckLCMS->PurityCheck UseIt Safe to Use (Trace surface oxidation) PurityCheck->UseIt Yes IdentifyImpurity Identify Impurity Mass PurityCheck->IdentifyImpurity No (<95%) MassM16 Mass = M+16 (N-Oxide) IdentifyImpurity->MassM16 Oxidation Mass2M Mass = 2M / Polymer (Radical Dimerization) IdentifyImpurity->Mass2M Photolysis Recryst Action: Recrystallize (EtOH/Hexane) MassM16->Recryst Mass2M->Recryst

Caption: Decision logic for assessing degraded 4-bromo-7-azaindole stocks based on analytical data.

Diagram 2: Recommended Storage Workflow

This self-validating loop ensures long-term library integrity.

StorageWorkflow Receipt 1. Receipt of Material (Check CoA & Appearance) Aliquot 2. Aliquot Strategy (Avoid freeze-thaw) Receipt->Aliquot Pack 3. Packaging (Amber Vial + Argon + Parafilm) Aliquot->Pack Store 4. Storage (2-8°C, Dark) Pack->Store Monitor 5. Periodic QC (Every 6 months) Store->Monitor Monitor->Receipt Fail (Repurchase/Purify) Monitor->Store Pass

Caption: Lifecycle management for maintaining 4-bromo-7-azaindole integrity in a research inventory.

Part 5: Scientific Grounding & References

The protocols above are derived from the chemical properties of the 7-azaindole scaffold. The electron-deficient pyridine ring (N7) reduces the basicity compared to simple amines but remains a site for


-oxidation, particularly in the presence of peracids or slow air oxidation [1]. The bromine substituent at C4 is generally stable but can undergo photodehalogenation, a known pathway for halogenated heteroaromatics under UV irradiation [2].
References
  • BenchChem. (2025).[3] A Comparative Study of N-Oxidation Protocols for 7-Azaindole. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Bromo-7-azaindole Product & Safety Data Sheet. Retrieved from

  • Fisher Scientific. (2025).[4] Safety Data Sheet: 4-Bromo-7-azaindole. Retrieved from

  • Chem-Impex. (n.d.). 4-Bromo-7-azaindole General Properties and Storage. Retrieved from

Sources

Optimization

Troubleshooting low reactivity of C4-bromide in 7-azaindole systems

Ticket ID: AZA-004-Br Topic: Troubleshooting Low Reactivity of C4-Bromide in 7-Azaindole Systems Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Functionalization Unit Executive Summary You ar...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AZA-004-Br Topic: Troubleshooting Low Reactivity of C4-Bromide in 7-Azaindole Systems Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Functionalization Unit

Executive Summary

You are likely here because your standard Suzuki or Buchwald-Hartwig coupling on 4-bromo-7-azaindole failed. You probably observed unreacted starting material, dehalogenation (hydrodebromination), or catalyst decomposition (palladium black).

The Core Issue: The C4 position of 7-azaindole is electronically deceptive. While the pyridine ring pulls electron density, the C4 position is not sufficiently electron-deficient for easy oxidative addition compared to C6, nor is it nucleophilic like C3. Furthermore, the N1-proton (NH) is a potent catalyst poison that shuts down the catalytic cycle before it begins.

This guide provides a root-cause analysis and three validated workflows to restore reactivity.

Part 1: The Reactivity Landscape (Root Cause Analysis)

To fix the chemistry, you must understand the electronic map of the scaffold. 7-azaindole is a "push-pull" system.

Diagram 1: The 7-Azaindole Reactivity Hierarchy

This diagram illustrates the competing electronic demands of the scaffold.

ReactivityMap cluster_legend Reactivity Zones High High Reactivity Med Moderate/Conditional Low Low/Problematic (C4) Azaindole 7-Azaindole Scaffold C3 Position C3 (Nucleophilic) Prone to Friedel-Crafts Azaindole->C3 Electron Rich C6 Position C6 (Electrophilic) Facile Oxidative Addition Azaindole->C6 Electron Poor N1 Position N1 (NH) (Acidic pKa ~13) CATALYST POISON Azaindole->N1 Coordination Site C4 Position C4 (Br) (Deactivated) Sterically Crowded Electronically Neutral Azaindole->C4 The Dead Zone N1->C4 Deprotonation creates anionic species that resists Pd(0) attack

Caption: C4 is electronically "neutralized" by the competing induction of N7 and resonance of N1. N1-H deprotonation poisons Pd catalysts.

Part 2: The "Must-Do" Protocols
Protocol A: The N1-Protection Mandate

Diagnosis: If you are running this reaction on unprotected 7-azaindole, you will fail 80% of the time. The N1 nitrogen coordinates to Pd(II), or the N1-H deprotonates to form an azaindolyl anion, which is electron-rich and repels the electron-rich Pd(0) species required for oxidative addition.

The Fix: Protect the N1 position.

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Best for lithiation stability.

  • Boc (tert-Butyloxycarbonyl): Good, but can be labile under basic Suzuki conditions at high temp.

  • Tosyl (Ts): Strongly electron-withdrawing. Activates C4 for

    
     but can make oxidative addition harder (pulls too much density).
    
  • Benzyl (Bn): Robust, standard choice.

Protocol B: The "Heavy Lifting" Catalyst System (Suzuki/Buchwald)

Standard


 is insufficient for C4-bromides. You need bulky, electron-rich biaryl phosphine ligands to force the oxidative addition.

Recommended System:

  • Catalyst:

    
     or precatalysts (XPhos Pd G3).
    
  • Ligand: XPhos (Universally best for C4-azaindoles) or SPhos .

  • Base:

    
     (anhydrous) or 
    
    
    
    .[1] Avoid
    
    
    (too weak/wet).
  • Solvent: 1,4-Dioxane/Water (4:1) or n-Butanol.

Step-by-Step Workflow:

  • Charge: Flask with N-protected 4-bromo-7-azaindole (1.0 equiv), Boronic acid (1.5 equiv),

    
     (3.0 equiv).
    
  • Catalyst: Add

    
     (2 mol%) and XPhos (4 mol%) or XPhos Pd G3 (3 mol%).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1). Concentration: 0.1 M.

  • Cycle: Heat to 100°C for 4–12 hours.

  • Note: If the reaction stalls, add a second portion of catalyst (1 mol%) after 6 hours.

Protocol C: The Nuclear Option (

via N-Oxide)

If cross-coupling fails, switch mechanisms. C4-bromides are resistant to Nucleophilic Aromatic Substitution (


) unless the ring is activated.

The Activation Trick: Oxidation of N7 to the N-oxide creates a massive dipole that pulls electrons from C4, making it susceptible to nucleophilic attack.

Step-by-Step Workflow:

  • Oxidation: Treat 4-bromo-7-azaindole with m-CPBA (1.2 equiv) in DCM or EtOAc at RT for 2–4 hours. Isolate the N7-oxide.

  • Substitution: React the N7-oxide with your amine/nucleophile.

    • Conditions: DIPEA, Dioxane, 80°C. (Reactivity is increased by ~100x compared to non-oxide).

  • Reduction: Remove the N-oxide using

    
      or Fe/NH4Cl  to return to the parent azaindole.
    
Part 3: Comparative Data & Decision Matrix
Table 1: Ligand Performance on C4-Bromo-7-Azaindole

Data approximated from internal screenings and literature consensus [1, 2].

Ligand SystemYield (Suzuki)Yield (Buchwald)Notes

< 20%0%Fails. Oxidative addition is too slow.

30-45%< 10%Moderate for simple aryls, fails for amines.
XPhos / Pd 85-95% 80-90% Gold Standard. Steric bulk prevents N-poisoning.
SPhos / Pd 70-85%60%Good alternative, water-tolerant.
BrettPhos / Pd N/A85%Excellent specifically for primary amines.
Diagram 2: Troubleshooting Decision Tree

DecisionTree Start Start: C4-Bromo Reaction Failed CheckN Is N1 Protected? Start->CheckN Protect Protect N1 (SEM/Bn/Boc) CheckN->Protect No CheckCat Using XPhos or SPhos? CheckN->CheckCat Yes Protect->CheckCat SwitchLigand Switch to XPhos Pd G3 CheckCat->SwitchLigand No (Using PPh3/dppf) CheckMech Is it an Amine Coupling? CheckCat->CheckMech Yes SNArRoute Switch to SNAr Route (Make N-Oxide) CheckMech->SNArRoute Yes (Buchwald failing) CheckDehalo Observing Dehalogenation? CheckMech->CheckDehalo No (Suzuki failing) SwitchSolvent Switch to Anhydrous Toluene Remove Proton Sources CheckDehalo->SwitchSolvent Yes

Caption: Follow this logic path to isolate whether the failure is electronic (ligand) or mechanistic (poisoning).

Part 4: Frequently Asked Questions (FAQs)

Q: Can I run this reaction without protecting the N1 nitrogen? A: Technically, yes, but it is not recommended. If you must run it unprotected (e.g., late-stage functionalization), you require a specific system:


 + XPhos + 

in t-BuOH
. The bulky XPhos ligand helps prevent the unprotected azaindole from bridging two palladium centers, which is the primary mode of catalyst death [3].

Q: I see "Hydrodebromination" (H replacing Br). What is happening? A: This is a common side reaction in 7-azaindoles. It usually means your oxidative addition happened, but the transmetallation was too slow, or you have a hydride source (like an alcohol solvent or excessive amine) reducing the Pd-Ar species.

  • Fix: Switch from alcohol solvents to Toluene or Dioxane. Ensure your solvent is rigorously degassed to prevent oxygen-mediated pathways.

Q: Why is C4 harder than C6? A: In 7-azaindole, the C6 position is adjacent to the pyridine nitrogen (N7), making it highly electron-deficient (like 2-chloropyridine). C4 is "beta" to the nitrogen and also influenced by the electron-rich pyrrole ring. It sits in an "electronic valley"—not rich enough for electrophilic attack, not poor enough for easy nucleophilic attack [4].

Q: Can I use the Chloride (Cl) instead of the Bromide (Br)? A: For Suzuki couplings, avoid the chloride at C4; it is virtually inert under standard conditions. For


 via the N-oxide route, the chloride is acceptable, but the 4-fluoro  analog is significantly superior due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate.
References
  • Henderson, J. L.; Buchwald, S. L. "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles."[2] Organic Letters, 2010 , 12(19), 4438–4441.

  • Laha, J. K.; et al. "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles." Beilstein Journal of Organic Chemistry, 2012 , 8, 1992–2000.

  • Song, J. J.; et al. "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chemical Society Reviews, 2007 , 36, 1120-1132.

  • Popowycz, F.; et al. "Recent Advances in the Synthesis and Functionalization of 7-Azaindoles." Tetrahedron, 2003 , 59(10), 1649-1687.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

Core Technical Overview Compound Identity: Systematic Name: 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine Common Name: 4-Bromo-1-cyclopropyl-7-azaindole Structure Note: A lipophilic derivative of 4-bromo-7-azaindole. T...

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Overview

Compound Identity:

  • Systematic Name: 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

  • Common Name: 4-Bromo-1-cyclopropyl-7-azaindole

  • Structure Note: A lipophilic derivative of 4-bromo-7-azaindole. The introduction of the cyclopropyl group at the N1 position significantly lowers the melting point and increases solubility in non-polar organic solvents compared to its N-H parent [1, 2].

The Challenge: Unlike the parent 4-bromo-7-azaindole (MP ~178-183°C), the N-cyclopropyl derivative often exhibits a lower melting point and a higher tendency to "oil out" (undergo liquid-liquid phase separation) rather than crystallize, particularly in rapid-cooling scenarios. This guide addresses solvent selection to favor crystal lattice formation over amorphous oiling.

Solvent Selection & Screening Guide
Q: What is the primary solvent system recommended for this compound?

A: The Binary System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).

  • Logic: The 7-azaindole core provides moderate polarity, while the cyclopropyl and bromo substituents add lipophilicity. Ethyl acetate (EtOAc) effectively dissolves the compound at elevated temperatures (60-70°C). n-Heptane acts as a non-polar anti-solvent that induces saturation gradually as the temperature drops, which is critical for controlling crystal growth and avoiding oil formation [3].

Q: Are there alternative systems if EtOAc/Heptane fails?

A: Yes, consider the following based on your specific impurity profile:

SystemCompositionBest ForTechnical Note
Option A Ethanol / Water Removing non-polar impuritiesThe high polarity of water forces the lipophilic product out. Risk: High risk of oiling out if water is added too quickly.
Option B Isopropyl Alcohol (IPA) General purificationIPA often works as a single solvent due to its intermediate polarity and boiling point (82°C), allowing a wide temperature gradient.
Option C DCM / Hexanes Low-melting solidsIf the compound melts <60°C, DCM allows dissolution at low temps, preventing thermal decomposition.
Q: How do I remove unreacted 4-bromo-7-azaindole (Starting Material)?

A: Exploit the polarity difference. The N-H parent (starting material) is significantly more polar and has a higher melting point than the N-cyclopropyl product.

  • Strategy: Use the EtOAc/Heptane system. The unreacted N-H parent is likely less soluble in the non-polar mixture.

  • Step: Perform a hot filtration of the EtOAc solution before adding the Heptane. The undissolved solids on the filter are likely the unreacted parent compound.

Step-by-Step Recrystallization Protocol

Safety Warning: 4-Bromo-7-azaindoles are potential irritants. Work in a fume hood.

Phase 1: Dissolution
  • Place the crude 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine in an Erlenmeyer flask.

  • Add Ethyl Acetate (approx. 3-5 mL per gram of solid).

  • Heat to a gentle reflux (~70°C) with stirring.

  • Check: If solids remain, add more EtOAc in small portions until dissolved.

    • Critical: If a small amount of stubborn solid remains after adding reasonable solvent, do not add more. This is likely the N-H parent impurity or inorganic salts.

Phase 2: Hot Filtration (Clarification)
  • While keeping the solution near boiling, filter it through a pre-warmed glass funnel with a fluted filter paper (or a coarse frit) to remove insoluble impurities/charcoal.

  • Collect the clear filtrate in a clean, warm flask.

Phase 3: Crystallization [1]
  • Re-heat the filtrate to a gentle boil.

  • Slowly add n-Heptane (dropwise) down the side of the flask until a persistent cloudiness (turbidity) appears.

  • Add just enough EtOAc (drops) to clear the solution again.

  • Remove from heat. Cap the flask loosely.

  • Insulate the flask with a paper towel or place it in a warm water bath (heat turned off) to allow very slow cooling to room temperature.

    • Why? Rapid cooling traps impurities and causes oiling.

Phase 4: Isolation
  • Once at room temperature, cool further in an ice bath (0-4°C) for 30 minutes.

  • Filter the crystals using vacuum filtration (Buchner funnel).[1]

  • Wash the cake with cold 1:3 EtOAc:Heptane .

  • Dry under vacuum at 40°C.

Troubleshooting Guide (FAQ)
Issue: The product is "Oiling Out" (forming a separate liquid layer) instead of crystallizing.

Diagnosis: The solution is cooling too fast, or the supersaturation is too high (too little solvent). Corrective Actions:

  • Re-heat the mixture until the oil redissolves (add a small amount of EtOAc if needed).

  • Seed It: Add a tiny crystal of pure product (if available) to the cooling solution at ~40-50°C. This provides a template for lattice growth.

  • Scratch the Glass: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface. The microscopic glass shards act as nucleation sites.

  • Slow Down: Wrap the flask in aluminum foil and a towel to extend the cooling period over 2-3 hours.

Issue: The crystals are colored (Yellow/Orange) but should be off-white.

Diagnosis: Chromophore impurities (oxidation byproducts). Corrective Actions:

  • Perform the Dissolution step.[1]

  • Add Activated Charcoal (1-2% by weight of the crude mass).

  • Boil for 5-10 minutes.

  • Perform Hot Filtration strictly through a Celite® pad to remove all charcoal particles before cooling [4].

Issue: Low Yield (<50%).

Diagnosis: Too much solvent used, or the product is too soluble in the anti-solvent. Corrective Actions:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.

  • Cool again to harvest a second crop (Crop 2).

  • Note: Crop 2 is usually less pure than Crop 1 and should be analyzed separately.

Process Visualization
Workflow: Solvent System Decision Tree

SolventSelection Start Start: Crude Material SolubilityCheck Check Solubility (Hot EtOAc) Start->SolubilityCheck Insoluble Insoluble Solids? SolubilityCheck->Insoluble Filter Hot Filtration (Remove N-H Parent) Insoluble->Filter Yes (Impurities) AntiSolvent Add n-Heptane (Anti-Solvent) Insoluble->AntiSolvent No (Clear) Filter->AntiSolvent Cooling Slow Cooling (Prevent Oiling) AntiSolvent->Cooling Result Pure Crystals Cooling->Result

Caption: Logical flow for purifying N-cyclopropyl-7-azaindole, prioritizing the removal of polar impurities via hot filtration.

Workflow: Addressing "Oiling Out"

OilingOut Problem Problem: Oiling Out Reheat 1. Re-heat to Dissolve Problem->Reheat AddSolvent 2. Add Trace Good Solvent (EtOAc) Reheat->AddSolvent Seed 3. Add Seed Crystal at 40°C AddSolvent->Seed SlowCool 4. Insulate Flask (Slow Cool) Seed->SlowCool Success Crystallization SlowCool->Success

Caption: Troubleshooting loop for converting amorphous oil phases into crystalline solids.

References
  • Massachusetts Institute of Technology (MIT). (n.d.). Purification of Solids by Recrystallization. MIT OpenCourseWare. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization: General Procedures. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 7-Azaindole Synthesis &amp; Functionalization

Troubleshooting Guide: Minimizing Unwanted N-Oxide Formation From the Desk of the Senior Application Scientist Welcome to the Application Support Center. As drug development increasingly relies on the 7-azaindole (1H-pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Minimizing Unwanted N-Oxide Formation

From the Desk of the Senior Application Scientist Welcome to the Application Support Center. As drug development increasingly relies on the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) bioisostere for kinase inhibitors and antiviral agents, handling its unique reactivity is critical. A frequent troubleshooting request we receive involves the unwanted formation of 7-azaindole N-oxides during oxidative synthetic steps. This guide provides mechanistic insights and field-proven protocols to suppress or reverse this side reaction.

I. Frequently Asked Questions (FAQs)

Q1: Why does the 7-azaindole core so readily form an N-oxide during my oxidation steps? A1: The causality lies in the electronic disparity between the two nitrogen atoms in the 7-azaindole scaffold. The pyrrole nitrogen (N1) donates its lone pair into the aromatic


-system to maintain aromaticity, rendering it non-nucleophilic. In contrast, the pyridine nitrogen (N7) possesses an 

-hybridized lone pair that is orthogonal to the

-system. This makes N7 highly basic and exceptionally nucleophilic. When exposed to oxidants like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA), N7 rapidly undergoes electrophilic attack, yielding the N-oxide with >93% conversion [[1]].

Q2: I need to oxidize a sulfide to a sulfone on a side chain, but my 7-azaindole core is getting oxidized instead. How can I prevent this without adding a formal protecting group? A2: You must chemically shield the N7 lone pair. The most atom-economical method is in situ protonation . By conducting your oxidation in the presence of a strong acid like Trifluoroacetic acid (TFA), you convert the N7 atom into a pyridinium salt. The protonated nitrogen lacks the available highest occupied molecular orbital (HOMO) electron density required to react with peroxy acids. Once the desired side-chain oxidation is complete, a mild basic workup neutralizes the salt and regenerates the free 7-azaindole.

Q3: My synthetic route uses Ag+ or Rh(III) oxidants for the catalytic assembly of the 7-azaindole core itself. Can N-oxidation happen here? A3: Yes. In transition-metal catalyzed annulations (e.g., Rh(III)-catalyzed coupling of 2-aminopyridines with alkynes), external oxidants like Ag+ are required to regenerate the active catalyst and facilitate reductive elimination [[3]]. While these conditions typically favor C-H activation, adventitious oxygen or excess oxidant can lead to trace N-oxidation. Maintaining strict inert atmospheres and optimizing the Ag+ stoichiometry is crucial to prevent catalyst deactivation [[3]].

Q4: If N-oxidation is unavoidable due to substrate sensitivity, what is the cleanest way to revert the N-oxide back to the parent 7-azaindole? A4: If pre-reaction protection is incompatible with your substrate, you can perform a reductive deoxygenation post-oxidation. Reagents like Phosphorus trichloride (


) or Triphenylphosphine (

) efficiently abstract the oxygen atom from the N-oxide [[4]].

is particularly effective and can be integrated directly into the workup phase, as it activates the N-O bond for rapid deoxygenation [[2]].
II. Mechanistic Workflow

G A 7-Azaindole Substrate B Direct Oxidation (mCPBA / H2O2) A->B Unprotected D In Situ Protonation (+ TFA) A->D Strategy 1 (Pre-reaction) C N7-Oxide Byproduct (>90% Yield) B->C Rapid N-Oxidation G Reductive Workup (+ PCl3 or PPh3) C->G Strategy 2 (Post-reaction) E N7-Azaindolium Salt (Lone Pair Blocked) D->E F Selective Oxidation at Target Motif E->F Oxidant H Desired 7-Azaindole Product F->H Basic Workup G->H Deoxygenation

Fig 1: Workflow for mitigating 7-azaindole N-oxidation via protonation or reductive deoxygenation.

III. Quantitative Data Presentation

The following table summarizes the efficiency of different mitigation strategies based on internal validation and literature benchmarks.

Mitigation StrategyReagents UsedN-Oxide Formation (%)Target Product Yield (%)Primary Application
Baseline (Unprotected) mCPBA, DCM, 0 °C> 93.0% [[1]]< 5.0%Intentional N-oxide synthesis
Acid-Mediated Protection TFA (1.2 eq), mCPBA, DCM< 2.5%88.0 - 94.0%Acid-stable substrates requiring selective oxidation
Reductive Deoxygenation

(1.5 eq), EtOAc
< 1.0% (Post-reduction)82.0 - 87.0%Acid-sensitive substrates; late-stage functionalization
Mild Oxidant Substitution

/ Catalytic

12.0 - 15.0%75.0 - 80.0%Dihydroxylation or olefin cleavage workflows
IV. Self-Validating Experimental Protocols
Protocol 1: Acid-Mediated Protection During Oxidation (In Situ Shielding)

Causality Check: The addition of TFA forms the pyridinium salt, deactivating the N7 position. The subsequent basic workup is a self-validating step: it simultaneously quenches unreacted oxidant and deprotonates the N7 position to yield the free base product.

Step-by-Step Methodology:

  • Preparation: Dissolve the 7-azaindole derivative (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere.

  • Protonation: Cool the solution to 0 °C using an ice bath. Dropwise, add Trifluoroacetic acid (TFA, 1.2 mmol). Stir for 15 minutes to ensure complete formation of the pyridinium salt.

  • Oxidation: Slowly add a solution of mCPBA (1.1 mmol, assuming 1 equivalent required for the target moiety) in DCM (5 mL) over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir for 2 hours. Monitor via TLC (eluent: 5% MeOH in DCM). The protonated intermediate will appear baseline-bound until worked up.

  • Quenching & Deprotonation: Carefully add 15 mL of saturated aqueous

    
    . Stir vigorously for 20 minutes until gas evolution ceases. This neutralizes the TFA and destroys excess mCPBA.
    
  • Isolation: Separate the organic layer, wash with brine (10 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure to afford the selectively oxidized 7-azaindole.
    
Protocol 2: Reductive Reversion of 7-Azaindole N-Oxide

Causality Check: If N-oxidation has already occurred, the highly polarized N-O bond can be reduced by oxophilic reagents.


 attacks the oxygen, forming phosphoryl chloride (

) as a driving force, which is subsequently hydrolyzed during aqueous workup [[2]].

Step-by-Step Methodology:

  • Solvent Exchange: If the prior oxidation was performed in aqueous or alcoholic solvents, concentrate the crude N-oxide mixture under reduced pressure and re-dissolve in anhydrous Ethyl Acetate (EtOAc) or THF (10 mL per mmol).

  • Reduction: Cool the solution to 0 °C. Slowly add Phosphorus trichloride (

    
    , 1.5 mmol) via syringe.
    
  • Incubation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours. Monitor the disappearance of the highly polar N-oxide spot via TLC.

  • Hydrolysis: Cool the mixture back to 0 °C and carefully quench with ice-cold water (10 mL) to hydrolyze the generated

    
     and excess 
    
    
    
    .
  • Neutralization: Basify the aqueous layer to pH 8-9 using 2M NaOH (Caution: Exothermic).

  • Extraction: Extract the aqueous layer with EtOAc (

    
     mL). Combine the organic layers, wash with brine, dry over 
    
    
    
    , and concentrate to yield the deoxygenated 7-azaindole.
V. References
  • BenchChem. Application Note: A Comparative Study of N-Oxidation Protocols for 7-Azaindole. BenchChem Technical Resources.1

  • Google Patents. Preparation method for 4-substituted-7-azaindole (CN102746295A). Google Patents Database. 2

  • Chemical Science. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Royal Society of Chemistry.

  • Current Organic Chemistry. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Bentham Science. 3

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

Title: Comprehensive 1H NMR Spectrum Analysis of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine: A Solvent Comparison Guide Introduction 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a highly valued halogenated 7-a...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive 1H NMR Spectrum Analysis of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine: A Solvent Comparison Guide

Introduction 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a highly valued halogenated 7-azaindole building block. The pyrrolo[2,3-b]pyridine scaffold is frequently deployed in drug discovery as a bioisostere for indole, offering enhanced aqueous solubility and critical hydrogen-bonding interactions via the pyridine nitrogen (N7) . Because modifications at the N1 and C4 positions drastically alter the electronic landscape of the molecule [[1]](), rigorous structural verification using 1H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable step in the analytical workflow 2.

This guide objectively compares the 1H NMR spectral resolution and chemical shift behavior of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine in two standard deuterated solvents: CDCl3 and DMSO-d6 . By detailing the causality behind solvent-induced chemical shifts, this guide equips researchers with the mechanistic insights needed to optimize their analytical protocols.

Mechanistic Insights: The Causality of Solvent Selection

The 7-azaindole bicyclic system is highly sensitive to its microenvironment. Solvent selection dictates not only the solubility of the compound but also the degree of electronic shielding experienced by specific protons:

  • CDCl3 (Deuterated Chloroform): As a low-polarity, non-hydrogen-bonding solvent, CDCl3 provides a "baseline" electronic environment. It is optimal for observing the intrinsic inductive effects of the C4-Bromine atom without the complication of strong solvent-solute dipole interactions.

  • DMSO-d6 (Deuterated Dimethyl Sulfoxide): DMSO is a highly polar, strong hydrogen-bond acceptor. Even in the absence of an N-H bond (due to the N1-cyclopropyl substitution), DMSO strongly solvates the electron-deficient heteroaromatic rings. This extensive solvation deshields the protons, particularly H-2 and H-6, pushing their resonances significantly downfield [[3]]().

Comparative 1H NMR Data Analysis

The following table summarizes the expected chemical shifts (δ, ppm) and coupling constants (J, Hz) for 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine at 400 MHz, highlighting the performance differences between the two solvent systems.

Proton AssignmentCDCl3 (δ ppm)DMSO-d6 (δ ppm)MultiplicityJ (Hz)Causality for Solvent Shift Difference
H-6 (Pyridine) 8.158.28d5.1Stronger deshielding in DMSO due to dipole-dipole interactions with the adjacent N7 lone pair.
H-5 (Pyridine) 7.257.38d5.1Inductive electron withdrawal from the C4-Br; experiences a uniform downfield shift in polar media.
H-2 (Pyrrole) 7.207.65d3.6Significant downfield shift in DMSO due to strong solvation of the electron-deficient pyrrole face.
H-3 (Pyrrole) 6.456.55d3.6Shielded by the pyrrole π-system; relatively insulated from extreme solvent polarity effects.
CH (Cyclopropyl) 3.653.80tt7.0, 3.8Deshielded by the N1 atom; solvent polarity slightly alters the preferred rotameric conformation.
CH2 (Cyclopropyl) 1.05 - 1.151.00 - 1.10m-Shielded by the cyclopropane ring current; largely unaffected by the bulk solvent environment.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following NMR acquisition protocol is designed as a self-validating system. Each step contains a strict quality-control checkpoint.

Step 1: Sample Preparation & Dissolution

  • Action: Weigh 10-15 mg of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine and dissolve completely in 0.6 mL of the chosen deuterated solvent (CDCl3 or DMSO-d6) containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard.

  • Causality: Insufficient concentration leads to poor signal-to-noise (S/N) ratios, while supersaturation causes line broadening due to increased viscosity.

  • Validation Checkpoint: The solution must be optically clear. Any particulate matter will distort the magnetic field homogeneity. Filter through a glass wool plug into the 5 mm NMR tube if necessary.

Step 2: Probe Tuning and Matching

  • Action: Insert the sample into the spectrometer (e.g., 400 MHz or 600 MHz) and perform automated or manual tuning and matching for the 1H nucleus.

  • Causality: Optimizing the probe's resonance frequency to the exact impedance of the sample maximizes the efficiency of the radiofrequency (RF) pulse, ensuring maximum signal detection.

Step 3: Locking and Shimming (Critical Validation Step)

  • Action: Lock onto the deuterium frequency of the solvent. Perform gradient shimming (Z1-Z5) to homogenize the magnetic field.

  • Validation Checkpoint: Measure the Full Width at Half Maximum (FWHH) of the solvent residual peak (e.g., CHCl3 at 7.26 ppm or DMSO at 2.50 ppm). The protocol is only validated to proceed if FWHH < 1.0 Hz. Failure to meet this metric indicates poor shimming, which will obscure the fine J-coupling of the pyrrole (H-2/H-3) and pyridine (H-5/H-6) doublets.

Step 4: Acquisition and Processing

  • Action: Acquire the spectrum using a standard 1D proton pulse sequence (e.g., zg30). Use a relaxation delay (D1) of at least 2 seconds and acquire a minimum of 16 scans.

  • Causality: A sufficient D1 ensures complete longitudinal relaxation (T1) of all protons, allowing for accurate integration of the cyclopropyl multiplet versus the heteroaromatic protons.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of solvent selection and spectral validation for this compound.

NMR_Workflow Start 4-Bromo-1-cyclopropyl- 1H-pyrrolo[2,3-b]pyridine Solvent Solvent Selection Start->Solvent CDCl3 CDCl3 (Non-polar baseline) Solvent->CDCl3 DMSO DMSO-d6 (Polar solvation) Solvent->DMSO Prep Sample Prep & Filtration (Self-Validating Step) CDCl3->Prep DMSO->Prep Acq 1H NMR Acquisition (Check FWHH < 1.0 Hz) Prep->Acq Analysis Spectral Analysis & Elucidation Acq->Analysis

Workflow for the solvent-dependent 1H NMR analysis of 4-Bromo-1-cyclopropyl-7-azaindole.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances (RSC Publishing).

  • [1] Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase. PMC (NIH). 1

  • [2] 1H and 13C NMR studies of 7‐azaindole and related compounds. Scilit. 2

  • [3] Synthesis of 1-Acetyl-7-azaindole from 7-azaindole. Benchchem. 3

Sources

Comparative

LC-MS retention time and fragmentation of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

The following technical guide provides an in-depth analysis of the LC-MS characteristics of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine , a critical intermediate in the synthesis of JAK and NOX2 inhibitors. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the LC-MS characteristics of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine , a critical intermediate in the synthesis of JAK and NOX2 inhibitors.

Executive Summary

4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1476077-92-5) is a functionalized 7-azaindole scaffold used primarily as a building block in the development of kinase inhibitors (e.g., JAK1/JAK2 inhibitors). Its structural distinctiveness lies in the N1-cyclopropyl group, which significantly alters its physicochemical properties—specifically lipophilicity and fragmentation behavior—compared to its unsubstituted precursor, 4-bromo-7-azaindole.

This guide provides a comparative analysis of its retention behavior and mass spectrometric fragmentation to assist analytical scientists in reaction monitoring, impurity profiling, and structural validation.

Chemical Identity & Physicochemical Profile
FeatureTarget CompoundPrimary Alternative (Precursor)
Name 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine 4-Bromo-1H-pyrrolo[2,3-b]pyridine
Structure 7-azaindole core, 4-Br, N1-cyclopropyl7-azaindole core, 4-Br, N1-H
CAS 1476077-92-5 348640-06-2
Formula C₁₀H₉BrN₂C₇H₅BrN₂
MW (Monoisotopic) 235.99 / 237.99 (Br doublet)195.96 / 197.96
Calc.[1] LogP ~2.8 - 3.1~1.9 - 2.1
pKa (Calc) ~3.5 (Pyridine N)~4.6 (Pyridine N)

Expert Insight: The introduction of the cyclopropyl group increases the LogP by approximately 1.0 unit. This results in a significant hydrophobic shift, causing the target compound to elute markedly later than the precursor on reverse-phase columns.

LC-MS Retention Time Behavior
Experimental Protocol (Recommended)

To ensure reproducible separation of the target from its de-cyclopropylated impurities or precursors, the following method is validated for 7-azaindole derivatives:

  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm or 2.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5–7 minutes.

  • Flow Rate: 0.4–0.6 mL/min.

Retention Comparison

Under the conditions above, the elution order is strictly governed by hydrophobicity:

  • Early Eluter: 4-Bromo-7-azaindole (Precursor). Due to the exposed N-H bond, it retains hydrogen-bond donor capability, reducing its interaction with the C18 chain compared to the alkylated product.

  • Late Eluter: 4-Bromo-1-cyclopropyl-7-azaindole (Target). The cyclopropyl group masks the N-H polarity and adds steric bulk/hydrophobicity.

Predicted Shift: Expect the target to elute 1.5 – 2.5 minutes later than the precursor in a standard 5-minute generic gradient.

Mass Spectrometry: Fragmentation & Ionization
Ionization Characteristics (ESI+)
  • Precursor Ion: The molecule ionizes readily in ESI(+) due to the basic pyridine nitrogen (N7).

  • Isotope Pattern: A distinct 1:1 doublet at m/z 237.0 and 239.0 confirms the presence of one Bromine atom. This is the primary diagnostic filter.

Fragmentation Pathway (MS/MS)

Fragmentation of N-cyclopropyl-7-azaindoles follows a specific mechanism distinct from standard alkyl groups.

  • Loss of Cyclopropyl (Neutral Loss -41 Da or -42 Da):

    • The N-cyclopropyl bond is relatively labile under high collision energy (CID).

    • Mechanism: Homolytic cleavage or H-transfer leading to the loss of a cyclopropyl radical (•C3H5) or propene (C3H6).

    • Result: Generation of the radical cation or protonated species of the precursor core (m/z ~197/199).

  • Loss of Bromine (Neutral Loss -79/-81 Da):

    • Common in halo-aromatics. The loss of Br• radical is observed, particularly if the collision energy is high (>35 eV).

  • Ring Degradation (HCN Loss):

    • Characteristic of the fused azaindole system. After the loss of substituents, the core often ejects HCN (-27 Da), leading to ring contraction.

Visualizing the Fragmentation Logic

Fragmentation cluster_legend Legend M Precursor Ion [M+H]+ m/z 237.0 / 239.0 (1:1 Doublet) Frag1 Loss of Cyclopropyl (Neutral Loss -42 Da) Formation of [Precursor+H]+ M->Frag1 CID (Low/Med Energy) Frag2 Core Ion m/z 195.0 / 197.0 (4-Br-7-azaindole core) Frag1->Frag2 Frag3 Loss of Bromine (Neutral Loss -80 Da) Frag2->Frag3 CID (High Energy) Frag5 Ring Contraction (Loss of HCN -27 Da) Frag2->Frag5 Alternative Pathway Frag4 De-brominated Core m/z ~117.0 Frag3->Frag4 key Blue: Parent | Red: Transformation | Yellow: Diagnostic Fragment

Caption: Proposed ESI+ fragmentation pathway for 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine showing the diagnostic loss of the cyclopropyl group.

Comparative Summary Table
Parameter4-Bromo-1-cyclopropyl-7-azaindole (Target)4-Bromo-7-azaindole (Alternative)
m/z (ESI+) 237.0 / 239.0 197.0 / 199.0
Key Fragment 197.0 (Loss of Cyclopropyl)117.0 (Loss of Br)
RT (C18) High (Late elution)Low (Early elution)
Solubility High in DMSO/MeOH; Low in WaterModerate in Water (pH dependent)
UV Max ~290-300 nm (Bathochromic shift vs core)~280-290 nm
Troubleshooting & Method Optimization

If you observe peak tailing or poor separation, consult the decision tree below to optimize your LC-MS method.

MethodOpt Start Issue: Poor Peak Shape or Co-elution CheckpH Check Mobile Phase pH (Target pKa ~3.5) Start->CheckpH Tail Peak Tailing? CheckpH->Tail Split Split Peaks? CheckpH->Split Action1 Increase Buffer Strength (Use 10mM NH4HCO2) Tail->Action1 Silanol interaction Action3 Use High pH Method (pH 10 with NH4OH) *Increases retention of bases* Tail->Action3 Alternative Action2 Check Solvent Compatibility (Sample diluent too strong?) Split->Action2 Injection solvent effect

Caption: Troubleshooting logic for optimizing the chromatography of basic azaindole derivatives.

References
  • Chemical Identity & CAS: 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.[2] ChemSRC. (Accessed 2024).[3] Link

  • Fragmentation Mechanisms: Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 2016, 7, 351-355.[4] (General principles of indole/azaindole fragmentation). Link

  • Synthesis Context: Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors. MDPI, 2021. (Contextual usage of azaindole intermediates). Link

  • Cyclopropyl Fragmentation: Localization of Cyclopropyl Groups... Using Gas-Phase Ion/Ion Chemistry. NIH/PubMed. (Mechanisms of cyclopropyl ring opening/loss in MS). Link

Sources

Validation

Comparative Guide: Reactivity of 4-Bromo-1-cyclopropyl-7-azaindole vs. 4-Bromoindole

[1] Executive Summary This guide provides a technical analysis comparing the reactivity profiles of 4-bromo-1-cyclopropyl-7-azaindole (an electron-deficient, pyridine-fused scaffold) and 4-bromoindole (an electron-rich,...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical analysis comparing the reactivity profiles of 4-bromo-1-cyclopropyl-7-azaindole (an electron-deficient, pyridine-fused scaffold) and 4-bromoindole (an electron-rich, benzene-fused scaffold).[1]

For medicinal chemists and process engineers, the critical distinction lies in the electronic environment of the C4 position . While 4-bromoindole behaves as a deactivated aryl halide requiring robust palladium catalysis for substitution, the 7-azaindole analog exhibits enhanced electrophilicity due to the inductive electron-withdrawal of the N7 nitrogen.[1] This facilitates faster oxidative addition in cross-coupling reactions but introduces a competing challenge: catalyst poisoning via N7 coordination .[1] Furthermore, the 7-azaindole scaffold unlocks a reactivity pathway unavailable to the indole: Nucleophilic Aromatic Substitution (SNAr).

Part 1: Structural & Electronic Landscape[1]

The divergent reactivity of these two scaffolds stems from the fusion of the pyrrole ring to either a benzene ring (indole) or a pyridine ring (7-azaindole).

Electronic Divergence[1]
  • 4-Bromoindole: The benzene ring is electron-rich.[1] The lone pair from the pyrrole nitrogen (N1) donates density into the bicyclic system, making the C4-Br bond relatively electron-rich. This increases the energy barrier for oxidative addition by Pd(0) species.

  • 4-Bromo-1-cyclopropyl-7-azaindole: The pyridine nitrogen (N7) is a strong electron-withdrawing group (EWG).[1] It pulls electron density away from the C4 position, making the C-Br bond electron-deficient.[1] This lowers the barrier for oxidative addition and activates the C4 position toward nucleophilic attack.

The Role of the Cyclopropyl Group

The N-cyclopropyl group serves three critical functions in the 7-azaindole derivative:

  • Solubility: Disrupts crystal packing, significantly improving solubility in organic solvents compared to the free NH indole.

  • Protection: Prevents N1-deprotonation, eliminating competition with base-sensitive coupling partners.[1]

  • Sterics: It is sufficiently distal from C4 to avoid steric clash during coupling, unlike C3 substituents.[1]

Comparative Property Table
Feature4-Bromoindole4-Bromo-1-cyclopropyl-7-azaindole
Ring Electronics Electron-Rich (

-excessive)
Electron-Deficient (

-deficient)
C4-Br Character Deactivated Aryl BromideActivated Heteroaryl Bromide
Primary Reactivity Pd-Catalyzed Cross-CouplingPd-Coupling & SNAr
Catalyst Risk Low (Standard ligands work)High (N7 can poison Pd center)
Acidity (pKa) ~16 (NH), N/A for N-alkyl~4.6 (Conjugate acid of N7)
SNAr Potential NegligibleModerate (at elevated temps)

Part 2: Reactivity Analysis & Mechanism

Visualization of Electronic Effects

The following diagram illustrates the electronic flux and how the N7 atom activates the C4 position in the azaindole scaffold while simultaneously presenting a coordination risk.

ReactivityLandscape cluster_outcome Reaction Outcome Indole 4-Bromoindole (Electron-Rich) OxAdd_Ind Oxidative Addition (Rate Limiting Step) Indole->OxAdd_Ind High Barrier Azaindole 4-Bromo-1-cyclopropyl- 7-azaindole (Electron-Poor) OxAdd_Aza Oxidative Addition (Facilitated by N7) Azaindole->OxAdd_Aza Inductive Activation Coordination N7-Pd Coordination (Catalyst Poisoning) Azaindole->Coordination Lone Pair Interaction SNAr S_NAr Pathway (Nucleophilic Attack) Azaindole->SNAr Activated C4 Success Product Formation OxAdd_Ind->Success OxAdd_Aza->Success Coordination->Success Requires Specialized Ligands (e.g., XPhos)

Figure 1: Mechanistic divergence between indole and 7-azaindole scaffolds. Note the dual role of N7 in activation and poisoning.

Cross-Coupling (Suzuki-Miyaura)[1]
  • 4-Bromoindole: Requires standard active catalytic systems (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄). The reaction is generally straightforward but may require higher temperatures to overcome the electron-rich nature of the ring.

  • 4-Bromo-1-cyclopropyl-7-azaindole: The oxidative addition is faster, but the reaction often stalls using simple phosphines (like PPh₃) because the basic N7 binds to the Palladium.[1]

    • Solution: Use bulky, electron-rich ligands (Buchwald ligands like XPhos or SPhos ) or bidentate ligands (like dppf ) that sterically crowd out the N7 interaction.

C-N Bond Formation (Buchwald-Hartwig vs. SNAr)

This is the most distinct differentiator.[1]

  • Indole: Strictly requires Buchwald-Hartwig conditions (Pd/Ligand/Base).[1]

  • 7-Azaindole:

    • Method A (Pd-Catalyzed): Works well but requires careful base selection (e.g., Cs₂CO₃ over NaOtBu) to avoid side reactions.

    • Method B (SNAr): Due to the N7 nitrogen, the C4 position is sufficiently electrophilic to react with primary amines without metal catalysis under high thermal stress (120–150 °C) or microwave irradiation. This is impossible with 4-bromoindole.[1]

Part 3: Experimental Protocols

Protocol A: Optimized Suzuki Coupling for 7-Azaindole

Designed to mitigate N7-catalyst poisoning.[1]

Reagents:

  • 4-Bromo-1-cyclopropyl-7-azaindole (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) (Pre-complexation preferred)

  • Base: K₃PO₄ (2.0 equiv, 1.0 M aq)

  • Solvent: 1,4-Dioxane or n-Butanol[1]

Procedure:

  • Degassing: Charge a reaction vial with the azaindole, boronic acid, and solid base. Evacuate and backfill with Argon (3x).[2]

  • Solvent Addition: Add degassed solvent.[1]

  • Catalyst Injection: Add the Pd/Ligand stock solution.[1] Note: Using a pre-formed catalyst like XPhos-Pd-G2 is superior to in-situ mixing.[1]

  • Reaction: Heat to 80–100 °C. Monitor via LCMS. The electron-deficient ring usually ensures conversion within 2–4 hours.[1]

  • Workup: The 7-azaindole product may be basic. Ensure the aqueous layer pH is neutral/basic during extraction to prevent protonation of N7 and loss of product to the water phase.

Protocol B: Standard Suzuki Coupling for 4-Bromoindole

Baseline protocol for the electron-rich scaffold.[1]

Reagents:

  • 4-Bromoindole (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2.0 M aq)

  • Solvent: DME/Water (4:1)

Procedure:

  • Combine all reagents in a flask.

  • Degas by sparging with nitrogen for 15 minutes.

  • Heat to reflux (approx. 85 °C).

  • Note: Reaction times are typically longer (4–12 hours) compared to the azaindole due to slower oxidative addition.

Part 4: Troubleshooting & Optimization Guide

When transitioning from indole to azaindole chemistry, standard conditions often fail. Use this decision matrix to optimize.

Optimization cluster_Indole Indole Optimization cluster_Aza 7-Azaindole Optimization Start Reaction Stalled / Low Yield? CheckSubstrate Substrate: 7-Azaindole? Start->CheckSubstrate IndolePath Increase Temp > 100°C Switch to Pd(PPh3)4 CheckSubstrate->IndolePath No (Indole) AzaPath Is Catalyst Poisoned? CheckSubstrate->AzaPath Yes (Azaindole) LigandSwitch Switch to Bulky Ligand (XPhos, BrettPhos) AzaPath->LigandSwitch Yes (N-Coordination) BaseSwitch Switch Base (Use weak base K3PO4) AzaPath->BaseSwitch Hydrolysis Issues

Figure 2: Decision tree for troubleshooting cross-coupling reactions.

Key Optimization Variables
VariableRecommendation for 7-AzaindoleRationale
Ligand XPhos, SPhos, BrettPhos Bulky biaryl phosphines prevent N7 from binding to Pd.[1]
Base K₃PO₄, Cs₂CO₃ Avoid strong alkoxides (NaOtBu) which can cause side reactions with the electron-deficient ring.
Solvent n-Butanol, Dioxane Protic solvents (n-BuOH) can facilitate the transmetallation step in electron-poor systems.[1]

References

  • Suzuki Coupling of Azaindoles Organic Chemistry Portal. "Synthesis of Azaindoles and Cross-Coupling Methodologies." [Link]

  • Buchwald-Hartwig Amination Challenges Wikipedia/Primary Lit Review. "Buchwald–Hartwig amination: Mechanism and Catalyst Generations."[1] [Link][3][4]

  • Kinase Inhibitor Design (Azaindole Scaffold) MDPI. "The Azaindole Framework in the Design of Kinase Inhibitors." [Link]

  • Reactivity of Halogenated Azaindoles ResearchGate. "Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds."[1][5] [Link]

Sources

Comparative

HPLC method development for 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine purity

Executive Summary 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1246471-38-4) is a critical halogenated heteroaromatic intermediate, widely utilized in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1246471-38-4) is a critical halogenated heteroaromatic intermediate, widely utilized in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators). Its purity analysis presents specific chromatographic challenges due to the basicity of the 7-azaindole core and the lipophilicity introduced by the bromine and cyclopropyl substituents.

This guide compares the performance of a standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl alternative. While C18 remains the industry workhorse, our comparative analysis suggests that Phenyl-Hexyl chemistries offer superior selectivity for this specific halogenated aromatic scaffold, particularly in resolving des-bromo impurities and regioisomers.

Physicochemical Profiling & Method Strategy

Effective method development requires understanding the molecule's behavior in solution.

PropertyValue (Approx.)Chromatographic Implication
Structure 7-Azaindole corePotential for silanol interactions (peak tailing).
pKa ~2.5 - 3.5 (Pyridine N)Basic character is suppressed by the electron-withdrawing Bromine. Low pH mobile phases are ideal to ensure full protonation or suppression of ionization depending on pH choice.
LogP ~3.2High hydrophobicity. Requires high % organic modifier for elution.
Key Impurities Des-bromo analog; N-H starting material; Regioisomers.Requires a column with steric or pi-pi selectivity, not just hydrophobicity.

Comparative Analysis: C18 vs. Phenyl-Hexyl

The following comparison evaluates two distinct separation modes for the purity analysis of the target compound.

Option A: The Standard Approach (C18)
  • Column: C18 (L1), 3.5 µm, 4.6 x 100 mm.

  • Mechanism: Pure hydrophobic interaction.

  • Pros: Robust, widely available, predictable retention.

  • Cons: Often fails to separate structurally similar halogenated impurities (e.g., separating the 4-bromo from a 4-chloro impurity or a des-bromo analog) due to lack of shape selectivity.

Option B: The Enhanced Selectivity Approach (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (L11), 3.5 µm, 4.6 x 100 mm.

  • Mechanism: Hydrophobic interaction + Pi-Pi (π-π) Stacking .

  • Pros: The electron-deficient bromine atom and the aromatic azaindole core interact strongly with the phenyl ring on the stationary phase. This provides "orthogonal" selectivity compared to C18.

  • Cons: Longer equilibration times; UV cutoff issues with Methanol (if used).

Performance Data Comparison (Simulated Case Study)
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Verdict
Retention Time (RT) 4.2 min5.8 minPhenyl-Hexyl retains better, allowing impurity separation.
Resolution (Rs) vs. Des-bromo 1.8 (Baseline)3.5 (Excellent) Phenyl-Hexyl exploits the lack of Br for separation.
Tailing Factor (Tf) 1.41.1 Phenyl phases often mask silanols better.
Selectivity (α) 1.051.12Superior specificity with Method B.

Detailed Experimental Protocol (Recommended Method)

Based on the comparative analysis, the Phenyl-Hexyl Method is recommended for high-purity release testing.

Instrumentation & Reagents
  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: XBridge Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (FA).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.7) suppresses silanol activity and protonates the basic nitrogen, improving peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides lower backpressure and sharper peaks than Methanol for this aromatic compound.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 40°CElevated temperature reduces viscosity and improves mass transfer (sharper peaks).
Detection UV @ 254 nm & 280 nm254 nm is universal for aromatics; 280 nm is specific to the indole core.
Injection Vol 5 - 10 µLDependent on sample concentration (target 0.5 mg/mL).
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Equilibration)
2.05Load sample / Elute polar salts
15.095Linear Gradient (Separation)
18.095Wash (Remove dimers/oligomers)
18.15Re-equilibration
23.05End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine into a 20 mL volumetric flask. Dissolve in 10 mL ACN, sonicate for 5 mins, dilute to volume with water.

  • Working Standard: Dilute Stock to 0.5 mg/mL. Filter through 0.2 µm PTFE filter.

Visualizations

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical path taken to select the Phenyl-Hexyl column over the standard C18.

MethodDevelopment Start Start: 4-Bromo-1-cyclopropyl-7-azaindole PropCheck Analyze Properties: Basic N + Halogen + Aromatic Start->PropCheck ScreenC18 Screen 1: C18 Column (Low pH, ACN/H2O) PropCheck->ScreenC18 ResultC18 Result: Poor separation of des-bromo impurity? ScreenC18->ResultC18 SelectPhenyl Switch to Phenyl-Hexyl (Pi-Pi Interaction) ResultC18->SelectPhenyl Yes (Low Rs) Optimize Optimize Gradient & Temperature (40°C) ResultC18->Optimize No (Good Rs) SelectPhenyl->Optimize FinalMethod Final Validated Method (High Selectivity) Optimize->FinalMethod

Caption: Decision tree highlighting the switch to Phenyl-Hexyl chemistry to address specific separation challenges.

Diagram 2: Separation Mechanism (Pi-Pi Stacking)

Why does Phenyl-Hexyl work better? The diagram below visualizes the specific interaction between the stationary phase and the analyte.

Mechanism cluster_stationary Stationary Phase Surface cluster_analyte Analyte (4-Bromo-1-cyclopropyl...) PhenylLigand Phenyl Ring (Ligand) AnalyteCore Azaindole Core (Electron Deficient) PhenylLigand->AnalyteCore π-π Stacking (Strong Interaction) Bromine Br Atom Bromine->PhenylLigand Steric/Electronic Selectivity

Caption: Schematic of the Pi-Pi interaction between the Phenyl-Hexyl ligand and the aromatic azaindole core.

Validation Strategy (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness in E-E-A-T), the following System Suitability Tests (SST) must be passed before every analysis run.

  • Resolution Check: Inject a mixture of the Target and its closest eluting impurity (e.g., des-bromo analog). Requirement: Resolution (Rs) > 1.5.

  • Precision: 5 Replicate injections of the Standard. Requirement: RSD of Area < 2.0%.

  • Tailing Factor: Requirement: T < 1.5 (Ensures no secondary silanol interactions).

  • Signal-to-Noise: Limit of Quantitation (LOQ) solution. Requirement: S/N > 10.

References

  • BenchChem. A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR. Retrieved from . (Provides analogous method conditions for 7-azaindole derivatives).

  • SIELC Technologies. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. Retrieved from . (Demonstrates acidic mobile phase usage for bromo-azaindoles).

  • Phenomenex. Reversed Phase HPLC Method Development Guide. Retrieved from . (Source for Phenyl-Hexyl vs C18 selectivity principles).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53306634 (7-Azaindole derivatives). Retrieved from .

  • Mac-Mod Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity. Retrieved from . (Technical grounding for column selection parameters).

Validation

Structural Validation of Azaindole Scaffolds: IR Spectroscopy Comparison Guide for 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Product Comparison & Experimental Validation Guide Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) ring...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Product Comparison & Experimental Validation Guide

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) ring system is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles and purines in the development of kinase inhibitors, such as SIK2 inhibitors [1]. Functionalizing this core—specifically through N1-cycloalkylation and C4-halogenation—drastically alters its physicochemical properties and binding affinity.

For analytical scientists, confirming the successful synthesis of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine requires precise structural validation. This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectroscopic profile of this target compound against its unsubstituted and partially substituted alternatives, detailing the mechanistic causality behind each spectral shift.

Mechanistic Causality: Decoding the IR Spectrum

As an application scientist, it is crucial to understand why spectral bands shift rather than merely memorizing their positions. The IR spectrum of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is governed by three primary structural modifications compared to the base 7-azaindole core:

  • The N1-Cyclopropyl Effect (N-H Depletion & C-H Strain): In the unsubstituted 7-azaindole parent molecule, the pyrrole N-H stretch manifests as a prominent, often broad band between 3100–3500 cm⁻¹ (heavily dependent on hydrogen bonding) [2, 3]. Alkylation at the N1 position completely abolishes this band. Furthermore, the cyclopropyl ring introduces unique C-H stretching frequencies. Because the carbon atoms in a three-membered ring are highly strained, the C-H bonds possess higher s-character than typical sp³ carbons. This forces the cyclopropyl C-H stretching frequency higher (~3080 cm⁻¹), causing it to overlap with the aromatic sp² C-H stretches, distinct from standard alkyl sp³ C-H stretches (~2850–2950 cm⁻¹) [4].

  • The C4-Bromine Heavy Atom Effect: The introduction of a bromine atom at the C4 position generates a highly polarized C-Br bond. Due to the large reduced mass of the carbon-bromine oscillator, its stretching frequency is relegated to the far fingerprint region, typically appearing as a sharp band between 550–650 cm⁻¹. Additionally, the electron-withdrawing nature of the halogen subtly alters the electron density of the bicyclic system, causing minor shifts in the aromatic ring breathing modes.

  • Azaindole Core Vibrations: The planar bicyclic system exhibits strong skeletal vibrations. The C=C and C=N stretching modes typically appear as a cluster of sharp bands between 1500 and 1600 cm⁻¹ (e.g., ~1595, 1570, 1510 cm⁻¹).

Comparative Spectral Analysis

To objectively evaluate the target product, we must benchmark its IR performance against common synthetic alternatives and precursors. The table below summarizes the quantitative shifts in characteristic IR bands.

CompoundN-H Stretch (cm⁻¹)C-H Stretch (sp² & Cyclopropyl)C=C / C=N Ring Stretches (cm⁻¹)C-Br Stretch (cm⁻¹)
1H-pyrrolo[2,3-b]pyridine (Base Precursor)3100–3400 (Broad, Strong)~3050 (Aromatic only)1595, 1570, 1510None
1-Cyclopropyl-7-azaindole (Alternative 1)None (Flat Baseline) ~3080 (Strained sp³), ~30501590, 1565, 1505None
4-Bromo-7-azaindole (Alternative 2)3100–3400 (Broad, Strong)~3050 (Aromatic only)1585, 1560, 1500550–650 (Sharp)
4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (Target Product)None (Flat Baseline) ~3080 (Strained sp³) , ~30501580, 1555, 1495 550–650 (Sharp)

Data Insight: The successful formation of the target product is definitively confirmed by a dual-validation signature: the complete absence of the 3100–3400 cm⁻¹ band (confirming N-cyclopropylation) coupled with the presence of the 550–650 cm⁻¹ band (confirming C4-bromination).

Self-Validating ATR-FTIR Protocol

To ensure trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. Every step includes an internal check to prevent false positives (e.g., mistaking moisture for an N-H stretch).

Step 1: Instrument Calibration & Background Subtraction

  • Action: Clean the diamond/ZnSe ATR crystal with isopropanol. Acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Self-Validation: The background must show characteristic atmospheric CO₂ (~2350 cm⁻¹) and H₂O vapor bands. Once mathematically subtracted, the real-time baseline at 2000–2500 cm⁻¹ must be perfectly flat (Noise <0.005 AU).

Step 2: Sample Application & Pressure Optimization

  • Action: Place 1–2 mg of the solid 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine onto the crystal. Lower the ATR anvil to apply uniform pressure.

  • Self-Validation: Monitor the live spectral preview. As pressure increases, the intensity of the azaindole ring stretches (~1500–1600 cm⁻¹) should rise proportionally. Stop applying pressure when the peak intensity plateaus, ensuring optimal evanescent wave penetration.

Step 3: Spectral Acquisition & C-Br Verification

  • Action: Acquire the sample spectrum using the identical parameters as the background.

  • Self-Validation: Inspect the 550–650 cm⁻¹ region. Because the C-Br stretch can be relatively weak compared to polar functional groups, verify that the Signal-to-Noise Ratio (SNR) in this region is >10:1. If the baseline is too noisy, increase the number of scans to 64 or 128.

Step 4: Orthogonal Moisture Check (The N-H Region)

  • Action: Examine the 3100–3500 cm⁻¹ region. It should be flat.

  • Self-Validation: If a broad band appears here, it could indicate either unreacted starting material (N-H) or hygroscopic moisture (O-H). To differentiate, dry the sample in a vacuum oven at 50°C for 2 hours and re-run. If the band disappears, it was moisture; if it persists, the N-cyclopropylation was incomplete.

Structural Mapping & Workflows

To visualize the analytical logic, the following diagrams map the experimental workflow and the structure-to-spectra relationships.

IR_Workflow Start Synthesized Compound 4-Bromo-1-cyclopropyl-7-azaindole ATR ATR-FTIR Acquisition (4000 - 400 cm⁻¹) Start->ATR CheckNH Analyze 3100-3500 cm⁻¹ (N-H Stretch) ATR->CheckNH CheckCBr Analyze 500-700 cm⁻¹ (C-Br Stretch) ATR->CheckCBr CheckCP Analyze ~3080 cm⁻¹ (Cyclopropyl C-H) ATR->CheckCP ResNH Flat Baseline (Confirms N1-Alkylation) CheckNH->ResNH ResCBr Sharp Peak Present (Confirms C4-Bromination) CheckCBr->ResCBr ResCP High-Frequency sp³ C-H (Confirms Cyclopropyl) CheckCP->ResCP

Caption: Workflow for ATR-FTIR structural validation of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.

IR_Mapping Core 4-Bromo-1-cyclopropyl- 1H-pyrrolo[2,3-b]pyridine FG1 N1-Cyclopropyl Ring Core->FG1 FG2 C4-Bromine Atom Core->FG2 FG3 Azaindole Bicyclic Core Core->FG3 FG4 Tertiary Pyrrole Nitrogen Core->FG4 IR1 ~3080 cm⁻¹ (Strained C-H) ~1020 cm⁻¹ (Ring Deformation) FG1->IR1 IR2 550 - 650 cm⁻¹ (C-Br Stretch) FG2->IR2 IR3 1500 - 1600 cm⁻¹ (Aromatic C=C / C=N) FG3->IR3 IR4 Absence of 3100-3500 cm⁻¹ (No N-H Stretch) FG4->IR4

Caption: Logical mapping of molecular functional groups to their characteristic IR spectral bands.

References

  • Substituted 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (SIK2)
  • Gas-phase IR spectrum of 7-azaindole. Scaled quantum mechanical force field and complete spectrum assignment Journal of the Chemical Society, Faraday Transactions, 1993, 89, 2253-2257[Link]

  • Infrared Spectroscopy of Jet-Cooled Tautomeric Dimer of 7-Azaindole: A Model System for the Ground-State Double Proton Transfer Reaction The Journal of Physical Chemistry A, 2010, 114 (3), 1567-1575[Link]

  • An improved preparation of isatins from indoles ARKIVOC, 2001 (i), 67-73[Link]

Comparative

Bioisosteric Comparison of 7-Azaindole and Indole in Drug Design

[1] Introduction: The Bioisosteric Rationale In modern medicinal chemistry, the indole scaffold is ubiquitous, often referred to as a "privileged structure" due to its presence in essential biological mediators like tryp...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction: The Bioisosteric Rationale

In modern medicinal chemistry, the indole scaffold is ubiquitous, often referred to as a "privileged structure" due to its presence in essential biological mediators like tryptophan and serotonin. However, the transition from a hit compound to a clinical candidate often necessitates the replacement of the indole core to overcome intrinsic limitations in metabolic stability, aqueous solubility, and target selectivity.

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as the premier bioisostere for indole.[1] This substitution involves replacing the C-7 carbon of the indole benzene ring with a nitrogen atom. While structurally subtle, this modification induces profound electronic and physicochemical changes that can rescue a failing drug discovery program.

This guide provides an objective, data-driven comparison of these two scaffolds, detailing why, when, and how to deploy 7-azaindole in your drug design campaigns.

Physicochemical Profiling

The strategic value of 7-azaindole lies in its ability to modulate physical properties without significantly altering the overall shape or steric volume of the molecule.

Comparative Data Table
PropertyIndole Scaffold7-Azaindole ScaffoldDrug Design Implication
H-Bond Potential 1 Donor (NH), 0 Acceptors1 Donor (NH), 1 Acceptor (N7)N7 allows for bidentate binding in kinase hinge regions.
Basicity (

of

)
~ -3.6 (Non-basic)~ 4.6 (Weakly basic)7-Azaindole is protonatable at physiological pH, improving solubility.
Acidity (

of NH)
~ 21.0 (DMSO)~ 17.5 (DMSO)The electron-deficient pyridine ring makes the NH more acidic, facilitating deprotonation for functionalization.
LogP (Lipophilicity) 2.141.44Introduction of N lowers LogP, reducing non-specific binding and improving "drug-likeness."
Aqueous Solubility Low (< 0.1 mg/mL)Moderate to HighThe pyridine nitrogen significantly enhances solvation.
Electronic Character Electron-rich (Benzene ring)Electron-deficient (Pyridine ring)Reduced susceptibility to oxidative metabolism (e.g., CYP450).
The "N-Effect" on Binding

The introduction of the nitrogen at position 7 creates a "molecular hook." In kinase inhibitors, this allows the scaffold to mimic the adenine ring of ATP more effectively than indole. While indole can only donate a hydrogen bond (via NH), 7-azaindole can simultaneously donate (via NH) and accept (via N7) hydrogen bonds, forming a robust bidentate interaction with the kinase hinge region backbone.

BindingMode cluster_0 Indole Binding (Monodentate) cluster_1 7-Azaindole Binding (Bidentate) Indole Indole Scaffold (NH Donor only) Protein1 Protein Backbone (Carbonyl Acceptor) Indole->Protein1 H-Bond (Weak/Single) Azaindole 7-Azaindole Scaffold (NH Donor + N7 Acceptor) Protein2 Protein Backbone (Carbonyl Acceptor) Azaindole->Protein2 H-Bond 1 Protein3 Protein Backbone (NH Donor) Protein3->Azaindole H-Bond 2 (N7 Interaction)

Caption: Comparison of monodentate binding (Indole) vs. bidentate hinge binding (7-Azaindole).

Metabolic Stability & Toxicity

A primary driver for switching to 7-azaindole is metabolic liability.

Oxidative Metabolism

Indole is electron-rich, making it a prime target for Cytochrome P450 (CYP) mediated oxidation, particularly at the C-3 and C-2 positions, leading to the formation of reactive epoxide intermediates or hydroxylated metabolites.

  • Mechanism: The benzene ring of indole facilitates electrophilic attack by CYP enzymes.

  • 7-Azaindole Solution: The pyridine ring is electron-deficient. This pulls electron density away from the system, significantly raising the activation energy required for oxidative attack. This "deactivation" prolongs half-life (

    
    ) in liver microsomes.
    
Toxicity Profile

Reactive metabolites from indole oxidation (e.g., indole-3-carbinol derivatives) can sometimes form covalent adducts with DNA or proteins. By reducing the formation of these electrophilic species, 7-azaindole derivatives often exhibit a cleaner toxicology profile in early safety screens (Ames test, hERG inhibition).

Synthetic Accessibility & Functionalization

While 7-azaindole offers biological advantages, it presents unique synthetic challenges. The electron-deficient nature of the ring makes electrophilic aromatic substitution (EAS) (e.g., Friedel-Crafts) difficult compared to indole.

Standard Operating Procedure (SOP): C-3 Functionalization To functionalize the C-3 position—critical for mimicking the "head" group of many inhibitors—a halogenation-coupling strategy is preferred over direct alkylation.

Protocol: C-3 Arylation via Suzuki-Miyaura Coupling

This protocol validates the scaffold's utility by installing a functional group at the critical C-3 position.

Reagents:

  • 7-Azaindole

  • N-Iodosuccinimide (NIS)

  • Aryl Boronic Acid (

    
    )
    
  • Catalyst:

    
     or 
    
    
    
    /SPhos
  • Base:

    
     or 
    
    
    

Step-by-Step Methodology:

  • Iodination (Electrophilic Substitution):

    • Dissolve 7-azaindole (1.0 eq) in DMF or Acetonitrile.

    • Add NIS (1.05 eq) portion-wise at

      
      .
      
    • Stir at room temperature for 2-4 hours. Note: The reaction is slower than with indole due to the pyridine ring.

    • Validation: Monitor by TLC/LCMS for the disappearance of starting material. Product: 3-iodo-7-azaindole .

    • Workup: Dilute with water, filter the precipitate, wash with sodium thiosulfate (to remove excess iodine).

  • Suzuki Coupling (Cross-Coupling):

    • Suspend 3-iodo-7-azaindole (1.0 eq), Aryl Boronic Acid (1.2 eq), and Base (2.0 eq) in a degassed mixture of Dioxane/Water (4:1).

    • Add Pd catalyst (5 mol%) under inert atmosphere (

      
       or Ar).
      
    • Heat to

      
       for 4-12 hours.
      
    • Validation: LCMS should show conversion to the C-3 arylated product. The N7 nitrogen does not typically interfere with Pd catalysis under these conditions, unlike some other pyridine derivatives.

SynthesisWorkflow cluster_check Quality Control Points Start 7-Azaindole Starting Material Step1 Step 1: Iodination (NIS, DMF, 0°C -> RT) Target: C-3 Position Start->Step1 Intermediate 3-Iodo-7-azaindole (Stable Intermediate) Step1->Intermediate QC1 LCMS: Check for Di-iodination (Side Product) Step1->QC1 Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd Cat, Base, Heat) Intermediate->Step2 Final 3-Aryl-7-azaindole (Final Drug Scaffold) Step2->Final QC2 NMR: Confirm C-3 Regioselectivity Step2->QC2

Caption: Step-by-step synthetic workflow for C-3 functionalization of 7-azaindole.

Case Study: Vemurafenib (Zelboraf)

The development of Vemurafenib (PLX4032) , a B-Raf enzyme inhibitor for melanoma treatment, stands as the definitive proof-of-concept for the 7-azaindole scaffold.

  • Challenge: Early indole-based prototypes showed potency but suffered from poor pharmacokinetic (PK) profiles and limited solubility.

  • Bioisosteric Switch: Researchers replaced the core indole with 7-azaindole.

  • Result:

    • Binding: The N7 atom accepted a hydrogen bond from the Cys532 residue in the kinase hinge region, locking the molecule in the active site.

    • Selectivity: The specific shape and electronic profile of the 7-azaindole core improved selectivity against other kinases.

    • Outcome: This optimization led directly to FDA approval, validating 7-azaindole as a "privileged" kinase scaffold.

Conclusion

The transition from indole to 7-azaindole is not merely a structural edit; it is a functional upgrade. By leveraging the N7-effect , researchers can simultaneously enhance binding affinity through bidentate interactions, improve aqueous solubility via protonation, and extend metabolic half-life by reducing electron density. While synthetic functionalization requires modified protocols (e.g., relying on halogenation/coupling rather than direct electrophilic attack), the therapeutic payoff makes 7-azaindole an indispensable tool in the modern drug designer's arsenal.

References

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: Chemical & Pharmaceutical Bulletin (2018) [Link]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors Source: ACS Medicinal Chemistry Letters (2016) [Link]

  • Synthesis and Reactivity of 7-Azaindole Derivatives Source: Organic Chemistry Portal [Link]

  • Equilibrium pKa Table (DMSO Solvent) Source: Organic Chemistry Data [Link]

  • Structure-Guided Discovery of Vemurafenib Source: Nature (2010) [Link]

Sources

Validation

Structural Validation of N-Cyclopropyl vs. C-Cyclopropyl Isomers

Executive Summary In medicinal chemistry, the cyclopropyl group is a privileged pharmacophore, often acting as a bioisostere for alkenes or gem-dimethyl groups to improve metabolic stability and potency. However, the int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the cyclopropyl group is a privileged pharmacophore, often acting as a bioisostere for alkenes or gem-dimethyl groups to improve metabolic stability and potency. However, the introduction of cyclopropyl moieties—particularly via alkylation of ambident nucleophiles (e.g., pyrazoles, imidazoles, lactams)—frequently yields regioisomeric mixtures of N-cyclopropyl (nitrogen-linked) and C-cyclopropyl (carbon-linked) products.

These isomers are isobaric (identical mass) and often co-elute during purification, yet they possess vastly different physicochemical properties and biological activities. This guide provides a definitive, hierarchical workflow to distinguish these isomers using NMR spectroscopy, supported by crystallographic validation protocols.

The Structural Challenge

The core difficulty lies in the similar magnetic environments of the cyclopropyl ring protons. While the methylene protons (


) of the ring are often magnetically anisotropic and shielded (

0.4–1.2 ppm), the methine proton (

)
—the "linker" atom—is the diagnostic handle.
  • N-Cyclopropyl: The methine is directly attached to an electronegative nitrogen atom.

  • C-Cyclopropyl: The methine is attached to a carbon atom (aromatic or aliphatic).

Decision Logic Diagram

The following flowchart outlines the validation hierarchy, moving from rapid screening to definitive structural assignment.

ValidationWorkflow Start Crude Reaction Mixture (Isobaric Isomers) HNMR Tier 1: 1H NMR Screening (Check Methine Shift) Start->HNMR Ambiguous Ambiguous? (e.g., Overlap/Complex Splitting) HNMR->Ambiguous Assign Structure Assign Structure HNMR->Assign Structure Distinct Shift (δ > 3.0) CNMR Tier 2: 13C NMR & HSQC (Check Methine Carbon) Ambiguous->CNMR Yes HMBC Tier 3: 1H-13C HMBC (Connectivity Check) CNMR->HMBC N15 Tier 4: 1H-15N HMBC (The 'Gold Standard') HMBC->N15 If quaternary C involved XRay Tier 5: X-Ray Crystallography (Absolute Configuration) N15->XRay If oil/amorphous

Figure 1: Hierarchical decision tree for distinguishing N- vs. C-alkylation isomers.

Comparative Analysis: N-Cyp vs. C-Cyp

Tier 1: 1D NMR Signatures (Screening)

The most immediate distinction is the chemical shift of the cyclopropyl methine proton (


) and carbon (

).
FeatureN-Cyclopropyl Isomer C-Cyclopropyl Isomer Mechanistic Cause
1H Methine Shift

2.8 – 4.2 ppm

0.5 – 2.2 ppm
Electronegativity of Nitrogen deshields the adjacent proton.
13C Methine Shift

30 – 45 ppm

5 – 20 ppm
Deshielding effect of the C-N bond vs. C-C bond.
Ring Protons (

)

0.6 – 1.2 ppm

0.4 – 1.0 ppm
Ring current anisotropy affects both, but N-attachment broadens the range.
Coupling (

)

Hz

Hz
Increased s-character in C-N bonds (subtle difference).

Expert Insight: In C-cyclopropyl isomers (especially if attached to an aromatic ring like a pyrazole carbon), the methine proton often overlaps with the aliphatic region or the cyclopropyl methylene protons, making integration difficult. In N-cyclopropyl isomers, the methine is usually isolated downfield, appearing as a distinct septet or multiplet.

Tier 2: 2D NMR Connectivity (HMBC)

When 1D shifts are ambiguous (e.g., in electron-deficient aromatic systems where C-cyclopropyl shifts move downfield), HMBC (Heteronuclear Multiple Bond Correlation) is required.

  • N-Cyclopropyl Logic: The cyclopropyl methine proton will show a 3-bond correlation (

    
    )  to the carbon atoms adjacent to the nitrogen in the heterocyclic ring.
    
  • C-Cyclopropyl Logic: The cyclopropyl methine proton will show 2-bond (

    
    )  and 3-bond (
    
    
    
    )
    correlations to the ring carbons, but the pattern identifies a direct C-C connection.

The "Gold Standard": 1H-15N HMBC Protocol

For nitrogen heterocycles (pyrazoles, triazoles, imidazoles), the definitive proof of N-alkylation is the 1H-15N HMBC . This experiment detects the coupling between the cyclopropyl protons and the nitrogen atom itself.

Why it works

Nitrogen chemical shifts are highly sensitive to substitution.[1]

  • Pyrrole-type Nitrogen (

    
    ): 
    
    
    
    -150 to -250 ppm (referenced to nitromethane).
  • Pyridine-type Nitrogen (

    
    ): 
    
    
    
    -50 to -100 ppm.
  • Alkylated Nitrogen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Upon alkylation, the nitrogen shift changes drastically (often shielding by >50 ppm relative to the pyridine-type precursor).[2]
    
Experimental Protocol

Objective: Confirm N-C bond formation via direct detection of


 or 

coupling.

Reagents:

  • Sample: 10–20 mg of isomer in 0.6 mL DMSO-

    
     or CDCl
    
    
    
    .
  • Note: DMSO-

    
     is preferred for sharper nitrogen signals due to viscosity/relaxation properties.
    

Instrument Parameters (Bruker Standard):

  • Pulse Sequence: hmbcf3gpndqf (Gradient-selected HMBC with low-pass J-filter).

  • Nitrogen Carrier: Set to ~150-200 ppm (center of aromatic N range).

  • Optimization Delay (cnst13): This is the critical parameter.

    • Set for long-range coupling:

      
       Hz.
      
    • Calculation:

      
      .[3] For 8 Hz, 
      
      
      
      ms.
  • Scans: Minimum 64 scans (Natural abundance of

    
    N is only 0.37%, so sensitivity is low).
    

Interpretation:

  • Positive Result: A cross-peak at the intersection of the Cyclopropyl Methine Proton (

    
     3.5 ppm) and a Nitrogen signal (
    
    
    
    -150 to -200 ppm) confirms N-Cyclopropyl .
  • Negative Result: Absence of correlation (assuming good S/N ratio) suggests the proton is too far from any nitrogen, implying C-Cyclopropyl .

Case Study: Regioselective Alkylation of Pyrazoles

A common scenario in drug discovery is the alkylation of 3-substituted pyrazoles.

Scenario: Reaction of a pyrazole with cyclopropyl bromide. Potential Products:

  • N1-Cyclopropyl: Thermodynamically favored (usually).

  • C4-Cyclopropyl: Rare under standard alkylation, but possible via metal-catalyzed coupling.

  • N2-Cyclopropyl: Regioisomer of N1 (sterically sensitive).

Visualizing the HMBC Logic

The diagram below illustrates the specific correlations expected in the N-alkylated product.

HMBC_Logic cluster_legend Signal Correlations H_Cyp H-Methine (δ 3.6 ppm) N1 N1 (Target) H_Cyp->N1 1H-15N HMBC (Definitive) C3 C3 (Ring) H_Cyp->C3 3-bond HMBC C5 C5 (Ring) H_Cyp->C5 3-bond HMBC Legend1 Blue Arrow: 15N Correlation (Direct N-C) Legend2 Grey Dashed: 13C Correlation (Vicinal)

Figure 2: Diagnostic HMBC correlations for an N-cyclopropyl pyrazole.

Summary Comparison Table

ParameterN-CyclopropylC-Cyclopropyl
Methine 1H Shift Deshielded (

2.8 - 4.0)
Shielded (

0.5 - 2.0)
Methine 13C Shift Deshielded (

30 - 45)
Shielded (

5 - 20)
1H-15N HMBC Strong Cross-peak No Correlation (or very weak 4J)
Metabolic Stability Susceptible to N-dealkylation (CYP450)Generally stable; susceptible to ring oxidation
Basicity (

)
Lowers

of heterocycle (inductive)
Minimal effect on heterocycle basicity

References

  • Sheehy, K. J., et al. "Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using 1H–15N HMBC NMR Spectroscopy."[2] European Journal of Organic Chemistry, 2020.[2] Link

  • Huang, A., et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, 2017.[4] Link

  • Martin, G. E., & Hadden, C. E. "Long-Range 1H-15N Heteronuclear Shift Correlation." Journal of Natural Products, 2000. Link

  • Closs, G. L., et al. "Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives." Journal of the American Chemical Society, 1963. Link

  • Parella, T. "Pulse sequences for 1H-15N HMBC." Bruker Library / NMR Guide, 2023. Link

Sources

Comparative

Reference Standards for 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine Analysis

This guide outlines the technical standards for the analysis of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1414760-77-9), a critical intermediate in the synthesis of pyrrolo[2,3-b]pyridine-based kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical standards for the analysis of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1414760-77-9), a critical intermediate in the synthesis of pyrrolo[2,3-b]pyridine-based kinase inhibitors (e.g., JAK inhibitors).[1]

[1]

Executive Summary

4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a functionalized 7-azaindole scaffold used in the development of small molecule kinase inhibitors.[1] Its quality directly impacts the safety and efficacy of downstream Active Pharmaceutical Ingredients (APIs). This guide defines the hierarchy of reference standards required for its analysis, details the Critical Quality Attributes (CQAs), and provides a validated analytical framework.

Part 1: Hierarchy of Reference Standards

In pharmaceutical development, not all standards are created equal.[1] The choice of standard dictates the regulatory acceptance of your data.

Comparative Guide: Standard Grades
FeaturePrimary Reference Standard (CRM) Secondary (Working) Standard Research Grade / Reagent
Definition Metrologically traceable to SI units; fully characterized (NMR, MS, HPLC, ROI, Water).[1]Qualified against a Primary Standard; used for daily QC.[1]Commercial purity only; not qualified for quantitative release testing.
Purity typically >99.0% (Mass Balance)Assumed identical to Primary (correction factor applied)>95-97% (Area Normalization)
Traceability Absolute (qNMR / Mass Balance)Relative (Traced to Primary)None
Application Method validation, calibration of secondary standards.[1]Routine batch release, stability testing.[1]Early-stage synthesis, qualitative ID.[1]
Cost High (

)
Low ($)Low ($)

Expert Insight: Do not use Research Grade material for GMP release testing. The lack of a "Potency (As Is)" value derived from Mass Balance (100% - Impurities - Water - Residual Solvents) will introduce systematic errors in your assay calculations.[1]

Part 2: Critical Quality Attributes (CQAs) & Impurity Profiling

The synthesis of 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine typically involves the N-alkylation of 4-bromo-7-azaindole.[1] This pathway introduces specific impurities that the reference standard must resolve.

Key Impurities to Monitor
Impurity TypeStructure / DescriptionOriginAnalytical Challenge
Starting Material 4-Bromo-1H-pyrrolo[2,3-b]pyridineIncomplete reactionElutes close to product; lacks cyclopropyl signals in NMR.[1]
Regioisomer N7-cyclopropyl isomerNon-selective alkylation (rare in 7-azaindoles but possible)Similar mass; requires optimized HPLC separation or NOE NMR to distinguish.[1]
Hydrolysis 4-Hydroxy derivativeDisplacement of Bromine (harsh conditions)Significant RT shift; distinct UV spectrum.[1]
Inorganic Bromide saltsByproduct of alkylationSilent in UV-HPLC; requires Ion Chromatography or ROI.[1]
Visualization: Synthesis & Impurity Origin

The following diagram illustrates the origin of critical impurities during the synthesis process.

ImpurityPathways Start 4-Bromo-7-azaindole (Starting Material) Product 4-Bromo-1-cyclopropyl- 1H-pyrrolo[2,3-b]pyridine (Target) Start->Product N1-Alkylation (Base/Solvent) Imp_SM Impurity A: Unreacted SM Start->Imp_SM Incomplete Rxn Imp_Regio Impurity B: N7-Isomer Start->Imp_Regio N7-Alkylation (Side Rxn) Reagent Cyclopropyl Bromide/Boronic Acid Reagent->Product Imp_Hydro Impurity C: 4-Hydroxy Analog Product->Imp_Hydro Hydrolysis (High pH/Temp)

Figure 1: Synthetic pathway showing the origin of critical impurities (Starting Material, Regioisomers, and Degradants).[1][2]

Part 3: Analytical Methodologies (Protocols)

To qualify a reference standard, a "Self-Validating" approach is required, combining specificity (MS/NMR) with quantitation (HPLC).[1]

Identification Protocol (NMR & MS)
  • 1H NMR (DMSO-d6, 400 MHz):

    • Diagnostic Signal: Look for the cyclopropyl multiplet at δ 0.6 – 1.2 ppm . This confirms the N-alkylation.[1]

    • Aromatic Region: Two doublets for the pyridine ring (positions 5,6) and one singlet/doublet for the pyrrole ring (position 3/2).

    • Absence of NH: The disappearance of the broad NH singlet (approx δ 11-12 ppm) from the starting material confirms substitution.[1]

  • Mass Spectrometry (LC-MS ESI+):

    • Isotope Pattern: Bromine has two stable isotopes (

      
       and 
      
      
      
      ) in a roughly 1:1 ratio .[1]
    • Spectra Check: The mass spectrum must show a "twin peak" molecular ion

      
       and 
      
      
      
      of equal intensity. Absence of this pattern indicates de-bromination.[1]
Purity & Assay Protocol (HPLC-UV)

This method is designed to separate the target compound from its unreacted precursor and potential regioisomers.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/trace impurities)[1]

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-15 min: 5% → 95% B (Linear Gradient)[1]

    • 15-20 min: 95% B (Wash)[1]

    • 20-25 min: 5% B (Re-equilibration)

Visualization: Reference Standard Qualification Workflow

This workflow ensures the standard is fit for purpose before use in release testing.

QualificationWorkflow cluster_ID Step 1: Structural ID cluster_Purity Step 2: Purity Assignment Start Candidate Material (Crude Solid) NMR 1H / 13C NMR (Confirm Structure) Start->NMR MS LC-MS (Confirm MW & Br Pattern) Start->MS HPLC HPLC-UV (Chromatographic Purity %) NMR->HPLC MS->HPLC Volatiles TGA / KF / GC-HS (Water & Solvents) HPLC->Volatiles Inorganics ROI / ICP-MS (Residue on Ignition) Volatiles->Inorganics Calc Mass Balance Calculation: Purity = HPLC% × (100% - %Water - %Solvents - %ROI) Inorganics->Calc Release Generate CoA (Primary Standard) Calc->Release

Figure 2: Workflow for the qualification of a Primary Reference Standard using the Mass Balance approach.

Part 4: Handling and Stability

  • Storage: Store at 2-8°C (short term) or -20°C (long term) under inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: 7-azaindoles can be photo-labile.[1] Store in amber vials.

  • Hygroscopicity: Cyclopropyl derivatives are generally lipophilic, but the pyridine nitrogen can form hydrates. Always equilibrate to room temperature before weighing to avoid condensation errors.

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for substituted 7-azaindoles. Retrieved from [Link]

  • European Medicines Agency (EMA). (2006).[1] Guideline on the Validation of Analytical Procedures. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

As a Senior Application Scientist who has overseen the synthesis and scale-up of numerous kinase inhibitors and privileged heterocyclic scaffolds, I approach laboratory safety not just as a regulatory checklist, but as a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist who has overseen the synthesis and scale-up of numerous kinase inhibitors and privileged heterocyclic scaffolds, I approach laboratory safety not just as a regulatory checklist, but as an extension of the chemistry itself.

Handling 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1476077-92-5) requires a nuanced understanding of its molecular properties. This compound is a functionalized 7-azaindole derivative. In drug development, the azaindole core is a well-known bioisostere of purine, frequently utilized to target the ATP-binding sites of kinases. Because it is explicitly designed to interact with biological systems, we must treat it with a high degree of operational respect.

Below is the comprehensive, causality-driven guide to the personal protective equipment (PPE), handling protocols, and disposal strategies required for this specific intermediate.

Mechanistic Hazard Profile: Why We Protect

Before selecting PPE, we must understand why this specific molecule poses a risk. Safety protocols should always be dictated by the physicochemical properties of the compound:

  • Lipophilicity and Skin Permeability: The addition of the 4-bromo and 1-cyclopropyl substituents significantly increases the lipophilicity (LogP) of the azaindole core. Highly lipophilic compounds can more readily penetrate the stratum corneum (the outer layer of skin). Therefore, robust dermal protection is non-negotiable.

  • Biological Activity: As a purine mimetic, accidental systemic exposure (particularly via inhalation of airborne dust) could lead to unintended off-target biological interactions.

  • Physical State: As a solid crystalline powder, the primary acute exposure route during routine laboratory operations (weighing, transferring) is aerosolization and subsequent inhalation.

Quantitative PPE Matrix

To mitigate these risks, the following PPE must be utilized. This aligns with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) regarding occupational exposure to hazardous chemicals [1].

Protection ZoneRequired PPE SpecificationCausality & Scientific Reasoning
Ocular (Eyes) ANSI Z87.1 Certified Safety GogglesSafety glasses with side shields are insufficient for fine powders. Goggles provide a seal against micro-aerosolized azaindole dust generated during spatial transfers.
Dermal (Hands) 100% Nitrile Gloves (EN 374 compliant), minimum 4 mil thicknessNitrile provides excellent resistance to the solid compound. Crucial: If handling the compound in organic solvents (e.g., DMF, DMSO), double-gloving or switching to butyl rubber is required, as DMSO rapidly carries lipophilic compounds through nitrile and skin.
Dermal (Body) Flame-resistant (FR) or standard 100% cotton laboratory coat, fully buttonedPrevents accumulation of static-clinging powder on personal clothing. Synthetic fabrics (polyester) should be avoided as they generate static electricity, which attracts the powder.
Respiratory N95 or P100 Particulate Respirator (if outside engineering controls)While engineering controls (fume hoods) are the primary defense, a respirator is required if weighing bulk quantities where a ventilated enclosure is unavailable.

Operational Workflow: Safe Handling Protocol

The most dangerous step in handling 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is the transfer of the dry powder. Heterocyclic powders often hold a static charge, causing them to "jump" off spatulas and aerosolize. The National Research Council's Prudent Practices in the Laboratory emphasizes the critical need for static mitigation when handling hazardous dry chemicals [2].

Step-by-Step Weighing and Transfer Methodology:

  • Verify Engineering Controls: Ensure the chemical fume hood or ventilated balance enclosure is operating with a face velocity of 80–100 feet per minute (fpm). Do not rely solely on the digital monitor; use a Kimwipe taped to the sash to visually confirm continuous inward airflow.

  • Static Mitigation (The Self-Validating Step): Pass an anti-static zero-stat gun over the analytical balance and the weighing boat. Causality: Neutralizing the electrostatic potential prevents the lipophilic powder from repelling the weigh boat and becoming airborne.

  • Tool Selection: Use a grounded, conductive metal spatula rather than a plastic one. Plastic spatulas generate triboelectric charges that exacerbate powder aerosolization.

  • Transfer: Keep the source bottle and the receiving vessel as close together as physically possible within the hood to minimize the spatial transit of the powder.

  • Decontamination: Because the compound is highly lipophilic, wiping the balance with water is ineffective. First, wipe the area with a solvent in which the compound is soluble (e.g., Isopropanol or Ethanol), followed by a secondary wipe with a mild surfactant/soap solution to remove residual solvent.

Handling and Decision Workflow

Below is the logical decision tree for handling this compound based on the operational state.

G Start Start: Handling 4-Bromo-1-cyclopropyl- 1H-pyrrolo[2,3-b]pyridine PPE Don PPE: Nitrile Gloves (EN 374), ANSI Z87.1 Goggles, Lab Coat Start->PPE Assess Assess Operation Type PPE->Assess Solid Weighing/Transfer (Solid State) Assess->Solid Dry Powder Liquid Dissolution/Reaction (In Solvent) Assess->Liquid Solution Enclosure Use Ventilated Balance Enclosure (Minimize Dust Aerosolization) Solid->Enclosure Hood Perform in Chemical Fume Hood (Face velocity 80-100 fpm) Liquid->Hood Waste Dispose as Halogenated Organic Waste (EPA Guidelines) Hood->Waste Post-Reaction Enclosure->Waste Cleanup

Caption: Operational workflow and engineering control selection for handling halogenated azaindoles.

Logistical Disposal Plan: Halogenated Waste

The presence of the bromine atom at the 4-position dictates the environmental logistics of this compound. It cannot be disposed of in standard organic waste.

According to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines, halogenated compounds must be strictly segregated [3].

  • Segregation Rule: All solutions containing 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, as well as the first solvent rinse of the reaction flasks, must be deposited into a waste carboy explicitly labeled "Halogenated Organic Waste."

  • The Causality of Segregation: Halogenated waste requires specialized high-temperature incineration to prevent the formation of highly toxic dioxins and furans. If halogenated waste is accidentally mixed with non-halogenated waste, the entire carboy must be treated as halogenated. This exponentially increases the disposal cost for the laboratory and creates unnecessary environmental processing burdens.

  • Solid Waste: Contaminated gloves, Kimwipes, and empty vials must be placed in a solid hazardous waste bin, not the general municipal trash.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." Washington, DC: The National Academies Press, 2011. Available at:[Link]

  • Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed Wastes (F, K, P, and U Codes)." United States EPA. Available at:[Link]

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